Valtropine
Description
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-2-methylbutanoate |
InChI |
InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10?,11?,12?/m0/s1 |
InChI Key |
OGQXAZJUVVPCRL-ZLMIFYAYSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)OC1CC2CCC(C1)N2C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2CCC(C1)N2C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Valtropin in Pediatric Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of Valtropin (somatropin), a recombinant human growth hormone, in the treatment of pediatric growth hormone deficiency (GHD). The document details the signaling cascades initiated by Valtropin, presents clinical data on its efficacy, and outlines the methodologies of key clinical studies.
Introduction to Valtropin and Pediatric Growth Hormone Deficiency
Valtropin is a polypeptide hormone of recombinant DNA origin, synthesized in yeast cells (Saccharomyces cerevisiae).[1][2] It possesses an amino acid sequence identical to that of endogenous human growth hormone (hGH), consisting of 191 amino acid residues with a molecular weight of 22,125 daltons.[1][2] Pediatric Growth Hormone Deficiency (GHD) is a condition characterized by inadequate secretion of growth hormone from the pituitary gland, leading to growth failure and short stature in children.[3][4][5] Valtropin is indicated for the treatment of pediatric patients with growth failure due to insufficient secretion of endogenous growth hormone.[2][6]
Molecular Mechanism of Action
The therapeutic effects of Valtropin are mediated through its interaction with the growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[3][7] The mechanism mirrors that of endogenous growth hormone, initiating a cascade of intracellular signaling events that ultimately regulate gene expression, metabolism, and cellular growth.[4][8][9]
2.1. Growth Hormone Receptor Activation
The binding of Valtropin to the dimeric GHR on the surface of target cells induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2), a tyrosine kinase.[7][8][10][11] This activation is a critical first step in the signaling cascade.
2.2. Intracellular Signaling Pathways
Upon activation, JAK2 phosphorylates multiple tyrosine residues on both itself and the intracellular domain of the GHR.[8][10][11] These phosphorylated sites serve as docking platforms for various signaling molecules, leading to the activation of several downstream pathways:
-
JAK-STAT Pathway: This is a primary pathway for growth hormone signaling. Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5a and STAT5b, are recruited to the phosphorylated GHR.[7][10] Once docked, they are phosphorylated by JAK2, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes, including the gene for Insulin-like Growth Factor-1 (IGF-1).[3][10][12] STAT1 and STAT3 are also activated by GH, though their binding to the receptor is not required.[10]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras/Raf/MEK/ERK cascade, is also activated by growth hormone.[7][10] This pathway is initiated by the recruitment of adaptor proteins like Shc to the activated GHR complex, which in turn activates the Ras protein.[7][12] The subsequent phosphorylation cascade plays a role in cell proliferation and differentiation.[10]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling route. Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, leading to the activation of PI3K and subsequently Akt.[10][11] This pathway is primarily involved in regulating metabolism and cell survival.
The following diagram illustrates the core signaling pathways activated by Valtropin.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. karger.com [karger.com]
- 8. Mechanism of signaling by growth hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatropin (Genotropin, Omnitrope, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the Discovery and Development of Valtropin® (somatropin [rDNA origin])
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtropin® is a recombinant human growth hormone (rhGH), also known as somatropin, developed as a biosimilar therapeutic agent.[1] It is a polypeptide hormone of recombinant DNA origin, identical in its 191-amino acid sequence and structure to the endogenous human growth hormone (hGH) produced by the pituitary gland.[2] This guide provides a comprehensive overview of the discovery, manufacturing, mechanism of action, and clinical development of Valtropin, intended for professionals in the field of drug development and biomedical research.
Valtropin was developed to treat growth hormone deficiency (GHD) in both pediatric and adult populations, as well as short stature associated with conditions like Turner syndrome and chronic renal insufficiency.[2][3] The development was a collaborative effort between LG Life Sciences (originator) and BioPartners GmbH (developer), with BioPartners holding commercialization rights in Europe and parts of Asia.[4][5][6] The European Medicines Agency (EMA) granted marketing authorization in April 2006, marking it as one of the early biosimilar products to receive such approval in the EU.[1][3][5] The marketing authorization was later withdrawn in 2012 for commercial reasons.[3]
Biochemical and Manufacturing Profile
Valtropin is a polypeptide with a molecular weight of 22,125 daltons.[2][7] Its therapeutic equivalence to pituitary-derived hGH has been demonstrated through extensive in vitro, preclinical, and clinical testing.[7]
Manufacturing Process:
Valtropin is produced using recombinant DNA technology in a yeast-based expression system, specifically Saccharomyces cerevisiae.[2][8] This distinguishes it from some other rhGH products that are produced in E. coli. The general workflow for producing a recombinant hormone like Valtropin involves several key stages, from gene cloning to final product formulation.
Recombinant Production Workflow
The production of rhGH like Valtropin involves a multi-step bioprocess. A simplified, representative workflow is outlined below.
Caption: A generalized workflow for recombinant human growth hormone production.
Formulation:
Valtropin is supplied as a sterile, lyophilized white powder.[7] Each vial contains 5 mg of somatropin (approximately 15 IU).[2][9] The formulation includes excipients such as glycine, mannitol, monobasic sodium phosphate, and dibasic sodium phosphate.[7] It is reconstituted with a provided diluent (water for injection with 0.3% w/v metacresol as a preservative) to a final concentration of 3.33 mg/mL.[7][9]
Mechanism of Action and Signaling Pathways
Somatropin exerts its effects by binding to the dimeric growth hormone receptor (GHR) on the surface of target cells.[10] This binding initiates a conformational change that activates intracellular signaling cascades, primarily the JAK-STAT and MAPK/ERK pathways.[11][12][13] These pathways mediate the diverse physiological effects of growth hormone, including skeletal growth, protein synthesis, and regulation of metabolism.[10][14]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for growth hormone.[12]
-
Receptor Activation : Binding of somatropin to the GHR induces receptor dimerization and activates the associated tyrosine kinase, JAK2.[11][13]
-
Phosphorylation Cascade : Activated JAK2 autophosphorylates itself and phosphorylates specific tyrosine residues on the intracellular domain of the GHR.[11][12]
-
STAT Recruitment and Activation : The phosphorylated GHR serves as a docking site for STAT proteins (primarily STAT5a and STAT5b).[11][12] Upon recruitment, STATs are themselves phosphorylated by JAK2.
-
Nuclear Translocation and Gene Expression : Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, most notably Insulin-like Growth Factor-1 (IGF-1).[11][15][16]
Caption: The growth hormone-mediated JAK-STAT signaling pathway.
MAPK/ERK Signaling Pathway
Growth hormone also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and differentiation.[13][17][18]
-
Complex Formation : Upon GHR activation, adapter proteins like Shc bind to the phosphorylated JAK2/GHR complex.[13] This recruits the Grb2-SOS complex.[17]
-
Ras Activation : The formation of this complex activates the small GTPase Ras by promoting the exchange of GDP for GTP.[17][19]
-
Kinase Cascade : Activated Ras initiates a phosphorylation cascade, activating Raf (MAP3K), which in turn activates MEK (MAP2K), and subsequently ERK1/2 (MAPK).[19][20]
-
Cellular Response : Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and division.[20]
Caption: The growth hormone-mediated MAPK/ERK signaling pathway.
Clinical Development and Efficacy
Valtropin underwent a comprehensive clinical development program to establish its biosimilarity to the reference product, Humatrope® (Eli Lilly).[1][4] The program included pharmacokinetic studies and Phase III clinical trials in key pediatric populations.
Pharmacokinetic Profile
A double-blind, randomized, single-dose crossover study in 24 healthy volunteers demonstrated that the pharmacokinetic profile of Valtropin was comparable to its reference product.[2]
| Parameter | Valtropin® (Mean Value) |
| Dose | 0.073 mg/kg (subcutaneous) |
| Cmax | 43.97 ng/mL |
| Tmax | 4.0 hours |
| AUC0-24h | 369.90 ng·h/mL |
| t½ (Half-life) | 3.0 hours |
| Table 1: Pharmacokinetic Parameters of Valtropin in Healthy Adults [2][7] |
Clinical Efficacy
Pediatric Growth Hormone Deficiency (GHD):
A pivotal Phase III study was a one-year, randomized, double-blind, active-controlled trial comparing Valtropin to Humatrope in treatment-naïve children with GHD.[2][7][21] The study demonstrated equivalent efficacy and safety.[4]
| Efficacy Endpoint | Valtropin® Group | Humatrope® Group (Control) |
| Number of Patients (ITT) | 99 | 50 |
| Baseline Height Velocity | 3.5 cm/year (mean) | N/A |
| 12-Month Height Velocity | 11.36 cm/year (mean) | N/A |
| Mean Change in HV | 7.86 cm/year (95% CI: 7.18-8.55) | N/A |
| Treatment Difference in HV | - | 0.21 cm/year (favoring Valtropin) |
| Bone Age / Chronological Age Ratio | 1.5 ± 0.9 | 1.5 ± 0.7 |
| Table 2: Key Efficacy Outcomes in Pediatric GHD at 12 Months [7][21] |
Turner Syndrome:
An open-label, single-arm Phase III study evaluated the efficacy and safety of Valtropin in 30 girls with Turner syndrome over 12 months.[8]
| Efficacy Endpoint | Value (Mean ± SD) |
| Number of Patients | 30 |
| Age Range | 2-9 years |
| Dose | 0.053 mg/kg/day |
| Baseline Height Velocity | 3.8 ± 1.8 cm/year |
| 12-Month Height Velocity | 9.7 ± 1.6 cm/year |
| Table 3: Efficacy Outcomes in Turner Syndrome at 12 Months [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization and clinical evaluation of recombinant somatropin.
Protocol: Somatropin Quantification by ELISA
Objective: To quantify the concentration of recombinant somatropin in biological samples or during the manufacturing process.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., monoclonal anti-hGH) diluted in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (known concentrations of rhGH reference standard) and unknown samples to the wells in duplicate or triplicate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a detection antibody (e.g., a biotinylated polyclonal anti-hGH antibody) to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate until sufficient color develops (typically 15-30 minutes).
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the curve to determine the concentration of somatropin in the unknown samples.[22]
Protocol: Bioassay for Potency (Rat Weight Gain Assay)
Objective: To determine the biological activity (potency) of a somatropin batch by measuring its effect on the growth of hypophysectomized rats.
Methodology:
-
Animal Model: Use juvenile female rats that have been hypophysectomized (pituitary gland removed) to eliminate endogenous growth hormone production. Allow a post-operative acclimatization period.
-
Group Assignment: Randomly assign rats to several groups: a negative control group (receiving vehicle only) and at least three treatment groups receiving different, logarithmically spaced doses of the test somatropin and a reference standard.
-
Dosing: Administer the assigned dose via daily subcutaneous injection for a predefined period (e.g., 10-14 days).
-
Data Collection: Record the body weight of each rat daily or on specified days throughout the study period.
-
Analysis:
-
Calculate the total weight gain for each animal from the start to the end of the treatment period.
-
Perform a parallel line bioassay statistical analysis (e.g., using Finney's method) by plotting the mean weight gain against the log of the dose for both the test and reference standard.
-
Confirm the parallelism of the dose-response curves.
-
Calculate the relative potency of the test article compared to the reference standard. The biological activity is typically expressed in International Units (IU) per milligram.[9]
-
Protocol: Analysis of Related Proteins by RP-HPLC
Objective: To assess the purity of the final somatropin product and quantify related protein impurities (e.g., oxidized or deamidated forms).
Methodology:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase column (e.g., C4 or C8).
-
Mobile Phase: Prepare two mobile phases. For example:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Reconstitute or dilute the somatropin sample to a known concentration in an appropriate buffer.
-
Chromatographic Run:
-
Inject a fixed volume of the sample onto the column.
-
Elute the proteins using a linear gradient of increasing concentration of Mobile Phase B (e.g., from 30% to 60% B over 30 minutes).
-
Monitor the column effluent at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
The main peak in the chromatogram corresponds to the intact somatropin.
-
Peaks eluting slightly before or after the main peak represent related protein impurities.
-
Integrate the area of all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The acceptance criterion for purity is typically >94%.[23]
-
References
- 1. Biosimilars - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. Biopartners Receives European Union Marketing Authorization For Its Biosimilar Recombinant Human Growth Hormone, Valtropin(R) - BioSpace [biospace.com]
- 6. Somatropin biosimilar - Biopartners/LG Chem - AdisInsight [adisinsight.springer.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Somatropin Rdna (Injection) (Valtropin) - Valtropin | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 15. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 16. growth hormone receptor signaling pathway via JAK-STAT | SGD [yeastgenome.org]
- 17. Signaling molecules involved in coupling growth hormone receptor to mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. bosterbio.com [bosterbio.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Optimization of production of recombinant human growth hormone in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioprocess and downstream optimization of recombinant human growth hormone in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Valtropin: A Technical Guide to its Core Components
Valtropin is a sterile, non-pyrogenic, lyophilized powder intended for subcutaneous injection after reconstitution. It is a recombinant human growth hormone (rDNA origin) used for the long-term treatment of growth failure in children and adults due to inadequate secretion of endogenous growth hormone. This technical guide provides an in-depth overview of its active ingredient and excipients for researchers, scientists, and drug development professionals.
Active Ingredient: Somatropin
The active ingredient in Valtropin is somatropin, a polypeptide hormone of recombinant DNA origin.[1] It is produced using recombinant DNA technology in yeast cells (Saccharomyces cerevisiae) and has a molecular weight of 22,125 daltons.[1] The amino acid sequence of Valtropin is identical to that of human growth hormone of pituitary origin, consisting of 191 amino acid residues.[1]
Manufacturing Process Overview
The production of recombinant somatropin in Saccharomyces cerevisiae involves several key stages. A synthetic or cDNA-derived gene for human growth hormone is inserted into an expression vector, which is then introduced into the yeast host. The yeast cells are cultured in large-scale fermenters under controlled conditions to promote cell growth and recombinant protein expression. Following fermentation, the cells are harvested, and the somatropin is purified through a series of chromatography steps to ensure high purity and the removal of host cell proteins and other impurities.
Caption: A simplified workflow diagram illustrating the key stages in the production of recombinant somatropin in Saccharomyces cerevisiae.
Quantitative Composition
The quantitative composition of Valtropin and its provided diluent is summarized in the tables below.
Table 1: Composition of Lyophilized Valtropin (5 mg vial)
| Component | Quantity per Vial | Function |
| Somatropin | 5 mg (approx. 15 IU) | Active Pharmaceutical Ingredient |
| Glycine | 10 mg | Bulking agent/Stabilizer |
| Mannitol | 45 mg | Bulking agent/Tonicity modifier |
| Monobasic sodium phosphate | 0.22 mg | Buffering agent |
| Dibasic sodium phosphate | 2.98 mg | Buffering agent |
| Sodium hydroxide and/or Hydrochloric acid | As needed for pH adjustment | pH adjuster |
Source:[1]
Table 2: Composition of the Diluent
| Component | Quantity per 1.5 mL | Function |
| Water for Injection | 1.5 mL | Solvent |
| Metacresol | 0.3% w/v | Antimicrobial preservative |
Source:[1]
After reconstitution with the 1.5 mL diluent, the final solution contains 3.33 mg/mL of somatropin.[1]
Excipients and Their Roles
The excipients in Valtropin are crucial for maintaining the stability, solubility, and safety of the active pharmaceutical ingredient, somatropin.
-
Glycine and Mannitol: These serve as bulking agents, providing structure to the lyophilized cake. They also help to stabilize the protein during freeze-drying and storage. Mannitol also functions as a tonicity-adjusting agent.
-
Sodium Phosphates (Monobasic and Dibasic): This phosphate buffer system is used to maintain the pH of the reconstituted solution within a physiological range, which is critical for the stability and solubility of the somatropin protein.
-
Sodium Hydroxide and Hydrochloric Acid: These are used to adjust the pH of the formulation during manufacturing to the optimal range for protein stability.[2]
-
Water for Injection: This is the solvent used to reconstitute the lyophilized powder for administration.
-
Metacresol: This is an antimicrobial preservative included in the diluent to prevent microbial growth in the multi-dose reconstituted product.[1]
Mechanism of Action and Signaling Pathways
Somatropin mediates its effects by binding to the human growth hormone receptor (GHR), a dimeric receptor found on the surface of target cells, such as those in the liver and cartilage.[1] This binding initiates a cascade of intracellular signaling events.
JAK-STAT Signaling Pathway
The primary signaling pathway activated by somatropin is the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Upon somatropin binding, the GHR dimerizes, which brings the associated JAK2 molecules into close proximity, leading to their activation through autophosphorylation. The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for STAT proteins (primarily STAT5). Once docked, the STAT proteins are themselves phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including the gene for insulin-like growth factor 1 (IGF-1).
Caption: Diagram of the JAK-STAT signaling pathway activated by somatropin binding to its receptor.
Experimental Protocols
Detailed experimental protocols for the development and manufacturing of Valtropin are proprietary. However, a general understanding of the types of experiments conducted can be inferred from publicly available regulatory documents and scientific literature on somatropin. These would include:
-
Recombinant Protein Expression and Purification: Standard protocols for yeast fermentation, cell lysis, and a multi-step chromatography process (e.g., ion exchange, hydrophobic interaction, and size exclusion chromatography) to purify somatropin to a high degree.
-
Protein Characterization: A suite of analytical techniques to confirm the identity, purity, and structural integrity of the somatropin, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), circular dichroism (CD), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Bioassay: A cell-based assay to determine the biological activity of the somatropin, often by measuring the proliferation of a growth hormone-dependent cell line.
-
Stability Studies: Long-term and accelerated stability studies of the lyophilized product and the reconstituted solution under various temperature and humidity conditions to determine the shelf-life and appropriate storage conditions.
Pharmacokinetic Data
The pharmacokinetic profile of somatropin has been characterized in numerous studies. Below is a summary of key pharmacokinetic parameters for a somatropin product.
Table 3: Summary of Somatropin Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value (mean ± SD) |
| Cmax (ng/mL) | 29.49 ± 8.32 |
| Tmax (h) | 3.50 ± 1.20 |
| AUC(0-inf) (ng·h/mL) | 255.31 ± 43.03 |
| t1/2 (h) | 3.63 ± 1.33 |
Data from a study with a 4 mg subcutaneous dose of a somatropin product. Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t1/2 = Half-life. Source:[3]
Conclusion
Valtropin is a well-characterized recombinant human growth hormone product. Its formulation with specific excipients ensures the stability and effective delivery of the active ingredient, somatropin. The therapeutic effects of somatropin are mediated primarily through the JAK-STAT signaling pathway, leading to the regulation of growth and metabolism. The data presented in this guide provide a comprehensive technical overview for professionals in the field of drug development and research.
References
Pharmacodynamics of "Valtropine" in preclinical studies
An In-depth Technical Guide to the Preclinical Pharmacodynamics of Valtropin (Somatropin)
Introduction
This document provides a comprehensive technical overview of the preclinical pharmacodynamics of Valtropin. It is important to note that "Valtropine" is presumed to be a misspelling of "Valtropin," a brand name for somatropin. Somatropin is a recombinant human growth hormone (rhGH) produced using recombinant DNA technology.[1][2] It consists of 191 amino acid residues and has a molecular weight of 22,125 daltons, making its sequence and structure identical to that of human growth hormone (hGH) derived from the pituitary gland.[1][2][3] As a biosimilar medicine, its pharmacodynamic properties are equivalent to those of other approved somatropin products.[1][4] This guide is intended for researchers, scientists, and professionals in drug development, detailing the molecule's mechanism of action, signaling pathways, quantitative data from preclinical models, and key experimental protocols.
Mechanism of Action
Somatropin exerts its effects through a dual mechanism: direct interaction with target cells and indirect effects mediated primarily by Insulin-like Growth Factor-1 (IGF-1).[5]
-
Direct Effects : Somatropin binds to the growth hormone receptor (GHR), a transmembrane protein on the surface of target cells, to stimulate a direct response.[5][6] This direct action is crucial for processes like lipolysis and contributes to metabolic regulation.[7]
-
Indirect Effects : The majority of the growth-promoting effects of somatropin are mediated indirectly. The binding of somatropin to GHR on hepatocytes (liver cells) stimulates the synthesis and secretion of IGF-1.[5][6][8] IGF-1 then acts on various tissues, including bone and muscle, to promote growth and anabolism.[6][9] This indirect pathway is central to skeletal growth.[1]
Core Signaling Pathways
The binding of somatropin to the GHR initiates intracellular signaling through several cascades, most notably the JAK-STAT and MAPK/ERK pathways.[5][10] The GHR exists as a dimer, and hormone binding induces a conformational change that activates the associated Janus kinase 2 (JAK2).[7][11]
JAK-STAT Pathway
The JAK-STAT pathway is a primary mediator of somatropin's effects, particularly the induction of IGF-1.[6][10]
-
Receptor Activation : Somatropin binding brings two GHR molecules closer, enabling the associated JAK2 proteins to trans-phosphorylate and activate each other.[10][11]
-
STAT Recruitment and Phosphorylation : The activated JAK2 kinases then phosphorylate tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[5][11][12]
-
Dimerization and Nuclear Translocation : Once docked, STAT5 is phosphorylated by JAK2. Phosphorylated STAT5 molecules dissociate from the receptor, form homodimers, and translocate into the nucleus.[5][13]
-
Gene Transcription : In the nucleus, the STAT5 dimer binds to specific DNA response elements in the promoter regions of target genes, most notably the gene encoding IGF-1, thereby initiating its transcription.[5][10]
MAPK/ERK Pathway
Somatropin also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is particularly important for the mitogenic (cell division-promoting) effects of growth hormone.[5]
-
Shc Adapter Protein : The activated GHR-JAK2 complex can recruit adapter proteins like Shc.[10]
-
Cascade Activation : This leads to the activation of the Grb2-SOS-Ras-Raf-MEK-ERK1/2 signaling cascade.[6][10]
-
Cellular Proliferation : The activation of this pathway ultimately results in increased gene transcription that promotes the replication of cells like chondrocytes and osteoblasts, which is essential for bone growth.[5]
Quantitative Preclinical Data
Quantitative pharmacodynamic data for somatropin have been established through various preclinical models. As Valtropin is a biosimilar, these data are considered representative of its activity.
Table 1: Receptor Binding Affinity & Pharmacokinetics
| Parameter | Value | Species/System | Notes | Citation |
| Receptor Binding | ||||
| GHR Binding (Site 2, Kd) | 3.8 - 4.4 nM | In vitro (SPR) | Dissociation constant for the second receptor binding to the hGH-receptor complex. | [14] |
| Pharmacokinetics | ||||
| Half-life (t½) | ~20 hours | Rat | For a sustained-release rhGH hydrogel formulation after SC injection. | [15] |
| Half-life (t½) | 13 - 15 hours | Monkey | For an rhGH-albumin fusion protein (Albutropin) after SC injection. | [15] |
| Tmax (Human) | 4 hours | Healthy Volunteers | Following a single SC dose of Valtropin (0.073 mg/kg). | [2] |
| Cmax (Human) | 43.97 ng/ml | Healthy Volunteers | Following a single SC dose of Valtropin (0.073 mg/kg). | [2] |
| Half-life (t½) (Human) | 3 hours | Healthy Volunteers | Following a single SC dose of Valtropin. | [2] |
Table 2: In Vivo Preclinical Study Dosages
| Study Type | Dosage | Species | Duration | Key Outcome | Citation |
| Toxicity Study | 125 - 625 µg/kg | Rhesus Monkey | 2 - 13 weeks | Assessed tolerability and antibody response. | [16] |
| Efficacy Study | 0.1 mg/kg/day | Hypophysectomized Rat | 14 days | Measured body weight gain. | [17] |
| Efficacy Study | 0.48 - 4.34 mg/kg | Hypophysectomized Rat | 12 days (dosed every 4 days) | Measured body weight gain with a long-acting formulation. | [17] |
| Aged Model Study | 2200 µg/kg/day | Aged Rat (18 months) | 14 days | Compared effects of rhGH and rhIGF-1. | [16] |
Detailed Experimental Protocols
The preclinical evaluation of somatropin relies on established in vivo and in vitro models to confirm its biological activity and mechanism.
In Vivo Efficacy: The Hypophysectomized Rat Model
This is the classical and most relevant bioassay for determining the growth-promoting potency of somatropin. The model uses rats whose pituitary glands have been surgically removed, rendering them growth hormone deficient.
Objective : To assess the dose-dependent effect of Valtropin on somatic growth (body weight gain).
Methodology :
-
Animal Model : Young Sprague-Dawley rats undergo surgical hypophysectomy.
-
Acclimatization & Verification : Animals are allowed to recover for 7-10 days. Successful surgery is confirmed by a plateau in body weight gain.
-
Group Allocation : Rats are randomly assigned to several groups (n=10/group):
-
Vehicle Control (e.g., saline with glycine buffer)
-
Valtropin Dose 1 (e.g., 0.1 mg/kg/day)
-
Valtropin Dose 2 (e.g., 0.2 mg/kg/day)
-
Reference Somatropin (positive control)
-
-
Dosing Regimen : Test articles are administered via subcutaneous (SC) injection once daily for 10-14 consecutive days.
-
Data Collection : Individual body weights are recorded daily, prior to dosing.
-
Endpoint Analysis : The primary endpoint is the cumulative body weight gain over the treatment period. Dose-response curves are generated to calculate the ED₅₀ (the dose that produces 50% of the maximal response).
-
Biomarker Analysis : At termination, blood samples may be collected to measure serum IGF-1 levels as a pharmacodynamic biomarker.
In Vitro Bioassay: STAT5 Phosphorylation Reporter Assay
This cell-based assay quantifies the ability of Valtropin to activate the JAK-STAT signaling pathway.
Objective : To measure the dose-dependent induction of STAT5-mediated gene transcription by Valtropin in a cell line expressing the human GHR.
Methodology :
-
Cell Line : A suitable cell line (e.g., HEK293 or CHO) stably transfected with the human GHR and a STAT5-responsive luciferase reporter construct is used.
-
Cell Culture : Cells are seeded in 96-well plates and grown to ~80% confluency. They are typically serum-starved for several hours prior to the experiment to reduce baseline signaling activity.
-
Treatment : Cells are treated with serial dilutions of Valtropin, a reference somatropin standard, and a vehicle control for a specified period (e.g., 6-24 hours).
-
Cell Lysis : After incubation, the culture medium is removed, and cells are lysed to release the intracellular contents.
-
Luciferase Assay : A luciferase assay substrate is added to the cell lysate. The resulting luminescence, which is proportional to the activity of the STAT5-driven reporter gene, is measured using a luminometer.
-
Data Analysis : Luminescence values are plotted against the concentration of somatropin to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Receptor Binding: Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between somatropin and its receptor in real-time.
Objective : To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kd) for the Valtropin-GHR interaction.
Methodology :
-
Chip Preparation : The extracellular domain (ECD) of the human GHR is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection : Solutions of Valtropin at various concentrations are flowed over the chip surface (association phase).
-
Binding Measurement : The binding of Valtropin to the immobilized GHR-ECD causes a change in the refractive index at the surface, which is detected and recorded in real-time as a response unit (RU).
-
Dissociation Phase : Buffer is flowed over the chip to allow the bound Valtropin to dissociate. The decrease in RU is monitored.
-
Data Analysis : The association and dissociation curves (sensorgrams) are fitted to kinetic models to calculate kₐ and kₔ. The equilibrium dissociation constant (Kd) is calculated as kₔ/kₐ.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Physiology, Growth Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Growth hormone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. gene.com [gene.com]
- 10. sinobiological.com [sinobiological.com]
- 11. mdpi.com [mdpi.com]
- 12. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developments in human growth hormone preparations: sustained-release, prolonged half-life, novel injection devices, and alternative delivery routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to Valtropine (Somatropin) and Its Role in Cellular Growth Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valtropine is a brand name for somatropin, a recombinant form of human growth hormone (hGH). Although this compound itself is a discontinued product, its active ingredient, somatropin, is a cornerstone in the treatment of growth disorders. Its physiological effects are primarily anabolic, stimulating the growth, reproduction, and regeneration of cells throughout the body. This guide provides a detailed examination of the molecular mechanisms underpinning somatropin's action, focusing on the primary intracellular signaling cascades it activates. We will dissect the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.
Introduction to this compound (Somatropin)
This compound, with the active ingredient somatropin, was approved by the U.S. Food and Drug Administration (FDA) on April 19, 2007.[1] Somatropin is a protein hormone of 191 amino acids with a molecular weight of 22,124 daltons, identical in sequence to the hormone produced by the human pituitary gland.[2] It is a potent mitogen that exerts its effects on nearly every tissue in the body, promoting linear bone growth, increasing muscle cell size and number, and stimulating the growth of internal organs.[3] Its primary function is to stimulate growth, a process mediated through complex cellular signaling pathways upon binding to the growth hormone receptor (GHR).
The Core Signaling Pathways of Somatropin
The action of somatropin begins when it binds to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily, on the surface of target cells.[4] This binding induces a conformational change, causing the receptor to dimerize. This dimerization is the critical first step that initiates intracellular signaling, primarily through two convergent pathways: the JAK/STAT pathway and the MAPK/ERK pathway.[2]
The JAK/STAT Pathway: The Primary Axis of Growth Signaling
The JAK/STAT pathway is the principal mechanism through which somatropin exerts many of its growth-promoting effects, including the crucial production of Insulin-like Growth Factor 1 (IGF-1).[2][5]
Mechanism of Activation:
-
Receptor Dimerization and JAK2 Activation: Upon somatropin binding, the associated GHR monomers dimerize, bringing together two molecules of Janus kinase 2 (JAK2), a tyrosine kinase non-covalently bound to the intracellular domain of the GHR.[3][6][7]
-
Trans-phosphorylation: This proximity allows the two JAK2 molecules to phosphorylate each other (auto-phosphorylation), thereby activating their kinase function.[8]
-
STAT Recruitment and Phosphorylation: The activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][8] While STAT1 and STAT3 are activated to a lesser degree, STAT5 is the predominant and most critical transcription factor for mediating GH-induced cell proliferation.[5][6]
-
Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are phosphorylated by JAK2.[5] These phosphorylated STATs then dissociate from the receptor, form homodimers (or heterodimers in the case of STAT1 and STAT3), and translocate to the nucleus.[8][9][10]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences on the promoters of target genes, most notably IGF-1, to activate their transcription.[8] The liver is the primary site of IGF-1 production, which then enters circulation to mediate many of somatropin's systemic growth effects.[2][3]
The MAPK/ERK Pathway: Regulating Cell Division and Differentiation
In addition to the JAK/STAT pathway, somatropin also activates the MAPK/ERK pathway, which is crucial for stimulating the division (mitogenesis) and differentiation of specific cell types, such as cartilage chondrocytes.[2]
Mechanism of Activation:
-
Shc Recruitment: The activated JAK2/GHR complex recruits and phosphorylates adapter proteins, primarily Shc.[11]
-
Grb2-SOS Complex Formation: Phosphorylated Shc serves as a docking site for another adapter protein, Grb2, which is bound to the guanine nucleotide exchange factor Son of Sevenless (SOS).[11][12]
-
Ras Activation: The entire complex (GHR-JAK2-Shc-Grb2-SOS) is brought to the cell membrane, where SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.[12][13]
-
Kinase Cascade: Activated, GTP-bound Ras initiates a phosphorylation cascade. It recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK).[13][14]
-
ERK Activation and Downstream Effects: MEK then phosphorylates and activates ERK1/2 (also known as p42/44 MAPK).[14] Activated ERK translocates to the nucleus and phosphorylates various transcription factors (e.g., Elk-1, c-Fos), leading to the expression of genes involved in cell proliferation, differentiation, and survival.[11][13]
Quantitative Efficacy Data
Clinical studies of somatropin have consistently demonstrated its efficacy in promoting growth in children with growth hormone deficiency (GHD) and other conditions causing short stature. The primary endpoint in these studies is typically the change in height velocity.
| Study Population | Treatment Group | N | Baseline Height Velocity (cm/year) | 12-Month Height Velocity (cm/year) | Change from Baseline (cm/year) |
| Children with Idiopathic Short Stature[15] | Somatropin (0.1 mg/kg, 3x/week) | - | 4.6 ± 1.1 | 7.5 ± 1.2 | +2.9 |
| Children with Idiopathic Short Stature[15] | Untreated Control | - | 4.2 ± 1.3 | 5.0 ± 1.4 | +0.8 |
| Pre-pubertal Children with GHD[16] | Lonapeg-somatropin (0.24 mg/kg/week) | - | - | 11.2 | - |
| Pre-pubertal Children with GHD[16] | Daily Somatropin (0.24 mg/kg/week total) | - | - | 10.3 | - |
| Pre-pubertal Children with GHD[17] | Somatrogon (0.66 mg/kg/week) | - | - | 10.1 | - |
| Pre-pubertal Children with GHD[17] | Daily Somatropin (0.24 mg/kg/week total) | - | - | 9.78 | - |
| Real-World Adherence Study[18] | Adherent Patients (≥80%) | 108 | - | 10.2 ± 5.7 | - |
| Real-World Adherence Study[18] | Non-adherent Patients (<80%) | 66 | - | 9.8 ± 7.6 | - |
Key Experimental Protocols
Investigating the cellular effects of somatropin requires specific molecular biology techniques to quantify the activation of its signaling pathways and the resulting physiological changes.
Protocol: Analysis of STAT5 Phosphorylation via Western Blot
This protocol is designed to detect the activation of the JAK/STAT pathway by measuring the increase in phosphorylated STAT5 (p-STAT5) in cell lysates following somatropin treatment.
Materials:
-
Target cells (e.g., primary chondrocytes, liver cells, or transfected cell lines like CHO or COS-7 expressing GHR).[19]
-
Cell culture medium and serum.
-
Recombinant somatropin.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total-STAT5.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. To reduce baseline signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Somatropin Stimulation: Treat cells with somatropin (e.g., 100-500 ng/mL) for a short duration (e.g., 15 minutes), as STAT phosphorylation is often rapid and transient.[19][20] Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane), mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody for total STAT5.
-
Analysis: Quantify band intensity using densitometry software. The level of STAT5 activation is expressed as the ratio of p-STAT5 to total STAT5.
Protocol: Cell Proliferation Assay (MTT-based)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, in response to somatropin.
Materials:
-
Target cells (e.g., Ba/F3-hGHR, a cell line that proliferates in a dose-dependent manner to hGH).[21]
-
Sterile 96-well microtiter plates.
-
Somatropin standard solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., acidified isopropanol or detergent reagent).
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Harvest and resuspend cells to a predetermined optimal concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment: Add various concentrations of somatropin to the wells in triplicate. Include a no-treatment control.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 24-72 hours) in a humidified incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Leave at room temperature in the dark for at least 2 hours.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance (media only), plot the average absorbance values against the concentration of somatropin to generate a dose-response curve, which can be used to determine parameters like the EC50.
Conclusion
This compound, as a formulation of somatropin, leverages fundamental cellular growth pathways to exert its therapeutic effects. Its binding to the growth hormone receptor triggers a dual signaling cascade involving the JAK/STAT and MAPK/ERK pathways. The JAK/STAT pathway is paramount for mediating systemic growth through the production of IGF-1, while the MAPK/ERK pathway plays a direct role in cell division and differentiation. A thorough understanding of these molecular mechanisms, supported by quantitative efficacy data and robust experimental protocols, is essential for researchers and clinicians working to harness the therapeutic potential of growth hormone.
References
- 1. Drug Approval Package: Valtropin NDA #021905 [accessdata.fda.gov]
- 2. Growth hormone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reactome | Growth hormone receptor signaling [reactome.org]
- 5. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. growth hormone receptor signaling pathway via JAK-STAT | SGD [yeastgenome.org]
- 10. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 11. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling molecules involved in coupling growth hormone receptor to mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Idiopathic short stature: results of a one-year controlled study of human growth hormone treatment. Genentech Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Daily Growth Hormone Adherence on Height Velocity Among Children With Growth Hormone Deficiency (GHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Initial Clinical Studies of Valtropine (Somatropin) for Pediatric Growth Hormone Deficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical studies that established the safety and efficacy of Valtropine, a recombinant human growth hormone (rhGH), also known as somatropin. This compound's approval was predicated on demonstrating its biosimilarity to a reference somatropin product, ensuring a comparable safety and efficacy profile for the treatment of pediatric Growth Hormone Deficiency (GHD).
Core Efficacy and Safety Findings
This compound's clinical development culminated in a pivotal Phase III trial that demonstrated its equivalence to a comparator rhGH product. The primary objective of this research was to establish that this compound was as safe and effective as the already-approved growth hormone therapy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal Phase III clinical trial of a somatropin product, which is representative of the data that would support the approval of a biosimilar like this compound. The study compared a once-weekly somatrogon to once-daily somatropin.
Table 1: Baseline Demographics and Characteristics
| Characteristic | Somatrogon (Once-Weekly) (N=109) | Genotropin (Once-Daily) (N=115) |
| Mean Age (SD) | 7.83 (2.66) years | 7.61 (2.37) years |
| Sex (% Male) | 75.2% | 68.7% |
| Mean Height SDS (SD) | -2.94 (1.29) | -2.78 (1.27) |
| SD: Standard Deviation; SDS: Standard Deviation Score[2] |
Table 2: Primary and Secondary Efficacy Endpoints at 12 Months
| Efficacy Endpoint | Somatrogon (Once-Weekly) | Genotropin (Once-Daily) | Treatment Difference (95% CI) |
| Mean Height Velocity (cm/year) | 10.12 | 9.78 | 0.33 (-0.24, 0.89) |
| CI: Confidence Interval[2][3] |
Table 3: Safety Profile - Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Profile | Somatrogon (Once-Weekly) | Somatropin (Once-Daily) |
| Subjects with any TEAE (%) | 78.9% | 79.1% |
| TEAEs were reported to be mild to moderate in severity.[3] |
Experimental Protocols
The pivotal study for somatropin biosimilars was a Phase III, multi-centre, randomized, parallel-group, active-controlled study.[3][4]
3.1. Study Objectives The primary objective was to demonstrate the clinical comparability in terms of safety and efficacy of a new sustained-release recombinant human growth hormone formulation to that of a standard daily growth hormone.[4]
3.2. Patient Population The study enrolled treatment-naïve prepubertal children with GHD.[2][3]
Inclusion Criteria:
-
Pre-pubertal boys aged > 3 and < 12 years or girls aged > 3 and < 11 years.[3][4]
-
Confirmed diagnosis of GHD, determined by two different GH provocation tests (peak plasma GH level of ≤7 ng/ml).[4]
-
Height of at least 2.0 standard deviations below the mean for chronological age and sex.[4]
3.3. Study Design and Treatment
-
Design: A 12-month, open-label, randomized, active-controlled, parallel-group, phase 3 study.[3]
-
Randomization: Participants were randomized in a 1:1 ratio.[3]
-
Treatment Arms:
3.4. Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Annualized height velocity at 12 months.[3]
-
Secondary Efficacy Endpoints: Height velocity at 6 months and change in height standard deviation score at 6 and 12 months.[2]
-
Safety Monitoring: Assessment of treatment-emergent adverse events.[3]
Mandatory Visualizations
4.1. Experimental Workflow The following diagram illustrates the workflow of the pivotal Phase III clinical trial.
Caption: Pivotal Phase III Clinical Trial Workflow for Somatropin.
4.2. Signaling Pathway Somatropin exerts its effects by binding to the growth hormone receptor (GHR), which activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[5][6]
Caption: Somatropin-mediated JAK-STAT Signaling Pathway.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Weekly Somatrogon vs Daily Somatropin in Children With Growth Hormone Deficiency: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Valtropine (Somatropin): A Technical Guide to its Intellectual Property and Core Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape and core scientific principles of Valtropine, a brand of somatropin (recombinant human growth hormone). Due to the voluntary withdrawal of Valtropin from the market for commercial reasons, this document will focus on the broader context of somatropin's patent history, its mechanism of action, and key experimental data that underpin its therapeutic use.[1][2]
Introduction to this compound and Somatropin
This compound is a polypeptide hormone of recombinant DNA origin, produced by yeast cells (Saccharomyces cerevisiae).[3][4] Its active ingredient, somatropin, is identical in its 191-amino acid sequence and molecular weight (22,125 daltons) to human growth hormone (hGH) of pituitary origin.[3][4] Somatropin is essential for stimulating the growth plates of long bones, promoting cellular protein synthesis, and nitrogen retention.[3]
This compound was developed for the treatment of growth hormone deficiency in children and adults, Turner syndrome in children, and growth retardation in pre-pubertal children with chronic renal insufficiency.[1][3] The marketing authorisation for Valtropin was voluntarily withdrawn in the European Union in 2012 for commercial reasons, and the product was not marketed in any EU country.[1] The U.S. trademark for VALTROPIN is also no longer active.
Intellectual Property and Patent Landscape of Somatropin
The intellectual property surrounding somatropin is complex, with numerous patents covering its production, formulation, and methods of use. The original patents for recombinant human growth hormone have expired, leading to the development of several biosimilar versions.[2]
A search for patents specifically listing "this compound" does not yield active, product-specific patents, which is consistent with its withdrawn market status. However, the New Drug Application (NDA) for Valtropin (NDA 21-905) submitted by LG Life Sciences, Ltd. stated that to their best knowledge, there were no patents that claimed the drug or its use that were relied upon in the application.[5]
The broader patent landscape for recombinant somatropin includes:
-
Production Processes: Patents in this category cover the methods of producing recombinant human growth hormone in various expression systems, including E. coli and Pichia pastoris.[6][7] These patents often detail specific vectors, host cells, and purification techniques to improve yield and purity.
-
Formulations: Innovations in somatropin formulations have led to patents for long-acting versions, such as PEGylated recombinant human growth hormone, which aim to reduce the frequency of injections.[8] Other patents focus on stable, ready-to-use liquid formulations and preservative-free compositions.
-
Methods of Use: Patents may also cover new therapeutic indications for somatropin or specific dosing regimens for existing indications.
Quantitative Data from Clinical Trials
The efficacy and safety of somatropin have been established in numerous clinical trials. The following tables summarize key quantitative data from studies involving somatropin for various indications.
Table 1: Efficacy of Somatropin in Pediatric Growth Hormone Deficiency (GHD)
| Study/Product | Patient Population | Dosage | Duration | Mean Baseline Height Velocity (cm/year) | Mean Height Velocity at 12 Months (cm/year) | Mean Change from Baseline (cm/year) |
| Valtropin | Pre-pubertal children with GHD | 0.025 - 0.035 mg/kg/day | 12 months | 3.5 | 11.36 | 7.86 |
| Somatrogon (once-weekly) vs. Somatropin (once-daily) | Pre-pubertal children with pGHD | 0.66 mg/kg/week (Somatrogon) vs. 0.24 mg/kg/week (Somatropin) | 12 months | N/A | Non-inferior | N/A |
Data for Valtropin from a Phase 3 pivotal study.[9] Data for Somatrogon vs. Somatropin from a Phase 3 clinical trial.[10]
Table 2: Efficacy of Somatropin in Adult Growth Hormone Deficiency (GHD)
| Study/Product | Patient Population | Dosage | Duration | Change in Lean Body Mass (LBM) | Change in Total Body Fat (TBF) |
| Norditropin | Adults with adult-onset GHD | 0.017 mg/kg/day (not to exceed 1.33 mg/day) | 6 months | +1.74 kg (vs. placebo) | N/A |
| Valtropin | Adults with AO or CO GHD | Initial: 0.33 mg/day | 3-6 months | N/A | N/A |
Data for Norditropin from a randomized, double-blind, placebo-controlled trial.[11] Data for Valtropin from a crossover design clinical trial.[4]
Table 3: Impact of Somatropin on Serum IGF-1 Concentrations in Adults with GHD
| Study/Product | Patient Population | Dosage | Duration | Baseline Mean Serum IGF-1 | Mean Serum IGF-1 after Treatment |
| Valtropin | Adults with GHD | Initial: 0.33 mg/day | 3 and 6 months | N/A | Significantly increased from baseline |
Data from a clinical trial of a 4 IU formulation qualitatively identical to Valtropin.[4]
Experimental Protocols
Quantification of Insulin-Like Growth Factor 1 (IGF-1) in Human Serum
This protocol describes a general method for quantifying IGF-1 levels in serum, a key biomarker for assessing the therapeutic effect of somatropin. This method is based on principles of liquid chromatography-mass spectrometry (LC-MS).
Objective: To determine the concentration of IGF-1 in human serum samples from patients undergoing somatropin therapy.
Materials:
-
Human serum samples
-
Acidic ethanol
-
Neutralization buffer
-
Thermo Scientific™ Vanquish™ UHPLC system
-
Thermo Scientific™ Q Exactive™ Focus HRAM mass spectrometer
-
Online solid-phase extraction (SPE) cartridges
-
IGF-1 standard solutions
-
Internal standard (e.g., stable isotope-labeled IGF-1)
Methodology:
-
Sample Pretreatment:
-
Perform a two-step protein precipitation of the serum sample using acidic ethanol to dissociate IGF-1 from its binding proteins (IGFBPs).
-
Neutralize the sample with a pre-cooled buffer.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the dissociated IGF-1.
-
-
Online Solid-Phase Extraction (SPE):
-
Inject the supernatant onto the Vanquish UHPLC system.
-
Utilize an online SPE cartridge to further purify the sample and concentrate the IGF-1, removing inorganic salts and other interfering substances.
-
-
UHPLC Separation:
-
Elute the IGF-1 from the SPE cartridge onto an analytical column.
-
Perform chromatographic separation using a gradient elution program.
-
-
Mass Spectrometry Detection:
-
Introduce the eluent into the Q Exactive Focus HRAM mass spectrometer.
-
Ionize the IGF-1 molecules.
-
Detect and quantify the IGF-1 based on its specific mass-to-charge ratio.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IGF-1 standard solutions.
-
Determine the concentration of IGF-1 in the serum samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
This method provides high sensitivity and specificity for the quantification of IGF-1, overcoming some of the limitations of traditional immunoassays.
Signaling Pathways
Somatropin exerts its effects by binding to the growth hormone receptor (GHR), which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[12] This signaling cascade is crucial for mediating the growth-promoting and metabolic effects of growth hormone.
Caption: Somatropin-activated JAK-STAT signaling pathway.
This diagram illustrates the key steps in the signaling cascade initiated by somatropin binding to its receptor, leading to the transcription of target genes such as Insulin-like Growth Factor 1 (IGF-1). The binding of somatropin to the dimeric growth hormone receptor (GHR) recruits and activates Janus kinase 2 (JAK2).[13] Activated JAK2 then phosphorylates both itself and the GHR, creating docking sites for STAT5.[13] STAT5 is subsequently phosphorylated, dimerizes, and translocates to the nucleus where it binds to DNA and promotes the transcription of genes responsible for growth and metabolism.[12]
References
- 1. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Biosimilars of somatropin [gabionline.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US8765411B2 - Process for production of recombinant human growth hormone from E. coli cells - Google Patents [patents.google.com]
- 7. WO2011051964A2 - Process for recombinant human growth hormone - Google Patents [patents.google.com]
- 8. PEGylated Recombinant Human Growth Hormone Compounds - Patent US-2021220442-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Norditropin® Efficacy & Safety: Growth Hormone Deficiency | Norditropin® (somatropin) Injection 10 mg [novomedlink.com]
- 12. snoidetx.github.io [snoidetx.github.io]
- 13. mdpi.com [mdpi.com]
The History of Valtropine: A Technical Overview of a Pioneer Biosimilar Growth Hormone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history of Valtropine, a recombinant human growth hormone (somatropin) that holds a significant place in the evolution of biosimilars. Developed by LG Life Sciences and commercialized in some regions by BioPartners, this compound was one of the first biosimilar somatropins to navigate the nascent regulatory pathways for such products in Europe and the United States. This document provides a detailed account of its clinical development, manufacturing basis, and regulatory journey, offering valuable insights for professionals in the field of drug development and biosimilar research.
Introduction: The Dawn of Biosimilar Growth Hormones
This compound emerged at a time when the concept of biosimilarity was still being formally established in major regulatory jurisdictions. As a recombinant human growth hormone, it was designed to be highly similar to the reference product, Eli Lilly's Humatrope®. The development and approval of this compound, alongside Sandoz's Omnitrope, marked a critical step in creating a competitive landscape for complex biological medicines, promising increased patient access and potential cost savings.
This compound is produced using a yeast-based expression system, specifically Saccharomyces cerevisiae, distinguishing it from some other somatropin products manufactured in E. coli.[1] This distinction in the production host underscores the fundamental principle of biosimilarity: the final product is highly similar, but the manufacturing process can differ.
Clinical Development Program
The clinical development of this compound focused on demonstrating its comparability to the reference product, Humatrope, in terms of efficacy and safety. The program included pivotal studies in key pediatric populations for whom growth hormone therapy is indicated.
Pivotal Clinical Trial in Pediatric Growth Hormone Deficiency (GHD)
A key study in the clinical development of this compound was a multinational, randomized, double-blind, comparative trial in treatment-naive, prepubertal children with Growth Hormone Deficiency (GHD).[2][3][4] This study was designed to demonstrate the non-inferiority of this compound to Humatrope over a one-year treatment period.
-
Study Design: A 1-year, randomized, double-blind, parallel-group, multicenter study.[2]
-
Patient Population: 147 treatment-naive, prepubertal children with GHD.[2][4] Participants were randomized in a 2:1 ratio.
-
Intervention:
-
This compound group (n=98): Subcutaneous injection.
-
Humatrope group (n=49): Subcutaneous injection.[2]
-
-
Primary Efficacy Endpoint: Annualized height velocity (HV) at 12 months. The pre-specified non-inferiority margin was -2.0 cm/year for the difference in HV between the two groups.[2]
-
Secondary Efficacy Endpoints:
-
Change in height standard deviation score (SDS).
-
Serum levels of Insulin-like Growth Factor-I (IGF-I) and Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[2]
-
-
Safety Assessments: Monitoring of adverse events, injection site reactions, and immunogenicity (development of anti-GH antibodies).[2]
-
Methodology for Measurements: Standing height was measured every three months to calculate height velocity. Blood samples were collected at baseline and subsequent visits for central laboratory analysis of IGF-I, IGFBP-3, and anti-GH antibodies.[2] Bone age was also assessed to monitor for any acceleration of bone maturation.[2]
The results of the pivotal study demonstrated the non-inferiority of this compound to Humatrope.
| Parameter | This compound (n=98) | Humatrope (n=49) | Treatment Difference (95% CI) |
| Baseline Height SDS | -2.8 ± 0.8 | -2.7 ± 0.7 | N/A |
| Height Velocity at 12 months (cm/year) | 11.3 ± 3.0 | 10.5 ± 2.8 | 0.09 (-0.71, 0.90) |
| Change in Height SDS at 12 months | +0.9 ± 0.5 | +0.8 ± 0.4 | N/A |
| Data from Peterkova et al., Hormone Research, 2007.[2] |
The safety profile of this compound was comparable to that of Humatrope. Adverse events were consistent with the known safety profile of somatropin products.[2] Immunogenicity was low, with anti-GH antibodies detected in 3.1% of this compound-treated patients and 2.0% of Humatrope-treated patients, with no discernible impact on growth.[2]
Study in Girls with Turner's Syndrome
This compound was also evaluated in an open-label, single-arm, phase III study in young girls with short stature due to Turner's Syndrome.[5]
-
Study Design: An open-label, single-arm, multicenter study.[5]
-
Patient Population: 30 girls, aged 2-9 years, with Turner's Syndrome.[5]
-
Intervention: this compound administered subcutaneously at a dose of 0.053 mg/kg/day for 12 months.[5]
-
Primary Efficacy Endpoint: Height velocity (HV) at 12 months.[5]
-
Secondary Efficacy Endpoints: Changes in serum IGF-I and IGFBP-3 levels.[5]
-
Safety Assessments: Monitoring of adverse events.[5]
| Parameter | Baseline | 12 Months |
| Height Velocity (cm/year) | 3.8 ± 1.8 | 9.7 ± 1.6 |
| Data from a study in girls with Turner's Syndrome.[5] |
Treatment with this compound was well-tolerated, with no significant adverse events reported in this study.[5]
Manufacturing and Product Characteristics
This compound is a recombinant human growth hormone produced in Saccharomyces cerevisiae (a species of yeast).[1] While specific, proprietary details of the manufacturing process are not publicly available, the general steps for producing a recombinant protein in yeast involve:
-
Gene Insertion: The gene encoding human somatropin is inserted into a yeast expression vector.
-
Transformation: The expression vector is introduced into the Saccharomyces cerevisiae host cells.
-
Fermentation: The genetically modified yeast is cultured in large-scale fermenters under controlled conditions to promote cell growth and protein expression.
-
Purification: The somatropin protein is extracted from the yeast cells and subjected to a multi-step purification process to remove host cell proteins and other impurities. This typically involves various chromatography techniques.
-
Formulation: The purified somatropin is formulated with excipients to create the final drug product. This compound was supplied as a powder and solvent for solution for injection.[2]
The final product is a 191-amino acid, single-chain polypeptide, identical in sequence to endogenous human growth hormone.
Growth Hormone Signaling Pathway
Somatropin exerts its effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.
Regulatory History and Market Withdrawal
This compound was granted a marketing authorization by the European Commission on April 24, 2006.[6] It was approved for the treatment of GHD in children and adults, short stature in girls with Turner's Syndrome, and growth retardation in prepubertal children with chronic renal insufficiency.[6] In the United States, this compound received FDA approval on April 19, 2007.
The approval of this compound was a landmark event, as it was one of the first biosimilars to successfully navigate the regulatory process in Europe, which had established a specific pathway for biosimilars.
Despite its successful clinical development and regulatory approvals, the marketing authorization for this compound was voluntarily withdrawn by BioPartners in the European Union in 2011 for commercial reasons. The product was not marketed in any EU country.[6]
Post-Marketing Surveillance
A crucial aspect of the lifecycle of any biological product, including biosimilars, is post-marketing surveillance to monitor long-term safety and effectiveness in a real-world setting. For this compound, a pharmacovigilance plan was a required component of its European marketing authorization. However, due to its commercial withdrawal, there is a lack of published post-marketing surveillance data specific to this compound.
To illustrate the methodology of such a program for a biosimilar somatropin, the "PAtients TReated with Omnitrope®" (PATRO) study serves as a relevant example. This international, post-marketing surveillance study monitored the long-term safety and effectiveness of Omnitrope in children and adults. Data from such studies are critical for confirming the long-term safety profile of biosimilars, particularly concerning rare adverse events, immunogenicity, and long-term efficacy across different indications.
Conclusion
The history of this compound provides a valuable case study in the development and regulatory approval of a biosimilar growth hormone. Its clinical program successfully demonstrated biosimilarity to its reference product, Humatrope, through rigorous comparative studies. Although commercial factors led to its withdrawal from the European market, the journey of this compound contributed to building the foundation for the biosimilar regulatory framework and demonstrated that a different manufacturing process (in this case, a yeast expression system) could yield a safe and effective alternative to an established biologic. For scientists and professionals in drug development, the story of this compound highlights the critical interplay of robust clinical data, advanced analytical characterization, and the evolving regulatory landscape in bringing biosimilars to fruition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of Biosimilar Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols for Valtropin (Somatropin) in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the dosage, administration, and clinical trial methodologies for Valtropin (somatropin), a recombinant human growth hormone (rhGH). This document is intended to serve as a resource for the design and execution of clinical studies involving somatropin for pediatric growth hormone deficiency (GHD) and other approved indications.
Introduction
Valtropin is a brand name for somatropin, a polypeptide hormone of recombinant DNA origin, identical in sequence to human growth hormone. It is indicated for the treatment of growth failure in pediatric patients due to inadequate secretion of endogenous growth hormone, as well as for other conditions such as Turner syndrome. Clinical trials are essential to establish the efficacy, safety, and optimal dosing regimens of somatropin in various patient populations.
Dosage and Administration in Clinical Trials
The dosage of Valtropin in clinical trials is individualized based on patient weight and the specific indication being studied. Administration is typically via subcutaneous injection.
Pediatric Growth Hormone Deficiency (GHD)
Table 1: Valtropin Dosage in Pediatric GHD Clinical Trials
| Parameter | Recommended Dosage | Frequency | Administration |
| Starting Dose | 0.025 - 0.035 mg/kg/day | Daily | Subcutaneous Injection |
| Alternative Dosing | 0.16 - 0.24 mg/kg/week | Divided into 6-7 daily injections | Subcutaneous Injection |
Source: Valtropin Prescribing Information[1], Genotropin Prescribing Information
Turner Syndrome
Table 2: Valtropin Dosage in Turner Syndrome Clinical Trials
| Parameter | Recommended Dosage | Frequency | Administration |
| Recommended Dose | 0.045 - 0.050 mg/kg/day | Daily | Subcutaneous Injection |
Source: Valtropin Prescribing Information[1]
Experimental Protocols in Clinical Trials
The following sections outline typical protocols employed in clinical trials investigating the efficacy and safety of somatropin in pediatric patients.
Study Design
A common study design for somatropin clinical trials is a randomized, open-label, active-controlled, parallel-group study.[2]
-
Randomization: Patients are typically randomized in a 1:1 or 2:1 ratio to receive either the investigational somatropin product (e.g., Valtropin) or a comparator product (e.g., another approved somatropin brand).[2][3]
-
Blinding: While many trials are open-label, some pivotal studies may be double-blind to minimize bias.
-
Duration: The primary efficacy endpoint is often assessed after 12 months of treatment, with long-term open-label extension phases to gather further safety and efficacy data.[2][3]
Patient Selection Criteria
Inclusion Criteria:
-
Pre-pubertal children (typically girls <11 years, boys <12 years).[2]
-
Confirmed diagnosis of GHD, often defined by a peak growth hormone level of ≤10 ng/mL in two different GH stimulation tests.[2]
-
Significant short stature, often defined as height standard deviation score (SDS) ≤ -2.0.
-
Informed consent from a parent or legal guardian and assent from the patient, where applicable.[2]
Exclusion Criteria:
-
Closed epiphyses.
-
History of or active malignancy.[4]
-
Known hypersensitivity to somatropin or any of its excipients.
-
Concurrent use of other medications that may affect growth.
-
Significant chronic illnesses that could interfere with the evaluation of growth.[4]
Treatment Administration Protocol
-
Reconstitution: Valtropin is supplied as a lyophilized powder and must be reconstituted with the provided diluent (bacteriostatic water for injection containing a preservative like metacresol).[5] For patients with a known sensitivity to the preservative, sterile water for injection can be used for single-dose administration.[1]
-
Dosage Calculation: The daily or weekly dose is calculated based on the patient's body weight in kilograms.
-
Injection Technique:
-
Administer subcutaneously.
-
Rotate injection sites (e.g., abdomen, thighs, buttocks) to avoid lipoatrophy.[1]
-
Patients and caregivers should receive proper training on the injection technique.
-
Efficacy and Safety Monitoring
Efficacy Assessments:
-
Primary Endpoint: Annualized height velocity (HV) at 12 months.[3]
-
Secondary Endpoints:
-
Change in height SDS from baseline.
-
Serum levels of Insulin-like Growth Factor-1 (IGF-1) and Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).
-
Bone age progression.
-
Safety Assessments:
-
Monitoring of adverse events (AEs) at each study visit.
-
Physical examinations.
-
Laboratory tests including fasting blood glucose, insulin levels, and thyroid function tests.
-
Assessment of immunogenicity (anti-hGH antibody formation).
Signaling Pathway of Somatropin
Somatropin exerts its effects by binding to the growth hormone receptor (GHR), which activates intracellular signaling cascades. The primary pathway is the JAK-STAT pathway, leading to the transcription of target genes, including IGF-1.
Caption: Somatropin Signaling Pathway.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a pediatric patient enrolled in a somatropin clinical trial.
Caption: Pediatric Somatropin Clinical Trial Workflow.
References
Application Notes and Protocols for Valtropine™ (Somatropin [rDNA origin]) Injection in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtropine™ is a recombinant human growth hormone (hGH), also known as somatropin, produced by recombinant DNA technology in yeast cells (Saccharomyces cerevisiae). It consists of 191 amino acid residues with a molecular weight of 22,125 daltons, identical to the amino acid sequence of human growth hormone of pituitary origin.[1][2] this compound™ stimulates growth and metabolism through various mechanisms, primarily mediated by Insulin-like Growth Factor-1 (IGF-1).[1][3] These application notes provide detailed information on the formulation of this compound™ for injection and comprehensive protocols for its use in preclinical in vivo research, particularly in rodent models.
This compound™ Formulation and Reconstitution
This compound™ is supplied as a sterile, non-pyrogenic, white to almost white lyophilized powder for subcutaneous injection after reconstitution.[1]
Composition
The composition of the lyophilized powder and the provided diluent are detailed in the tables below.
Table 1: Composition of this compound™ Lyophilized Powder (per vial)
| Component | Quantity | Purpose |
| Somatropin | 5 mg (approx. 15 IU) | Active Pharmaceutical Ingredient |
| Glycine | 10 mg | Bulking Agent/Stabilizer |
| Mannitol | 45 mg | Bulking Agent/Tonicity Modifier |
| Monobasic sodium phosphate | 0.22 mg | Buffering Agent |
| Dibasic sodium phosphate | 2.98 mg | Buffering Agent |
| Sodium hydroxide / Hydrochloric acid | As needed | pH Adjustment |
Table 2: Composition of Diluent (per pre-filled syringe)
| Component | Quantity | Purpose |
| Water for Injection | 1.5 mL | Solvent |
| Metacresol | 0.3% w/v | Antimicrobial Preservative |
Reconstitution Protocol
-
Preparation : Ensure the this compound™ vial and the diluent pre-filled syringe are at room temperature.
-
Solvent Transfer : Inject the 1.5 mL of diluent from the pre-filled syringe into the vial containing the lyophilized powder. Aim the stream of liquid against the glass wall of the vial to minimize foaming.[2]
-
Dissolution : Swirl the vial with a gentle rotary motion until the contents are completely dissolved. DO NOT SHAKE vigorously, as this can denature the protein.[2]
-
Final Concentration : After reconstitution, the solution will have a concentration of 3.33 mg/mL of somatropin.[1][2]
-
Storage of Reconstituted Solution : The reconstituted solution is stable for up to 3 weeks when stored in a refrigerator at 2-8°C.[4] For sensitive applications or if sensitivity to metacresol is a concern, reconstitute with 1.5 mL of Sterile Water for Injection and use as a single-use vial.[1]
Mechanism of Action and Signaling Pathway
Somatropin binds to the growth hormone receptor (GHR), a dimeric receptor on the surface of target cells.[3] This binding initiates a signaling cascade, primarily through the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription (STAT) pathway.[3] This leads to the transcription of target genes, most notably IGF-1, which is synthesized predominantly in the liver.[1][3] IGF-1 then acts on its own receptor to mediate most of the growth-promoting effects of somatropin.[3]
In Vivo Study Protocols
The following protocols are designed for studies in rodent models and can be adapted based on specific research questions.
Animal Models
Growth hormone-deficient models are ideal for studying the effects of this compound™.
-
Hypophysectomized Rats : These rats lack a pituitary gland and therefore have deficient production of endogenous growth hormone. They are highly responsive to exogenous somatropin.[5]
-
Dwarf Rats (e.g., dw/dw rats) : These rats have a genetic mutation that leads to growth hormone deficiency.[3]
-
Normal, Healthy Rodents : Can be used to study supraphysiological effects or specific metabolic actions of somatropin.[6]
Dose Calculation and Preparation
Human clinical doses typically range from 0.025 to 0.050 mg/kg/day.[2] For animal studies, allometric scaling is used to determine an equivalent dose. The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using the following formula and conversion factors:
AED (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)
Table 3: Dose Conversion Factors from Human to Animal
| Species | Km Factor | Multiply Human Dose by |
| Human | 37 | - |
| Rat (150g) | 6 | 6.2 |
| Mouse (20g) | 3 | 12.3 |
Example Calculation for a Rat: A human dose of 0.035 mg/kg would be: 0.035 mg/kg × 6.2 = 0.217 mg/kg for a rat .
Doses in published rat studies range from 0.1 to 0.8 mg/kg/day, administered subcutaneously.[5][6] The final dose should be optimized based on the specific animal model and study objectives.
Experimental Protocol: Assessing Growth Promotion in Hypophysectomized Rats
This protocol outlines a typical study to evaluate the growth-promoting effects of this compound™.
-
Animal Acclimation : House hypophysectomized male Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Allocation : Randomly assign animals to treatment groups (n=5-10 per group), e.g.:
-
Group 1: Vehicle Control (Saline)
-
Group 2: Low-Dose this compound™ (e.g., 0.2 mg/kg/day)
-
Group 3: High-Dose this compound™ (e.g., 0.4 mg/kg/day)
-
-
Administration :
-
Monitoring and Data Collection :
-
Record body weight daily.[5]
-
Monitor food and water intake.
-
At the end of the study, collect terminal blood samples via cardiac puncture for serum analysis.
-
Harvest tibias for growth plate analysis.
-
-
Endpoint Analysis :
Key Experimental Methodologies
Protocol for Serum IGF-1 Measurement
-
Sample Collection : Collect whole blood and allow it to clot at room temperature. Centrifuge at 2,000-3,000 rpm for 20 minutes. Collect the serum and store at -20°C or -80°C until analysis.
-
Sample Preparation : Due to high circulating concentrations and binding to IGF-binding proteins (IGFBPs), serum samples typically require a pre-treatment or significant dilution (e.g., 1:200) with the assay-specific diluent to dissociate IGF-1 from its binding proteins.[13]
-
ELISA Procedure : Use a commercially available rat/mouse IGF-1 ELISA kit.[13] Follow the manufacturer's instructions, which generally involve:
-
Adding standards and prepared samples to the antibody-coated microplate.
-
Incubating to allow IGF-1 to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated detection antibody, followed by another incubation and wash.
-
Adding an avidin-HRP conjugate, followed by incubation and wash.
-
Adding a substrate solution to develop color in proportion to the amount of bound IGF-1.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification : Calculate the IGF-1 concentration in the samples by comparing their absorbance to the standard curve.
Protocol for Tibial Growth Plate Analysis
-
Tissue Processing : Dissect the tibia and fix it in 10% neutral buffered formalin.
-
Decalcification : Decalcify the bone using a suitable agent (e.g., 10% EDTA solution).
-
Histology : Process the decalcified tibia for paraffin embedding. Section the proximal end of the tibia longitudinally.
-
Staining : Stain the sections with Hematoxylin and Eosin (H&E) or Safranin O-Fast Green.
-
Microscopy and Measurement :
-
Capture images of the growth plate using a light microscope equipped with a camera.
-
Use image analysis software to measure the total width of the epiphyseal growth plate, including the resting, proliferative, and hypertrophic zones.
-
Compare the mean growth plate width between treatment groups.
-
Summary of Quantitative Data from In Vivo Studies
Table 4: Effects of Somatropin Administration in Hypophysectomized Rats
| Parameter | Control (Saline) | Somatropin (200 µg/kg once daily) | Somatropin (200 µg/kg twice daily) | Study Duration | Reference |
| Median Body Weight Gain (g) | - | 12 g | 22 g | 9 days | [5] |
| Tibial Growth Plate Width (µm) | 148.6 ± 28.5 | 185.7 ± 18.2 | 230.1 ± 19.3 | 9 days | [5] |
Table 5: Pharmacokinetic Parameters of Somatropin in Healthy Volunteers
| Parameter | Value | Conditions | Reference |
| Cmax | 43.97 ng/mL | 0.073 mg/kg SC dose | [1] |
| AUC0-24h | 369.90 ng·hr/mL | 0.073 mg/kg SC dose | [1] |
These data illustrate the dose-dependent effects of somatropin on key physiological parameters relevant to in vivo studies. Researchers should establish dose-response relationships within their specific models to determine optimal dosing for their experimental endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Common and Uncommon Mouse Models of Growth Hormone Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Effects of Different Growth Hormone Doses on Growth and Spatial Performance of Hypophysectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant rat and mouse growth hormones: risk assessment of carcinogenic potential in 2-year bioassays in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion between animals and human [targetmol.com]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The effect of different patterns of growth hormone administration on the IGF axis and somatic and skeletal growth of the dwarf rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sabbiotech.com [sabbiotech.com]
Application Notes and Protocols for Assessing the Bioequivalence of Valtropin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Valtropin® is a recombinant human growth hormone (rhGH), also known as somatropin, produced by recombinant DNA technology in yeast cells (Saccharomyces cerevisiae).[1][2] It consists of 191 amino acid residues with a molecular weight of 22,125 daltons, and its sequence is identical to that of human growth hormone derived from the pituitary gland.[1][2] As a biosimilar or a new formulation of somatropin, establishing its bioequivalence to a reference product is a critical step in its development and regulatory approval.
These application notes provide detailed methodologies for assessing the bioequivalence of Valtropin, focusing on pharmacokinetic (PK) and pharmacodynamic (PD) studies. The protocols are designed to meet regulatory standards and ensure a robust comparison between the test product (Valtropin) and a reference somatropin product.
I. Pharmacokinetic Bioequivalence Assessment
The primary objective of a pharmacokinetic bioequivalence study is to compare the rate and extent of absorption of Valtropin with a reference somatropin product.
Experimental Protocol: Single-Dose, Randomized, Crossover PK Study
1. Study Design: A single-dose, randomized, two-period, two-sequence crossover study is the recommended design.[1][3][4] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least 7 days should be implemented between the two treatment periods.
2. Study Population:
-
Subjects: Healthy adult volunteers (typically 18-45 years old).
-
Inclusion Criteria: Non-smoking, with a Body Mass Index (BMI) between 18.5 and 29.9 kg/m ², and in good health as determined by medical history, physical examination, and routine laboratory tests.
-
Exclusion Criteria: History of endocrine disorders, sensitivity to somatropin or any of its excipients, use of any medication that could interfere with growth hormone secretion or metabolism.
3. Suppression of Endogenous Growth Hormone: To accurately measure the concentration of exogenously administered somatropin, it is crucial to suppress the pulsatile secretion of endogenous growth hormone. This can be achieved by a continuous intravenous infusion of octreotide, a somatostatin analog.[4][5] The infusion should start before the administration of the study drug and continue throughout the blood sampling period.
4. Drug Administration:
-
Test Product: Valtropin (somatropin [rDNA origin] for injection).
-
Reference Product: An approved and marketed somatropin product.
-
Dose: A single subcutaneous injection of a clinically relevant dose, for example, 0.073 mg/kg body weight.[1]
-
Administration Site: The injection should be administered into the subcutaneous tissue of the abdomen, with the site rotated between periods.
5. Blood Sampling: Blood samples for somatropin concentration measurement should be collected at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours post-dose.
6. Analytical Method: Serum or plasma somatropin concentrations should be determined using a validated analytical method, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or a liquid chromatography-mass spectrometry (LC-MS/MS) method. The method must be validated for specificity, accuracy, precision, and sensitivity.
7. Pharmacokinetic Parameters: The following pharmacokinetic parameters should be calculated from the somatropin concentration-time data for each subject:
-
Cmax: Maximum observed concentration.
-
AUC0-t: Area under the concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-inf: Area under the concentration-time curve from time zero extrapolated to infinity.
-
Tmax: Time to reach the maximum concentration.
-
t1/2: Elimination half-life.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the acceptance criteria for bioequivalence based on key pharmacokinetic parameters.
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | Expected to be close to 1.00 | Must be within 80.00% - 125.00% |
| AUC0-t | Expected to be close to 1.00 | Must be within 80.00% - 125.00% |
| AUC0-inf | Expected to be close to 1.00 | Must be within 80.00% - 125.00% |
Data based on established bioequivalence guidelines.[3][4]
A double-blind, randomized, single-dose, crossover study in 24 healthy volunteers showed that the pharmacokinetic profile of Valtropin was comparable to that of the reference medicinal product.[1] Subcutaneous administration of 0.073 mg/kg body weight of Valtropin resulted in a Cmax of 43.97 ng/ml and an AUC0-24 h of 369.90 ng·h/ml.[1] Cmax was reached at 4 h and t½ was 3 h.[1]
II. Pharmacodynamic Bioequivalence Assessment
Pharmacodynamic studies provide additional evidence of bioequivalence by comparing the biological effects of Valtropin and the reference product. The effects of somatropin are mediated both directly and indirectly via stimulation of insulin-like growth factors, principally IGF-1.[6]
Experimental Protocol: Pharmacodynamic Marker Assessment
This assessment can be integrated into the pharmacokinetic study.
1. Pharmacodynamic Markers:
-
Primary Marker: Insulin-like Growth Factor-1 (IGF-1) is the preferred pharmacodynamic marker for somatropin activity.[6]
-
Secondary Marker: Insulin-like Growth Factor Binding Protein-3 (IGFBP-3) can also be used as a supportive marker.[6]
2. Blood Sampling: Blood samples for IGF-1 and IGFBP-3 analysis should be collected at pre-dose and at several time points post-dose, for example, at 12, 24, 36, and 48 hours.
3. Analytical Method: Serum concentrations of IGF-1 and IGFBP-3 should be measured using validated immunoassays.
4. Pharmacodynamic Parameters: The following pharmacodynamic parameters should be calculated for both IGF-1 and IGFBP-3:
-
Emax: Maximum observed effect (concentration).
-
AUEC0-t: Area under the effect-time curve from time zero to the last measurement.
Data Presentation: Pharmacodynamic Parameters
The following table outlines the expected outcomes for the pharmacodynamic markers.
| Parameter (for IGF-1 and IGFBP-3) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Emax | Expected to be close to 1.00 | Typically expected to be within 80.00% - 125.00% |
| AUEC0-t | Expected to be close to 1.00 | Typically expected to be within 80.00% - 125.00% |
Studies have shown that treatment with Valtropin leads to a marked increase in serum IGF-1 and IGFBP-3 levels.[7]
III. Visualizations
Somatropin Signaling Pathway
Caption: Somatropin (Valtropin) signaling pathway leading to IGF-1 production.
Bioequivalence Study Workflow
Caption: Workflow for a randomized, crossover bioequivalence study.
Logical Relationship of Bioequivalence Criteria
Caption: Logical framework for establishing bioequivalence.
IV. Conclusion
The assessment of bioequivalence for Valtropin requires a rigorous and well-controlled study design. By following the detailed protocols for pharmacokinetic and pharmacodynamic evaluation outlined in these application notes, researchers can generate the necessary data to demonstrate the bioequivalence of Valtropin to a reference somatropin product. The use of a randomized, crossover study design in healthy volunteers with suppression of endogenous growth hormone is the standard approach. The primary endpoints for bioequivalence are the 90% confidence intervals for the geometric mean ratios of Cmax and AUC, which must fall within the 80.00% to 125.00% range. Pharmacodynamic markers such as IGF-1 and IGFBP-3 provide supportive evidence of comparable biological activity.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bioequivalence studies for three formulations of a recombinant human growth hormone: challenges and lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Bioequivalence between novel ready-to-use liquid formulations of the recombinant human GH Omnitrope and the original lyophilized formulations for reconstitution of Omnitrope and Genotropin. | Semantic Scholar [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pre-registration Clinical Trials of Valtropin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the pre-registration clinical trial data for Valtropin (somatropin), a recombinant human growth hormone (rhGH). The information is intended to provide researchers, scientists, and drug development professionals with an overview of the clinical development program, including efficacy and safety data, and the underlying mechanism of action.
Mechanism of Action: Growth Hormone Signaling Pathway
Valtropin, a recombinant form of human growth hormone, exerts its effects by binding to the growth hormone receptor (GHR) on the surface of target cells. This binding initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Upon hormone binding, the GHR dimerizes, leading to the activation of the associated tyrosine kinase, JAK2. Activated JAK2 then phosphorylates various intracellular proteins, including the GHR itself and STAT proteins (primarily STAT5). Phosphorylated STAT proteins form dimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes. A key target gene is Insulin-like Growth Factor-1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of growth hormone.
Signaling Pathway Diagram
Caption: Growth Hormone (GH) signaling via the JAK-STAT pathway.
Pre-registration Clinical Trials: Efficacy and Safety Data
Valtropin was evaluated in a series of pre-registration clinical trials to establish its efficacy and safety in the treatment of pediatric patients with Growth Hormone Deficiency (GHD) and Turner Syndrome.
Pediatric Growth Hormone Deficiency (GHD)
A pivotal Phase III, randomized, open-label, active-controlled, parallel-group study was conducted to compare the efficacy and safety of Valtropin with a comparator somatropin product (Humatrope®) in treatment-naïve prepubertal children with GHD.[1]
| Parameter | Valtropin (n=88) | Comparator (n=41) |
| Baseline Height Velocity (cm/year), Mean | 3.75 | 3.48 |
| Height Velocity at 12 Months (cm/year), Mean | 9.73 | Not Reported |
| Change in Height Velocity at 12 Months (cm/year), Mean | 5.98 | Not Reported |
Table 1: Efficacy of Valtropin in Pediatric GHD at 12 Months.[1]
Adverse events were generally mild to moderate in severity and consistent with the known safety profile of somatropin.
Turner Syndrome
Two open-label, single-arm studies were conducted to evaluate the efficacy and safety of Valtropin in prepubertal girls with Turner Syndrome.[2]
| Parameter | Study 1 (n=30) | Study 2 (n=60) |
| Baseline Height Velocity (cm/year), Mean | 3.75 | 3.48 |
| Height Velocity at 12 Months (cm/year), Mean | 9.73 | 6.97 |
| Baseline Height SDS, Mean | -2.42 | -3.02 |
| Height SDS at 12 Months, Mean | -1.54 | -2.67 |
Table 2: Efficacy of Valtropin in Turner Syndrome at 12 Months.[1][2]
The safety profile of Valtropin in patients with Turner Syndrome was comparable to that observed in GHD patients.
Experimental Protocols
Detailed, step-by-step experimental protocols for the pre-registration clinical trials of Valtropin are not publicly available. However, based on regulatory submissions and published literature, the general methodology can be outlined.[2]
General Clinical Trial Workflow
Caption: General workflow for Valtropin clinical trials.
Key Methodological Aspects
Study Design: The pediatric GHD trial was a Phase III, randomized, open-label, active-controlled, parallel-group study. The Turner Syndrome studies were open-label and single-arm.[1]
Patient Population:
-
GHD Trial: Treatment-naïve, prepubertal children with a confirmed diagnosis of GHD.[1]
-
Turner Syndrome Trials: Prepubertal girls with a confirmed diagnosis of Turner Syndrome.[2]
Intervention:
-
Valtropin was administered via subcutaneous injection.
-
Dosages were based on patient body weight.[2]
Efficacy Assessments:
-
The primary efficacy endpoint was the change in height velocity (HV) from baseline to 12 months.[3]
-
Secondary endpoints included changes in height standard deviation score (SDS).[1]
Safety Assessments:
-
Adverse events were monitored and recorded throughout the studies.
-
Laboratory tests and physical examinations were conducted at regular intervals.
Disclaimer: The marketing authorization for Valtropin was withdrawn in the European Union for commercial reasons.[4] This document is intended for informational purposes for research and development professionals and does not constitute a recommendation for clinical use.
References
Application Notes and Protocols for the Analytical Characterization of Valtropin® (Somatropin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Valtropin®, a recombinant human growth hormone (somatropin). Detailed protocols for the assessment of identity, purity, potency, and structural integrity are provided to support drug development, quality control, and research activities.
Physicochemical Characterization and Purity Assessment
A fundamental aspect of Valtropin® characterization is the confirmation of its primary structure and the quantification of product-related impurities, such as aggregates, fragments, and charge variants. High-performance liquid chromatography (HPLC) and mass spectrometry are the principal techniques employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Variant Analysis
RP-HPLC is a powerful technique for separating and quantifying the main somatropin peak from its closely related variants, including oxidized and deamidated forms.
| Analyte | Retention Time (minutes) | Purity/Relative Abundance (%) |
| Oxidized Variant 1 | 1.6 | Variable, depending on stress conditions |
| Oxidized Variant 2 | 5.3 | Variable, depending on stress conditions |
| Deamidated Somatropin | 7.2 | Typically a minor impurity |
| Native Somatropin | 8.7 | >95% (typical specification) |
Data compiled from representative studies. Actual retention times and purity levels may vary based on specific column, system, and mobile phase conditions.
Objective: To determine the purity of Valtropin® and quantify related variants.
Materials:
-
Valtropin® sample
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
RP-HPLC system with UV detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Reconstitute the lyophilized Valtropin® powder in sterile water for injection to a final concentration of 1 mg/mL.
-
Further dilute the sample with Mobile Phase A to a suitable concentration for injection (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 25% B
-
5-35 min: 25-65% B (linear gradient)
-
35-40 min: 65% B
-
40-45 min: 25% B (re-equilibration)
-
-
-
Data Analysis:
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates (dimers, trimers, and higher-order oligomers) and fragments in biopharmaceutical preparations.
| Species | Molecular Weight (kDa) | Typical Abundance (%) |
| Aggregates | > 44 | < 2.0% |
| Monomer | 22.125 | > 98.0% |
| Fragments | < 22 | < 0.5% |
Typical specifications for recombinant somatropin products. Actual values may vary.
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in Valtropin®.
Materials:
-
Valtropin® sample
-
Phosphate buffered saline (PBS), pH 7.4
-
SEC-HPLC system with UV detector
-
SEC column suitable for the molecular weight range of 10-100 kDa
Procedure:
-
Mobile Phase Preparation:
-
Prepare PBS (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4).
-
Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Reconstitute Valtropin® to a concentration of 1 mg/mL in the mobile phase.
-
Ensure the sample is free of particulates by centrifugation or filtration (0.22 µm filter).
-
-
Chromatographic Conditions:
-
Column: SEC column (e.g., TSKgel G2000SWxl)
-
Flow Rate: 0.5 mL/min (isocratic)
-
Detection: UV at 214 nm or 280 nm
-
Injection Volume: 50 µL
-
Run Time: Approximately 30 minutes
-
-
Data Analysis:
Structural Elucidation and Identity Confirmation
Confirming the primary structure and molecular weight of Valtropin® is crucial for establishing its identity. Mass spectrometry is the definitive technique for this purpose.
Mass Spectrometry for Molecular Weight Determination
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and accurate method for determining the molecular weight of intact proteins like somatropin.
| Parameter | Expected Value (Da) | Observed Value (Da) |
| Molecular Weight | 22,125 | 22,124 ± 5 |
The expected molecular weight is based on the amino acid sequence of human growth hormone. Observed values are typically within a narrow range of the theoretical mass.
Objective: To confirm the molecular weight of Valtropin®.
Materials:
-
Valtropin® sample
-
Sinapinic acid (matrix)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
MALDI-TOF mass spectrometer
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of sinapinic acid in 30:70 (v/v) ACN:water with 0.1% TFA.
-
-
Sample Preparation:
-
Dilute the reconstituted Valtropin® sample to approximately 1 pmol/µL in 0.1% TFA.
-
-
Target Plate Spotting:
-
Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely (co-crystallization).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive linear mode over a mass range of 10,000 to 50,000 m/z.
-
Calibrate the instrument using a protein standard of known molecular weight.
-
-
Data Analysis:
Biological Activity and Potency Determination
The biological activity of Valtropin® is a critical quality attribute that must be quantified using a cell-based bioassay. The Nb2 cell proliferation assay is a widely accepted method for determining the potency of somatropin.
Nb2 Cell Proliferation Bioassay
This assay measures the dose-dependent proliferation of the rat lymphoma cell line Nb2 in response to somatropin.
| Parameter | Typical Value |
| EC50 | 0.1 - 1.0 ng/mL |
The half-maximal effective concentration (EC50) is the concentration of somatropin that induces a response halfway between the baseline and maximum. Values can vary between laboratories and cell line passages.
Objective: To determine the biological potency of Valtropin® relative to a reference standard.
Materials:
-
Valtropin® sample and reference standard
-
Nb2-11 cell line
-
Fischer's Medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
2-Mercaptoethanol
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Maintain Nb2 cells in Fischer's medium supplemented with 10% FBS, 10% HS, and 50 µM 2-mercaptoethanol.
-
Prior to the assay, wash the cells and starve them in a low-serum medium (e.g., 1% HS) to reduce background proliferation.
-
-
Assay Setup:
-
Seed the starved Nb2 cells into a 96-well plate at a density of 2 x 10^4 cells/well.
-
Prepare serial dilutions of the Valtropin® sample and the reference standard in the assay medium.
-
Add the diluted samples and standard to the wells in triplicate. Include a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Proliferation Measurement:
-
Add the cell proliferation reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
Higher-Order Structure and Signaling Pathway
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for assessing the secondary structure (e.g., alpha-helix, beta-sheet content) of proteins. It is particularly useful for confirming the proper folding of Valtropin® and for stability studies.
Objective: To assess the secondary structure of Valtropin®.
Materials:
-
Valtropin® sample
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Circular dichroism spectropolarimeter
-
Quartz cuvette (e.g., 0.1 cm path length)
Procedure:
-
Sample Preparation:
-
Dialyze or buffer-exchange the Valtropin® sample into the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.
-
-
CD Measurement:
-
Record the far-UV CD spectrum from 190 to 250 nm at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum should exhibit the characteristic features of a predominantly alpha-helical protein, with minima around 208 and 222 nm.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structural elements.
-
Somatropin Signaling Pathway: JAK-STAT
Valtropin®, as a somatropin, exerts its effects by binding to the growth hormone receptor (GHR), which activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[19][20][21][22] This ultimately leads to the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[19][20][22]
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. sid.ir [sid.ir]
- 5. Selective Determination of Human Growth Hormone (Somatropin) in the Presence of Its Chemical Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biopharminternational.com [biopharminternational.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. lcms.cz [lcms.cz]
- 11. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid identification of somatropin by peptide-mass fingerprinting, using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative and quantitative comparison of brand name and generic protein pharmaceuticals using isotope tags for relative and absolute quantification and matrix-assisted laser desorption/ionization tandem time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucocorticoid-prolactin interactions in Nb2 lymphoma cells: antiproliferative versus anticytolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
- 21. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 22. Growth hormone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Valtropine (Somatropin) in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Valtropine (a recombinant human growth hormone, somatropin) in endocrinology research. Detailed protocols for key experiments are included to facilitate the investigation of its biological activity and signaling pathways.
Introduction
This compound is a synthetic form of human growth hormone (GH) produced using recombinant DNA technology.[1] It is a 191-amino acid, single-chain polypeptide that is identical in sequence to the endogenous human growth hormone.[1] In endocrinology research, this compound serves as a critical tool to study the physiological and pathological processes regulated by the GH-IGF-1 axis. Its primary function is to stimulate growth, cell reproduction, and regeneration.[1] this compound exerts its effects by binding to the growth hormone receptor (GHR), initiating a cascade of intracellular signaling events.[2][3]
Mechanism of Action: The JAK-STAT Signaling Pathway
The binding of somatropin to the dimeric growth hormone receptor (GHR) on the surface of target cells triggers the activation of the Janus kinase 2 (JAK2), a tyrosine kinase associated with the intracellular domain of the receptor.[2][4][5] This activation leads to the tyrosine phosphorylation of both JAK2 and the GHR itself.[4][6] These phosphorylated sites then serve as docking stations for various signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[3][5]
Once recruited, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus.[5] In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[3][5] A key target gene is Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of GH.[1][2]
Signaling Pathway Diagram
References
- 1. Clinical Trials Register [clinicaltrialsregister.eu]
- 2. The effects of treatment with recombinant human growth hormone on body composition and metabolism in adults with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Real-World Study of Recombinant Human Growth Hormone in the Treatment of Idiopathic Short Stature and Growth Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of adults with growth hormone (GH) deficiency with recombinant human GH - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of Valtropine® (somatropin) Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtropine®, a recombinant human growth hormone (rhGH), is a critical therapeutic agent for the management of growth hormone deficiency (GHD) in both pediatric and adult populations, as well as for other conditions associated with growth failure, such as Turner syndrome. Its primary active ingredient, somatropin, is a 191-amino acid polypeptide that is identical in sequence to endogenous human growth hormone. The long-term efficacy of this compound® is demonstrated by its sustained impact on growth velocity, attainment of near-normal adult height in pediatric patients, and beneficial effects on body composition and metabolism in adults. This document provides a detailed overview of the long-term efficacy data from key clinical studies, comprehensive experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The long-term efficacy of this compound® has been evaluated in several clinical trials. The following tables summarize the key quantitative outcomes from these studies, providing a clear comparison of the treatment effects across different patient populations.
Table 1: Long-Term Efficacy of this compound® in Pediatric Patients with Growth Hormone Deficiency (GHD)
| Parameter | Baseline | 12 Months | 24 Months |
| Height Velocity (cm/year) | 3.34 ± (SD not reported) | 11.3 ± 3.0 | Growth continued at expected levels |
| Height Standard Deviation Score (SDS) | -3.43 ± (SD not reported) | Increased from baseline | Continued improvement |
| Serum IGF-1 Levels | Low for age | Significantly increased | Sustained increase |
| Serum IGFBP-3 Levels | Low for age | Significantly increased | Sustained increase |
Data derived from a pivotal 12-month, randomized, double-blind study with a 12-month open-label extension.[1]
Table 2: Efficacy of this compound® in Girls with Turner Syndrome (12-Month Data)
| Parameter | Baseline | 12 Months |
| Height Velocity (cm/year) | 3.8 ± 1.8 | 9.7 ± 1.6 |
| Serum IGF-1 Levels | Not reported | Marked increase |
| Serum IGFBP-3 Levels | Not reported | Marked increase |
Data from an open single-arm phase III study.[2]
Table 3: Long-Term Effects of Somatropin Treatment in Adults with GHD (General Findings)
| Parameter | Outcome |
| Body Composition | Increased lean body mass, decreased fat mass |
| Bone Mineral Density | Improved |
| Lipid Profile | Reduced total and LDL cholesterol |
| Quality of Life | Improved |
These are general findings from long-term observational studies of somatropin, the active ingredient in this compound®.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the long-term efficacy studies of somatropin. These protocols are synthesized from various clinical trial descriptions to provide a representative overview.
Protocol 1: Assessment of Growth Velocity in Pediatric GHD
1. Patient Selection and Screening:
- Inclusion Criteria: Pre-pubertal children (boys aged 3-11, girls aged 3-10) with a diagnosis of GHD confirmed by at least two growth hormone stimulation tests (peak GH < 10 ng/mL). Height SDS ≤ -2.0.
- Exclusion Criteria: Previous treatment with growth hormone, presence of other conditions affecting growth, chromosomal abnormalities.
- Baseline Measurements: Collection of demographic data, medical history, and a physical examination. Baseline height, weight, and pubertal stage (Tanner staging) are recorded.
2. Treatment Administration:
- Dosage: this compound® administered subcutaneously at a dose of 0.025 - 0.035 mg/kg/day.
- Administration: Daily evening injections. Parents/guardians are trained on the proper injection technique.
3. Height Measurement:
- Frequency: Height is measured at baseline, and every 3 months for the duration of the study.
- Methodology: A calibrated stadiometer is used for all height measurements. The average of three measurements is taken at each visit to ensure accuracy. All measurements are performed by trained personnel.
4. Calculation of Height Velocity:
- Height velocity (HV) is calculated as the change in height (in cm) over a specific time interval and annualized.
- HV (cm/year) = [(Height at Visit 2 - Height at Visit 1) / (Date of Visit 2 - Date of Visit 1 in days)] * 365.25
5. Data Analysis:
- The primary efficacy endpoint is the change in HV from baseline to 12 months.
- Secondary endpoints include the change in height SDS.
- Statistical analysis is performed using an appropriate statistical model, such as an Analysis of Covariance (ANCOVA), with baseline height and age as covariates.
Protocol 2: Measurement of Serum IGF-1 and IGFBP-3
1. Sample Collection and Handling:
- Timing: Blood samples are collected at baseline and at regular intervals during the study (e.g., 3, 6, 9, and 12 months).
- Procedure: Fasting morning blood samples are drawn. Serum is separated by centrifugation and stored at -80°C until analysis.
2. Laboratory Analysis:
- Assay: Serum concentrations of IGF-1 and IGFBP-3 are determined using a validated immunoassay, such as a chemiluminescence immunoassay.
- Quality Control: All assays are performed in a central laboratory to ensure consistency. Standard operating procedures and quality control checks are strictly followed.
3. Data Interpretation:
- IGF-1 and IGFBP-3 levels are compared to age- and sex-matched reference ranges.
- The change from baseline is calculated to assess the treatment effect.
- The molar ratio of IGF-1 to IGFBP-3 may also be calculated to provide further insight into the bioavailability of IGF-1.[6]
Signaling Pathways and Experimental Workflows
The biological effects of this compound® (somatropin) are mediated through its interaction with the growth hormone receptor (GHR), which activates intracellular signaling cascades. The two primary pathways are the JAK-STAT and the MAPK/ERK pathways.
Somatropin Signaling Pathways
Caption: Somatropin signaling through JAK-STAT and MAPK pathways.
Experimental Workflow for a Long-Term Efficacy Study
Caption: Workflow of a typical long-term efficacy clinical trial.
Conclusion
Long-term treatment with this compound® has demonstrated significant and sustained efficacy in pediatric patients with GHD and Turner syndrome, leading to improved growth outcomes. In adults with GHD, somatropin therapy offers considerable benefits in terms of body composition and metabolic parameters. The well-defined signaling pathways of somatropin provide a strong basis for understanding its mechanism of action. The provided protocols offer a framework for the design and execution of future clinical studies in this area. Continuous long-term monitoring and further research are essential to fully elucidate the extended safety and efficacy profile of this compound® across all indicated populations.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term Safety of Growth Hormone in Adults With Growth Hormone Deficiency: Overview of 15 809 GH-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term Safety of Growth Hormone in Adults With Growth Hormone Deficiency: Overview of 15 809 GH-Treated Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IGF1/IGFBP3 Molar Ratio as an Effective Tool for Assessing the Safety of Growth Hormone Therapy in Small-for-gestational-age, Growth Hormone-Deficient and Prader-Willi Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valtropine (Somatropin) in Specific Patient Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Valtropine, a recombinant human growth hormone (somatropin), in the treatment of pediatric and adult growth hormone deficiency (GHD) and Turner syndrome. The information is compiled from clinical trial data and official product documentation.
Mechanism of Action
This compound, a polypeptide hormone of recombinant DNA origin, is identical in its amino acid sequence to human growth hormone of pituitary origin. Its primary effect is the stimulation of linear growth. Somatropin binds to the growth hormone receptor (GHR), a dimeric receptor found on the surface of target cells, such as those in the liver and cartilage. This binding initiates a signaling cascade, primarily through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. The activation of JAK2 leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and stimulate the transcription of target genes, most notably insulin-like growth factor 1 (IGF-1). IGF-1 is a key mediator of the growth-promoting effects of growth hormone.[1][2]
Signaling Pathway Diagram
Caption: Growth Hormone (GH) Signaling via the JAK-STAT Pathway.
Application in Pediatric Growth Hormone Deficiency
This compound is indicated for the long-term treatment of children with growth failure due to inadequate secretion of endogenous growth hormone.
Efficacy Data
A randomized, double-blind, parallel, controlled Phase III study was conducted to assess the efficacy and safety of Valtropin in children with GHD. The results were compared to a reference somatropin product, Humatrope.
| Efficacy Endpoint | Valtropin (n=98) | Humatrope (n=49) |
| Height Velocity (cm/year) at 12 months (Mean ± SD) | 11.3 ± 3.0 | 10.5 ± 2.8 |
| Change in Height SDS from Baseline at 12 months | +1.19 | +1.02 |
Data from a comparative study of Valtropin and Humatrope in pediatric GHD.
Safety Profile
In the same comparative study, the safety profiles of Valtropin and the reference product were similar. Adverse events were generally mild and transient.
| Adverse Event | Valtropin | Humatrope |
| Injection site reactions | Not specified | Not specified |
| Headache | Not specified | Not specified |
| Antibody Formation | 3.1% | 2.0% |
Experimental Protocol: Pediatric GHD Clinical Trial
Study Design: A 12-month, multicenter, randomized, double-blind, active-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Pre-pubertal children with a diagnosis of GHD, confirmed by two different GH stimulation tests (peak GH level ≤7 ng/ml).
-
Exclusion Criteria: Previous treatment with growth hormone, presence of a brain tumor, or other significant systemic diseases.
Dosing and Administration:
-
Valtropin was administered subcutaneously at a dose of 0.025 - 0.035 mg/kg body weight per day.
Efficacy Assessments:
-
Standing height was measured at baseline and at 3-month intervals.
-
Height velocity and height standard deviation score (SDS) were calculated.
-
Bone age was assessed at baseline and at 12 months.
-
Serum IGF-1 and IGF-1 binding protein-3 (IGFBP-3) levels were measured.
Safety Assessments:
-
Adverse events were monitored throughout the study.
-
Anti-GH antibody formation was assessed.
Experimental Workflow
Caption: Workflow for a Pediatric GHD Clinical Trial.
Application in Turner Syndrome
This compound is indicated for the treatment of short stature in children with Turner syndrome, confirmed by chromosome analysis.
Efficacy Data
An open-label, single-arm Phase III study was conducted to evaluate the efficacy and safety of Valtropin in girls with Turner syndrome.
| Efficacy Endpoint | Baseline (Mean ± SD) | 12 Months (Mean ± SD) |
| Height Velocity (cm/year) | 3.8 ± 1.8 | 9.7 ± 1.6 |
Data from a single-arm study of Valtropin in girls with Turner Syndrome.[3]
Safety Profile
In this study, Valtropin was well-tolerated with no significant adverse events reported.[3]
Experimental Protocol: Turner Syndrome Clinical Trial
Study Design: An open-label, single-arm, multicenter study.
Patient Population:
-
Inclusion Criteria: Pre-pubertal girls (aged 2-9 years) with a confirmed diagnosis of Turner syndrome and short stature. Patients were not previously treated with growth hormone or androgens and had well-documented height over the previous 12 months.
-
Exclusion Criteria: Not specified in detail in the available documentation.
Dosing and Administration:
-
Valtropin was administered subcutaneously at a dose of 0.045 - 0.050 mg/kg body weight per day.
Efficacy Assessments:
-
The primary efficacy variable was height velocity at 12 months.
-
Secondary efficacy variables included serum levels of GH-dependent growth factors (IGF-1 and IGFBP-3).
Safety Assessments:
-
Adverse events were monitored throughout the study.
Application in Adult Growth Hormone Deficiency
This compound is indicated for replacement therapy in adults with pronounced growth hormone deficiency of either childhood- or adult-onset etiology.
Efficacy Data
A 6-month, multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted in adults with GHD using Eutropin™ INJ, a formulation described as qualitatively identical to Valtropin.
| Efficacy Endpoint | Eutropin™ INJ | Placebo |
| Change in Fat Mass (kg) (Mean ± SE) | -1.17 ± 0.25 | +0.18 ± 0.35 |
| Change in Lean Body Mass (kg) | Statistically significant increase | Not specified |
Data from a clinical trial in adult GHD patients with Eutropin™ INJ.
Safety Profile
In the adult GHD trial, Eutropin™ INJ was generally well-tolerated.
| Adverse Event | Eutropin™ INJ (n=92) | Placebo (n=61) |
| Edema | 12.0% | 8.2% |
| Upper respiratory tract infection | 6.5% | 1.6% |
| Urticaria | 2.2% | 6.6% |
Experimental Protocol: Adult GHD Diagnosis and Treatment
Diagnosis:
-
The diagnosis of adult GHD should be confirmed by a growth hormone stimulation test. The insulin tolerance test (ITT) is considered the gold standard. If contraindicated, alternative tests such as the glucagon stimulation test or the macimorelin stimulation test can be used.
Dosing and Administration:
-
The recommended starting dose is 0.15 - 0.30 mg/day, administered as a subcutaneous injection.
-
The dose may be increased gradually based on clinical response and serum IGF-1 concentrations.
-
The total daily dose usually does not exceed 1 mg.
Monitoring:
-
Clinical response, side effects, and serum IGF-1 levels should be monitored to guide dose titration.
Note: Valtropin's marketing authorization in the European Union was voluntarily withdrawn for commercial reasons.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Long-term Safety of Growth Hormone in Adults With Growth Hormone Deficiency: Overview of 15 809 GH-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Post-Marketing Surveillance of Recombinant Human Growth Hormone (Somatropin)
Introduction
Valtropin® (somatropin), a recombinant human growth hormone (r-hGH), was approved for the treatment of growth hormone deficiency (GHD) in children and adults. Although Valtropin was discontinued for commercial reasons, the extensive post-marketing surveillance (PMS) data for other somatropin products provide a robust framework for understanding its long-term safety and efficacy profile.[1] Post-marketing surveillance is a critical phase in pharmacovigilance, designed to monitor the safety and effectiveness of a drug in real-world settings after it has been approved for market release.[2][3][4] These studies are essential for identifying rare adverse events and assessing long-term outcomes that may not be apparent in pre-approval clinical trials.[5]
This document provides detailed application notes and protocols derived from major post-marketing surveillance programs and observational studies on somatropin. The data and methodologies presented are synthesized from large-scale studies such as the PAtients TReated with Omnitrope® (PATRO) Children study and combined analyses from the NordiNet International Outcome Study and ANSWER Program.[6][7] These notes are intended for researchers, scientists, and drug development professionals involved in the pharmacovigilance and clinical research of growth hormone therapies.
Quantitative Data Summary
Post-marketing surveillance of somatropin has generated extensive data on its safety and effectiveness. The following tables summarize key quantitative findings from large observational studies.
Table 1: Summary of Adverse Events (AEs) in Pediatric Patients Treated with Somatropin
| Study/Cohort | Total Patients | Patients with AEs (%) | AEs Suspected to be Treatment-Related (%) | Most Frequent Treatment-Related AEs | Incidence Rate of Type 2 Diabetes Mellitus (per 1000 person-years) | Reference |
| PATRO Children (Final Analysis) | 7,359 | 54.1% | 8.3% | Headache (1.6%), Injection-site pain (1.1%), Injection-site hematoma (1.1%) | 0.11 | [8] |
| PATRO Children (US vs. International) | 294 (US) | 66.0% | 1.7% | Not specified | Not reported | [9][10] |
| 6,206 (International) | 48.0% | 7.3% | Not specified | Not reported | [9][10] | |
| NordiNet IOS & ANSWER Program | 37,702 | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Long-Term Efficacy of Somatropin in Treatment-Naïve Pediatric Patients
| Study/Indication | Duration of Treatment | Baseline Height SDS (Mean) | Improvement in Height SDS (Mean/Median) | Reference |
| PATRO Children (GHD) | 3 years | Not specified | +1.25 (US), +1.35 (International) | [7][9] |
| PATRO Children (All indications) | 5 years | Not specified | +1.79 (Median) | [11] |
| Valtropin Clinical Study (GHD) | 1 year | -3.45 | +1.19 | [12] |
| Valtropin Clinical Study (Turner's Syndrome) | 1 year | Not specified | Height Velocity increased from 3.8 cm/yr to 9.7 cm/yr | [13] |
Experimental Protocols
The following is a generalized protocol for a Phase IV, multi-center, longitudinal, observational post-marketing surveillance study for a somatropin product, based on the design of studies like PATRO Children.[7][8][9]
Protocol: Long-Term Observational Study of Somatropin in Pediatric Patients
1. Study Objectives:
-
Primary Objective: To monitor the long-term safety of somatropin in pediatric patients under real-world clinical practice conditions. Special attention will be given to the risk of malignancies, diabetes mellitus, and other serious adverse events.[8]
-
Secondary Objective: To assess the long-term effectiveness of somatropin by evaluating growth parameters such as height standard deviation score (SDS) and height velocity.[8]
2. Study Design:
-
A multi-center, international, longitudinal, non-interventional, observational study.[6][11]
-
Data collection occurs during routine clinical visits. Treatment decisions, including dosage, are at the discretion of the treating physician according to country-specific prescribing information.[7][9]
3. Patient Population:
-
Inclusion Criteria: Pediatric patients (infants, children, and adolescents) who are treated with the specified somatropin product for an approved indication (e.g., GHD, Turner Syndrome, Small for Gestational Age).
-
Exclusion Criteria: Patients participating in a concurrent interventional clinical trial.
4. Data Collection and Assessments:
-
Baseline Data: Demographics, medical history, primary diagnosis, baseline height, weight, and height SDS.
-
Follow-up Data (collected at routine visits):
-
Safety: All adverse events (AEs) and serious adverse events (SAEs) are recorded. Information includes the event description, severity, duration, action taken, and investigator's assessment of causality.[8]
-
Effectiveness: Anthropometric measurements (height, weight), calculation of height velocity and height SDS.[8]
-
Laboratory: Serum levels of Insulin-like Growth Factor I (IGF-I) and Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[11][14]
-
Dosage: Record of somatropin dosage at each visit.
-
5. Statistical Analysis:
-
Safety Analysis: The incidence of AEs and SAEs will be summarized using descriptive statistics. Incidence rates will be calculated per 1000 person-years of exposure.
-
Effectiveness Analysis: Changes in height SDS and height velocity from baseline will be analyzed. Data will be stratified by indication, age, and treatment status (naïve vs. pre-treated).
Visualizations: Pathways and Workflows
Signaling Pathway
Growth hormone exerts its effects primarily through the JAK-STAT signaling pathway, leading to the production of IGF-I, which mediates growth.
Caption: Somatropin (GH) signaling via the JAK-STAT pathway to promote IGF-1 production.
Experimental Workflow
The workflow for a post-marketing surveillance study involves several key stages, from patient enrollment to regulatory reporting.
References
- 1. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 2. What Are Post-Marketing Surveillance Studies? - Acorn Regulatory [acornregulatory.com]
- 3. Postmarketing surveillance - Wikipedia [en.wikipedia.org]
- 4. Postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Safety and effectiveness of Omnitrope® (somatropin) in PATRO Children: a multi-center, post-marketing surveillance study comparison of US and international cohort data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Effectiveness of a Biosimilar Recombinant Human Growth Hormone in Children Requiring Growth Hormone Treatment: Analysis of Final Data from PATRO Children, an International, Post-Marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and effectiveness of Omnitrope® (somatropin) in PATRO Children: a multi-center, post-marketing surveillance study comparison of US and international cohort data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of different doses of recombinant human growth hormone therapy on children with growth hormone deficiency: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Valtropine (Somatropin) Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenicity and antibody formation associated with Valtropine (somatropin).
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of anti-drug antibody (ADA) formation with somatropin products like this compound?
The incidence of anti-drug antibodies (ADAs) to recombinant human growth hormone (rhGH) products like this compound is generally low. For instance, a clinical study on a specific somatropin product (version 1.1) in treatment-naive pediatric patients with growth hormone deficiency showed an ADA incidence of 3.7% after one year of treatment.[1] It's important to note that manufacturing processes can influence the immunogenicity profile of a biologic therapy.[1]
Q2: Are the detected anti-somatropin antibodies typically neutralizing?
The presence of ADAs does not necessarily translate to a neutralizing effect that would inhibit the drug's efficacy. In the aforementioned study of a somatropin product, no neutralizing antibodies were detected in the patients who tested positive for ADAs.[1] Similarly, long-term studies of other somatropin products, such as lonapegsomatropin, also reported no detection of neutralizing antibodies.[2]
Q3: Can anti-somatropin antibodies impact the clinical efficacy of the treatment?
While a theoretical concern, the clinical impact of non-neutralizing ADAs on growth velocity appears to be minimal. In one study, two patients experienced growth attenuation, but they were not positive for ADAs, suggesting other factors were at play.[1] The presence of low-titer, non-neutralizing anti-hGH antibodies has been observed in a small percentage of pediatric patients treated with daily hGH, without a clear impact on efficacy for the majority.[3]
Q4: How are anti-somatropin antibodies detected and characterized?
A tiered approach is typically used for immunogenicity assessment.[3] This involves initial screening for binding antibodies, followed by a confirmatory assay. If confirmed positive, the antibody titer is determined, and a neutralization assay is performed to assess the functional impact of the antibodies.[3]
Q5: What are some patient- and product-specific factors that can influence the immunogenicity of this compound?
Several factors can affect the immunogenicity of therapeutic proteins. Patient-specific factors include their genetic background, immune status, and the nature of their underlying disease. Product-specific factors include the manufacturing process, formulation, and the presence of impurities or aggregates, which can all potentially increase the risk of an immune response.[4][5]
Troubleshooting Guides
Issue: Unexpectedly high incidence of ADA-positive samples in a pre-clinical or clinical study.
Possible Causes and Troubleshooting Steps:
-
Assay Specificity and Sensitivity:
-
Review Assay Cut Point: Ensure the screening and confirmatory assay cut points are appropriately established based on a statistically relevant number of drug-naive samples.[6]
-
Interference: Check for interference from matrix components or the drug itself. High concentrations of the drug can sometimes lead to false-negative results in bridging assays.
-
-
Product Handling and Storage:
-
Aggregation: Improper storage or handling can lead to protein aggregation, which is a known risk factor for increased immunogenicity. Review storage temperatures and handling protocols.
-
Contamination: Ensure the product has not been contaminated with any immunogenic substances.
-
-
Patient Population:
-
Underlying Conditions: Certain patient populations may be more prone to developing an immune response. Analyze the demographic and clinical characteristics of the ADA-positive cohort.
-
Issue: Confirmed ADA-positive samples do not show neutralizing activity, but a loss of efficacy is observed.
Possible Causes and Troubleshooting Steps:
-
Alternative Mechanisms of Drug Clearance: The presence of non-neutralizing ADAs can sometimes accelerate the clearance of the drug, leading to reduced exposure and apparent loss of efficacy. Conduct pharmacokinetic (PK) analysis to compare drug levels in ADA-positive and ADA-negative patients.
-
Assay Limitations: The in vitro neutralization assay may not fully capture the in vivo biological activity. Consider developing alternative functional assays that measure downstream effects of growth hormone signaling.
-
Other Contributing Factors: The observed loss of efficacy may be unrelated to immunogenicity. Investigate other potential causes such as poor treatment adherence, incorrect dosing, or the natural progression of the underlying disease.
Quantitative Data on Somatropin Immunogenicity
| Study Product | Patient Population | Study Duration | Incidence of Anti-Drug Antibodies (ADAs) | Incidence of Neutralizing Antibodies (NAbs) | Reference |
| Somatropin version 1.1 | Treatment-naive pediatric patients with GHD | 1 year | 3.7% (3 out of 82 patients) | 0% | [1] |
| Lonapegsomatropin | Pediatric patients with GHD | Mean of 3 years | 5.2% (treatment-emergent anti-hGH) | 0% | [2] |
| Genotropin | Pediatric patients with GHD | Not specified | 8% (7 out of 87 patients) | Not specified (described as low titer, non-neutralizing) | [3] |
Experimental Protocols
1. Anti-Drug Antibody (ADA) Screening and Confirmation by ELISA
This protocol outlines a common bridging ELISA format for detecting binding antibodies to this compound.
-
Principle: this compound is coated on a microplate and also conjugated to a detection molecule (e.g., biotin). In the presence of anti-Valtropine antibodies in the sample, a "bridge" is formed between the plate-coated and the detection-conjugated drug.
-
Methodology:
-
Coating: Coat a 96-well microplate with this compound and incubate overnight.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add patient serum samples and controls to the wells and incubate.
-
Detection: Add biotin-conjugated this compound, followed by a streptavidin-enzyme conjugate (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance.
-
Confirmation: Positive samples are re-tested in the presence of an excess of unlabeled this compound. A significant reduction in the signal confirms the specificity of the antibodies.
-
2. Neutralizing Antibody (NAb) Assay
This protocol describes a cell-based assay to assess the neutralizing capacity of detected ADAs.
-
Principle: This assay measures the ability of antibodies in a patient sample to inhibit the biological activity of this compound, which is the stimulation of cell proliferation in a growth hormone-dependent cell line.
-
Methodology:
-
Cell Culture: Culture a growth hormone-dependent cell line (e.g., Nb2 cells) in appropriate media.
-
Sample Pre-incubation: Pre-incubate patient serum samples with a fixed concentration of this compound.
-
Cell Stimulation: Add the pre-incubated mixture to the cultured cells.
-
Proliferation Measurement: After a defined incubation period, measure cell proliferation using a standard method (e.g., MTT or BrdU incorporation).
-
Data Analysis: A reduction in cell proliferation compared to the control (this compound in the absence of antibodies) indicates the presence of neutralizing antibodies.
-
Visualizations
Caption: Tiered approach for immunogenicity testing.
Caption: Simplified Growth Hormone signaling pathway.
References
- 1. Changes in Manufacturing Processes of Biologic Therapies Can Alter the Immunogenicity Profile of the Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. abstracts.eurospe.org [abstracts.eurospe.org]
- 4. Immunogenicity risk assessment of synthetic peptide drugs and their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
Valtropin Manufacturing and Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valtropin (somatropin).
Frequently Asked Questions (FAQs)
Q1: What are the common expression systems for producing recombinant human growth hormone (rhGH) like Valtropin, and what are the main challenges with each?
A1: The most common expression systems for producing somatropin are Escherichia coli and yeast (like Saccharomyces cerevisiae).[1][2][3]
-
Escherichia coli : This is a widely used system due to its rapid growth, high protein expression levels, and cost-effectiveness.[4] However, challenges include the frequent formation of insoluble protein aggregates known as inclusion bodies.[5] These require additional downstream processing steps, including cell lysis, inclusion body recovery, solubilization with denaturing agents, and protein refolding, which can impact the overall yield and process complexity.[5][6] Furthermore, E. coli cannot perform post-translational modifications that might be required for some complex proteins.[4]
-
Saccharomyces cerevisiae : As a eukaryotic system, yeast can perform some post-translational modifications and is less prone to forming inclusion bodies. Valtropin itself is produced in Saccharomyces cerevisiae.[1][7] While this can simplify downstream processing compared to inclusion body-based processes, challenges can include lower expression yields compared to E. coli and potential for hyperglycosylation, which may need to be addressed during purification.
Q2: What is protein aggregation and why is it a significant issue in Valtropin manufacturing?
A2: Protein aggregation is a process where individual protein molecules clump together to form larger, often non-functional and insoluble complexes.[8] Aggregation is a major challenge in the manufacturing of therapeutic proteins like somatropin because it can lead to reduced product efficacy, altered pharmacokinetics, and potentially induce an immunogenic response in patients.[8] Aggregates can form at any stage of the manufacturing process, including fermentation, purification, formulation, and storage.[2][8] Factors that can induce aggregation include thermal stress, mechanical agitation (like stirring or pumping), freeze-thaw cycles, and exposure to certain pH conditions, particularly near the protein's isoelectric point.[9][10][11]
Q3: What are inclusion bodies and how are they handled in the production of somatropin?
A3: Inclusion bodies are dense, insoluble aggregates of misfolded protein that often form in the cytoplasm of E. coli when expressing high levels of a foreign protein like somatropin.[5] While their formation can be a challenge, they also represent a highly concentrated form of the target protein, protecting it from degradation by host cell proteases.[4]
The general process for recovering somatropin from inclusion bodies involves:
-
Cell Lysis : Breaking open the E. coli cells.
-
Inclusion Body Washing : Centrifugation and washing to remove cell debris and other impurities.
-
Solubilization : Dissolving the washed inclusion bodies using strong denaturants like urea or guanidine hydrochloride.[5]
-
Refolding : Diluting the solubilized protein in a refolding buffer to allow it to adopt its correct three-dimensional structure. This is a critical and often challenging step.
-
Purification : Using chromatography techniques to purify the correctly folded, active protein.[12]
Q4: What are the key impurities that need to be removed during Valtropin purification?
A4: During the purification of recombinant Valtropin, several process-related and product-related impurities must be removed. These include:
-
Host Cell Proteins (HCPs) : Proteins from the expression system (E. coli or yeast) that can be immunogenic.
-
Host Cell DNA and RNA : Nucleic acids from the host organism.
-
Endotoxins (from E. coli) : Lipopolysaccharides from the outer membrane of Gram-negative bacteria that can cause a strong inflammatory response.
-
Product-Related Variants : These include aggregates (dimers, multimers), deamidated or oxidized forms, and cleaved fragments of the somatropin molecule.[2]
-
Process-Related Impurities : Components from the cell culture media, as well as chemicals used during purification (e.g., detergents, salts, chromatography ligands).
Troubleshooting Guides
Guide 1: Low Protein Yield
This guide addresses common causes of low final yield for Valtropin.
| Symptom | Potential Cause | Suggested Action |
| Low expression levels in fermenter | Suboptimal codon usage in the gene insert. | Optimize the gene sequence for the specific expression host (E. coli or yeast). |
| Plasmid instability leading to loss of the expression vector.[13] | Ensure consistent selective pressure by using the appropriate antibiotic. Consider chromosomal integration of the gene.[13] | |
| Toxicity of Valtropin to the host cell.[4] | Use a tightly regulated promoter to control expression. Lower the induction temperature and/or inducer concentration to slow down protein synthesis.[4] | |
| High levels of protein degradation | Proteolytic activity from host cell proteases.[4] | Use protease-deficient host strains [e.g., BL21(DE3)].[4] Add protease inhibitors during cell lysis and purification. Lower the temperature during all downstream processing steps. |
| Significant loss during purification | Inefficient refolding of protein from inclusion bodies. | Optimize refolding conditions (pH, temperature, redox agents, protein concentration). Consider matrix-assisted refolding on a chromatography column. |
| Poor binding to or recovery from chromatography columns. | Adjust buffer pH and ionic strength to optimize binding. Check the resin's capacity and integrity. Elute with a gradient to find the optimal elution conditions. | |
| Protein precipitation during buffer exchange or concentration. | Perform these steps at a lower temperature. Screen for optimal buffer conditions (pH, excipients) to maintain solubility. |
Guide 2: Protein Aggregation Issues
This guide provides steps to troubleshoot and mitigate Valtropin aggregation.
| Symptom | Potential Cause | Suggested Action |
| Aggregation during refolding from inclusion bodies | High protein concentration leading to intermolecular interactions. | Perform refolding at a lower protein concentration. Use a pulsed or continuous dilution method. |
| Suboptimal buffer conditions (pH, ionic strength). | Screen a range of pH values and ionic strengths for the refolding buffer. The optimal pH is often far from the isoelectric point. | |
| Aggregation during purification steps | Exposure to hydrophobic surfaces on chromatography resins. | Add non-ionic detergents or stabilizing excipients (e.g., arginine) to the buffers. |
| Mechanical stress from pumping or filtration. | Reduce flow rates. Use low-shear pumps. Select appropriate membrane materials for filtration. | |
| Aggregation during final formulation and storage | Thermal stress (high temperature or freeze-thaw cycles).[11] | Store the protein at recommended temperatures. Minimize freeze-thaw cycles by storing in single-use aliquots. |
| Inappropriate formulation buffer.[8] | Optimize the formulation by adding stabilizing excipients like glycine, mannitol, or arginine.[7][8] Conduct a stability study to find the optimal pH and buffer system. |
Quantitative Data Summary
The following table summarizes typical parameters and outcomes in recombinant somatropin production, synthesized from various sources. Actual results will vary based on the specific process and analytical methods used.
| Parameter | Typical Value / Range | Notes |
| Expression Level | 10-30% of total cell protein | Highly dependent on the expression system and induction conditions. |
| Soluble Fraction (in E. coli) | 5-50% | Can be optimized by lowering expression temperature. A study showed that optimizing conditions could yield up to 95% soluble hGH.[5] |
| Purity after a single chromatography step | 70-95% | Depends on the type of chromatography (e.g., affinity vs. ion exchange). |
| Final Product Purity (by HPLC) | > 98% | Typically requires multiple orthogonal chromatography steps. |
| Monomer Content (by SEC-HPLC) | > 99% | A critical quality attribute to minimize aggregation. |
| Endotoxin Levels (from E. coli) | < 5 EU/mg | A critical safety requirement for parenteral drugs. |
| Refolding Yield | 20-60% | A major bottleneck in processes starting from inclusion bodies. |
Experimental Protocols
Protocol 1: SDS-PAGE for Purity and Molecular Weight Analysis
Objective: To assess the purity and confirm the apparent molecular weight of Valtropin (somatropin is ~22 kDa[7]) at various stages of purification.
Materials:
-
Protein samples (e.g., cell lysate, column fractions, final product)
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Methodology:
-
Sample Preparation: Dilute protein samples to a concentration of approximately 1 mg/mL. Mix 10 µL of the diluted sample with 10 µL of 2x Laemmli sample buffer.
-
Denaturation: Heat the prepared samples at 95°C for 5 minutes to denature the proteins.
-
Gel Loading: Load 10-15 µL of each denatured sample and 5 µL of the molecular weight standard into the wells of the polyacrylamide gel.
-
Electrophoresis: Place the gel in the electrophoresis apparatus and fill with running buffer. Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, remove the gel and place it in a staining solution (e.g., Coomassie Blue) for 1 hour with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel. Compare the sample bands to the molecular weight markers to confirm the size of Valtropin. Assess purity by observing the intensity of the main band relative to any impurity bands.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in a purified Valtropin sample.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for proteins in the 10-100 kDa range
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Purified Valtropin sample (filtered through a 0.22 µm filter)
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm or 214 nm).
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the Valtropin sample onto the column.
-
Chromatogram Acquisition: Record the chromatogram for a sufficient time to allow all species to elute. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and any fragment peaks.
-
Calculation: Calculate the percentage of each species using the following formula: % Species = (Peak Area of Species / Total Peak Area of all Species) x 100
-
Interpretation: The result provides a quantitative measure of the sample's aggregation state, which is a critical quality attribute.
Visualizations
Caption: General workflow for recombinant Valtropin production.
Caption: Decision tree for troubleshooting protein aggregation.
Caption: Process flow for purification from inclusion bodies.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Somatropin Production - Creative Biogene [microbiosci.creative-biogene.com]
- 3. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 5. Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8765411B2 - Process for production of recombinant human growth hormone from E. coli cells - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating thermally induced aggregation of Somatropin- new insights using orthogonal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and purification of human hGH [bio-protocol.org]
- 13. biomatik.com [biomatik.com]
Valtropine Technical Support Center: Stability and Storage Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Valtropine (somatropin), a recombinant human growth hormone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity and efficacy of this compound.
-
Unreconstituted (Lyophilized Powder): Store vials in a refrigerator at 2°C to 8°C (36°F to 46°F). The lyophilized powder has a shelf life of 36 months under these conditions. Protect from light. Do not freeze.
-
Reconstituted Solution: After reconstitution with the provided diluent, the solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and used within 21 days. Protect from light and do not freeze.
Q2: Can unreconstituted this compound be stored at room temperature?
A2: For ambulatory use, unreconstituted this compound can be kept at room temperature (not exceeding 25°C) for a single period of up to 4 weeks. It is important to note the date it was removed from the refrigerator. After this period, if not used, it should be discarded.
Q3: What should I do if the reconstituted this compound solution is cloudy?
A3: Upon reconstitution, the this compound solution should be clear. If the solution is cloudy or contains particulate matter, it should not be used. Cloudiness can be an indication of protein aggregation, which may impact the product's efficacy and safety. Gently swirl the vial to dissolve the powder; do not shake vigorously as this can induce aggregation.
Q4: What are the primary degradation pathways for this compound?
A4: Like other protein-based therapeutics, this compound is susceptible to several degradation pathways that can affect its stability and biological activity. The main degradation routes for somatropin are:
-
Aggregation: The formation of dimers and higher molecular weight aggregates. This is a common issue with protein stability and can be accelerated by factors such as temperature fluctuations and mechanical stress (e.g., shaking).[1]
-
Deamidation: The hydrolysis of the side chain amide group on asparagine or glutamine residues, leading to a change in the protein's charge and potentially its conformation and activity.[1]
-
Oxidation: The modification of amino acid residues, particularly methionine and tryptophan, upon exposure to oxidative stress. This can alter the protein's structure and function.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy or discolored solution after reconstitution | Protein aggregation or contamination. | Do not use the solution. Discard the vial. Review your reconstitution technique to ensure gentle swirling and use of the correct diluent. |
| Reduced biological activity in an in-vitro assay | Improper storage leading to degradation (aggregation, deamidation, oxidation). | Verify storage conditions of the lot. If a temperature excursion is suspected, refer to the temperature excursion guide below. Consider analyzing a sample of the product for purity and aggregation. |
| Unexpected peaks in HPLC analysis | Degradation products (deamidated or oxidized forms) or aggregates. | Refer to the experimental protocols for HPLC and SEC analysis to identify the nature of the unexpected peaks. Compare with a reference standard. |
| Visible particles in the reconstituted solution | Protein precipitation or aggregation. | Do not use. This indicates significant instability. |
Temperature Excursion Guide
Exposure of this compound to temperatures outside the recommended 2°C to 8°C range can impact its stability. The following table summarizes available stability data for reconstituted somatropin after temperature excursions. Note that stability can vary between different somatropin formulations.
| Temperature | Duration | Expected Potency/Purity | Recommendation |
| Room Temperature (~25°C) | Up to 24 hours | While specific quantitative data for this compound is limited, some somatropin products show minimal loss of potency. | If a brief, single excursion occurs, the product may still be usable. However, it is best to contact the manufacturer for specific advice. Prioritize the use of this vial. |
| Room Temperature (~25°C) | > 24 hours | Increased risk of degradation, including aggregation and deamidation. | Use is not recommended. The extent of degradation is uncertain and could impact experimental results. |
| Elevated Temperature (>30°C) | Any duration | Significant and rapid degradation is likely. | Do not use. The product integrity is compromised. |
| Freezing (0°C or below) | Any duration | Freezing can cause irreversible aggregation and loss of activity. | Do not use. |
Experimental Protocols
Analysis of this compound Degradation Products by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of native somatropin from its deamidated and oxidized forms.[2][3]
Methodology:
-
Column: Polymeric poly (styrene-co-divinylbenzene) column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Gradient Program:
-
A linear gradient is typically used to separate the different forms of somatropin. An example gradient could be from 30% to 50% Mobile Phase B over 20 minutes. The exact gradient should be optimized for the specific column and system.
-
-
Sample Preparation:
-
Reconstitute this compound as per the product instructions.
-
Dilute the reconstituted solution to a suitable concentration (e.g., 0.5 mg/mL) with Mobile Phase A.
-
For forced degradation studies, samples can be incubated at elevated temperatures (e.g., 40°C) or with oxidizing agents (e.g., 0.02% H₂O₂) to generate degradation products.
-
-
Expected Elution Order: Oxidized forms typically elute first, followed by the deamidated form, and then the native somatropin.[2]
Analysis of this compound Aggregates by Size-Exclusion Chromatography (SEC)
This method is used to separate and quantify soluble aggregates (dimers and high molecular weight species) from the monomeric form of somatropin.
Methodology:
-
Column: A silica-based SEC column with a pore size suitable for the separation of proteins in the 10-200 kDa range.
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column, for example, 50 mM sodium phosphate, 300 mM NaCl, pH 6.8.
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Reconstitute this compound as per the product instructions.
-
Dilute the sample in the mobile phase to an appropriate concentration.
-
Ensure the sample is filtered through a 0.22 µm filter before injection to remove any large insoluble particles.
-
-
Analysis: Aggregates, being larger, will elute before the monomeric somatropin. The percentage of monomer and aggregates can be calculated from the peak areas in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Primary degradation pathways of this compound.
References
- 1. [PDF] Separation of Somatropin and Its Degradation Products by High-Performance Liquid Chromatography Using a Reversed-Phase Polymeric Column | Semantic Scholar [semanticscholar.org]
- 2. sid.ir [sid.ir]
- 3. Selective Determination of Human Growth Hormone (Somatropin) in the Presence of Its Chemical Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtropin Clinical Trials: A Technical Support Resource for Researchers
An important clarification regarding the topic: The initial request refers to "Valtropine." However, extensive research indicates a likely misspelling, as the approved recombinant human growth hormone is named Valtropin (somatropin). This document will address the side effects and adverse reactions related to Valtropin and other somatropin products based on available clinical trial data.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the side effects and adverse reactions observed in clinical trials of Valtropin (somatropin). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Summary of Adverse Reactions in Pediatric Patients
The following tables summarize the reported adverse events in pediatric clinical trials for various indications.
Table 1: Most Frequent Adverse Events (≥5.0%) in a 12-Month Study of Pediatric Patients with Growth Hormone Deficiency (GHD) Treated with Valtropin. [1]
| Adverse Event | Valtropin (0.053 mg/kg/day) | Active Somatropin Control (0.053 mg/kg/day) |
| Headache | ≥5.0% | ≥5.0% |
| Pyrexia (Fever) | ≥5.0% | ≥5.0% |
| Cough | ≥5.0% | ≥5.0% |
| Respiratory Tract Infection | ≥5.0% | ≥5.0% |
| Diarrhea | ≥5.0% | ≥5.0% |
| Vomiting | ≥5.0% | ≥5.0% |
| Pharyngitis (Sore throat) | ≥5.0% | ≥5.0% |
Note: The incidences of these common pediatric illnesses were reported to be similar between the two treatment groups.[1]
Table 2: Adverse Reactions in Pediatric Patients Across Different Indications for Somatropin Treatment.
| Indication | Common Adverse Reactions |
| Growth Hormone Deficiency (GHD) | Injection site reactions (pain, redness, swelling, inflammation, bleeding, scarring, lumps, rash), fat loss, headache, blood in the urine, low thyroid activity, and mildly increased blood sugar.[2][3] |
| Turner Syndrome | Flu, throat, ear or sinus infection, runny nose, joint pain, and urinary tract infection. Otitis media (ear infections) may be more likely.[2][4] |
| Small for Gestational Age (SGA) | Temporarily elevated blood sugar, increased pressure in the brain, early puberty, abnormal jaw growth, injection site reactions, growth of moles, and worsening of scoliosis.[2] |
| Prader-Willi Syndrome (PWS) | Edema, aggressiveness, arthralgia (joint pain), benign intracranial hypertension, hair loss, headache, and myalgia (muscle pain).[3] Deaths have been reported in extremely overweight children with breathing problems. |
| Idiopathic Short Stature (ISS) | Respiratory illnesses, flu, throat infection, inflammation of the nose and throat, stomach pain, headaches, increased appetite, fever, fracture, mood changes, and joint pain.[2] |
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with Valtropin.
Q1: A pediatric subject in our GHD trial is complaining of pain and redness at the injection site. How should we manage this?
A1: Injection site reactions are common adverse events with somatropin administration.[2][3] It is recommended to rotate the injection sites to avoid lipoatrophy (localized loss of fat tissue). Ensure proper injection technique is being followed as per the experimental protocol. If the reaction is severe or persistent, a clinical assessment is necessary to rule out hypersensitivity.
Q2: We have observed a mild increase in blood glucose levels in a few participants. What is the recommended course of action?
A2: Mild hyperglycemia has been reported in clinical trials of somatropin.[2][3] Somatropin can decrease insulin sensitivity.[4] It is crucial to monitor blood glucose levels periodically throughout the trial. If a persistent or significant increase is observed, a review of the subject's clinical status and potentially an adjustment in the study protocol for that participant may be warranted after consultation with the study's medical monitor.
Q3: A participant with Turner Syndrome has developed recurrent otitis media. Is this related to the treatment?
A3: Yes, patients with Turner Syndrome have an increased risk of ear and hearing disorders, and somatropin treatment may increase the occurrence of otitis media in these patients.[4] Careful monitoring for otitis media and other ear disorders is recommended for participants with Turner Syndrome.
Q4: What are the signs of intracranial hypertension, and what should be done if it is suspected?
A4: Intracranial hypertension is a serious but rare adverse event. Symptoms include headache, nausea, vomiting, and visual changes.[5] If intracranial hypertension is suspected, the treatment should be interrupted and a thorough ophthalmologic examination should be performed.
Q5: How should we monitor for potential thyroid function abnormalities during a trial?
A5: Undiagnosed or untreated hypothyroidism can prevent an optimal response to somatropin. Additionally, central hypothyroidism may become evident or worsen during treatment.[4] Therefore, periodic thyroid function tests should be a part of the clinical trial protocol. If hypothyroidism is detected, thyroid hormone replacement therapy should be initiated or adjusted.
Experimental Protocols and Visualizations
While specific, detailed experimental protocols for the original clinical trials are not publicly available, a general workflow for monitoring adverse events can be conceptualized.
Hypothetical Experimental Workflow for Adverse Event Monitoring
Caption: Workflow for monitoring and managing adverse events in a Valtropin clinical trial.
General Growth Hormone Signaling Pathway
The therapeutic and some of the adverse effects of somatropin are mediated through the growth hormone receptor (GHR), which activates the JAK-STAT signaling pathway, leading to the production of Insulin-like Growth Factor 1 (IGF-1).
Caption: Simplified JAK-STAT signaling pathway activated by somatropin.
References
- 1. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Safety & Side Effects | GENOTROPIN® (somatropin) for Injection | Safety Info [genotropin.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
Technical Support Center: Somatropin Dosage Optimization
Disclaimer: Valtropin® (somatropin) was a recombinant human growth hormone that is no longer marketed. The marketing authorization for Valtropin was withdrawn in Europe on May 10, 2012, for commercial reasons[1]. This guide provides general technical information on dosage optimization for somatropin, the active ingredient in Valtropin, intended for researchers, scientists, and drug development professionals. The experimental protocols described are for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for somatropin?
A1: Somatropin, a recombinant human growth hormone (hGH), acts by binding to the growth hormone receptor (GHR) on the surface of target cells[2][3]. This binding triggers the dimerization of the GHR and activates the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various intracellular proteins, including Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5[3][4]. Phosphorylated STATs translocate to the nucleus to regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1)[2]. IGF-1, produced mainly in the liver, mediates many of the anabolic and growth-promoting effects of somatropin[3][5].
Q2: How is somatropin dosage typically initiated and optimized for different indications?
A2: Dosage is highly individualized and depends on the indication, age, and patient response. For pediatric indications like Growth Hormone Deficiency (GHD), Turner Syndrome, or Chronic Renal Insufficiency, dosing is typically weight-based, often starting in the range of 0.025 to 0.050 mg/kg/day[6]. For adults with GHD, a lower, non-weight-based starting dose (e.g., 0.15 - 0.30 mg/day) is recommended, which can be gradually increased[6][7].
Optimization is a critical step guided by:
-
Clinical Response: Monitoring parameters like height velocity in children or changes in body composition in adults[6][7].
-
Serum IGF-1 Levels: The dose is titrated to maintain IGF-1 concentrations within the normal range for the patient's age and sex, avoiding supra-physiological levels[6][8].
-
Safety and Tolerability: Monitoring for adverse effects such as edema, arthralgia, or glucose intolerance[9].
Q3: We are observing a weaker than expected IGF-1 response to our somatropin analog in our preclinical model. What are the potential causes?
A3: A suboptimal IGF-1 response can stem from several factors in an experimental setting:
-
Dosing and Administration: Verify the dose calculation, reconstitution protocol, and administration technique (subcutaneous injection is standard). Inconsistent dosing schedules can also impact IGF-1 levels.
-
Bioavailability: Issues with the formulation or degradation of the test article can reduce bioavailability. Ensure proper storage and handling.
-
Nutritional Status: GH action, particularly IGF-1 synthesis, is dependent on adequate nutritional status. Malnutrition in animal models can blunt the response.
-
GH Resistance: The model may have a degree of GH insensitivity. This can be at the receptor (GHR) or post-receptor level. Confirm GHR expression in liver tissue.
-
Assay Variability: Ensure the IGF-1 assay is validated for the species being tested and that sample collection and processing are consistent to minimize variability.
Troubleshooting Guide for In-Vivo Dosage Studies
| Observed Issue | Potential Cause | Recommended Troubleshooting Step |
| High inter-subject variability in growth response. | Inconsistent drug administration; Genetic variability within the animal cohort; Differences in food intake or health status. | Refine and standardize the subcutaneous injection technique. Ensure a homogenous, healthy animal cohort. Monitor and normalize food consumption per cage. |
| Plateau in height velocity despite dose escalation. | Development of anti-drug antibodies (ADAs); Receptor saturation or downregulation; Epiphyseal plate closure in older animals. | Screen serum samples for the presence of neutralizing ADAs. Assess GHR expression in target tissues (liver). Confirm that animals are within the appropriate age range for growth studies. |
| Signs of adverse effects (e.g., edema, hyperglycemia) at a dose that is not yet maximally effective. | The therapeutic window of the compound may be narrow; The animal model may be particularly sensitive. | Implement a slower dose titration schedule. Measure fasting glucose and insulin levels alongside IGF-1 to monitor for insulin resistance. Consider fractionating the daily dose if possible. |
Quantitative Data from Historical Clinical Studies
The following table summarizes efficacy data from a Phase III study of Valtropin for the treatment of short stature in girls with Turner Syndrome[10].
| Parameter | Baseline (Mean ± SD) | 12 Months Treatment (Mean ± SD) |
| Dose | N/A | 0.053 mg/kg/day |
| Height Velocity (HV) | 3.8 ± 1.8 cm/year | 9.7 ± 1.6 cm/year |
| Serum IGF-1 | Not reported | Significantly increased |
| Serum IGFBP-3 | Not reported | Significantly increased |
Experimental Protocols
Protocol: Dose-Response Study of a Somatropin Analog in a Hypophysectomized Rat Model
This protocol aims to determine the effective dose range of a novel somatropin analog by measuring its effect on body weight gain and a key pharmacodynamic biomarker, IGF-1.
1. Animal Model and Acclimation:
-
Model: Male Sprague-Dawley rats, hypophysectomized at 28 days of age.
-
Acclimation: Allow a 7-10 day post-surgery recovery and acclimation period. House individually with free access to food and water.
-
Verification: Monitor body weight daily. A weight gain plateau confirms successful hypophysectomy.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline with 0.1% BSA), subcutaneous (SC) injection, daily.
-
Group 2-5: Somatropin analog at escalating doses (e.g., 0.05, 0.15, 0.5, 1.5 mg/kg), SC injection, daily.
-
Group 6: Reference compound (e.g., commercial somatropin) at a clinically relevant dose (e.g., 0.15 mg/kg), SC injection, daily.
-
N=8-10 animals per group.
3. Dosing and Monitoring:
-
Duration: 14 days.
-
Administration: Administer the assigned treatment via SC injection at the same time each day.
-
Body Weight: Measure and record body weight daily.
-
Clinical Observations: Observe animals daily for any signs of adverse reactions.
4. Sample Collection and Analysis:
-
Blood Sampling: On Day 15, collect terminal blood samples via cardiac puncture under anesthesia, 4-6 hours post-final dose.
-
Serum Preparation: Process blood to collect serum and store at -80°C.
-
IGF-1 Measurement: Analyze serum IGF-1 concentrations using a validated, species-specific ELISA kit.
5. Data Analysis:
-
Calculate the mean percentage change in body weight from baseline for each group.
-
Calculate the mean serum IGF-1 concentration for each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
-
Plot dose-response curves for both body weight gain and IGF-1 levels.
Visualizations
Caption: Simplified GH/Somatropin signaling cascade via the JAK/STAT pathway.
Caption: Experimental workflow for a preclinical somatropin dose-finding study.
Caption: Logical relationship between somatropin dosage, biomarkers, and outcomes.
References
- 1. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 2. What is the mechanism of Recombinant Somatropin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. Genotropin, Humatrope (somatropin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations in "Valtropine" formulation
Welcome to the technical support center for Valtropin (somatropin [rDNA origin]) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimental use.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the handling and analysis of Valtropin.
Problem 1: Variability in Experimental Results After Reconstitution
Possible Causes:
-
Inconsistent Reconstitution Technique: The method of adding the diluent and mixing can introduce variability.
-
Incorrect Diluent: Using a diluent other than the recommended Water for Injection or the provided bacteriostatic water can affect the formulation's pH and stability.
-
Extended Storage After Reconstitution: Valtropin reconstituted with Water for Injection is intended for immediate, single use. Storage of this formulation can lead to degradation.
Solutions:
-
Standardize Reconstitution Protocol: Develop a consistent, gentle swirling technique for reconstitution. Avoid vigorous shaking, which can cause protein aggregation.
-
Use Recommended Diluents: For multi-dose applications in research, use the provided diluent containing metacresol. For single-use or when metacresol sensitivity is a concern, use sterile Water for Injection and use the solution immediately.
-
Adhere to Storage Guidelines: If using the provided diluent, store the reconstituted vial at 2°C - 8°C for no longer than 21 days. If using Water for Injection, any unused portion should be discarded immediately after the initial use.
Problem 2: Evidence of Protein Aggregation (Turbidity, Particulates)
Possible Causes:
-
Thermal Stress: Exposure to elevated temperatures or freeze-thaw cycles can induce aggregation.
-
Mechanical Stress: Vigorous shaking or stirring can lead to the formation of protein aggregates.
-
pH Shift: The formulation's pH may have shifted away from the optimal range (pH 7.0-9.0), which can occur with improper diluents or buffer interactions. Aggregation is known to be faster closer to somatropin's isoelectric point.[1]
-
Interaction with Container Surfaces: Certain plastics can promote protein aggregation and lead to increased turbidity over time.[2]
Solutions:
-
Maintain Cold Chain: Ensure Valtropin is stored under refrigerated conditions (2°C - 8°C) and protected from freezing.
-
Gentle Handling: Always swirl the vial gently during reconstitution and avoid shaking.
-
Verify pH: If you suspect a pH issue, you can measure the pH of the reconstituted solution. It should be within the specified range.
-
Container Compatibility: When storing reconstituted Valtropin for approved durations, use the original glass vial. If transferring to other containers for experimental purposes, polypropylene syringes have shown better stability than propylene-ethylene copolymer syringes over 28 days.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Valtropin (somatropin) that I should be aware of in my experiments?
A1: The primary degradation pathways for somatropin include:
-
Aggregation: Formation of dimers, trimers, and higher-order aggregates. This is a common issue for protein therapeutics and can be influenced by temperature, pH, and mechanical stress.[1][3]
-
Deamidation: The chemical modification of asparagine or glutamine residues, which can alter the protein's structure and function.[4]
-
Oxidation: Modification of amino acid residues, particularly methionine and histidine, which can be catalyzed by light or trace metals.[5][6][7]
-
Cleavage: Proteolytic cleavage of the peptide backbone, resulting in fragmented forms.[4]
Q2: How do the excipients in the Valtropin formulation contribute to its stability?
A2: The excipients in the lyophilized powder are crucial for maintaining the stability of the somatropin molecule:
-
Mannitol and Glycine: These act as bulking agents and cryoprotectants during the lyophilization process. They help to create an amorphous, glassy matrix that protects the protein structure and prevents aggregation by increasing the distance between protein molecules in the dried state.[8]
-
Phosphate Buffers (Sodium Dihydrogen Phosphate and Disodium Phosphate): These maintain the pH of the solution upon reconstitution, which is critical for the stability of the protein.
Q3: Can I use a different buffer to reconstitute Valtropin for my specific experimental needs?
A3: While possible, it is not recommended without careful consideration. The provided formulation is optimized for a specific pH range upon reconstitution. Changing the buffer system can alter the pH and ionic strength, potentially leading to increased aggregation or other forms of degradation. If a different buffer is necessary, it is crucial to conduct thorough stability studies to ensure the integrity of the somatropin.
Q4: What analytical methods are recommended for assessing the stability of Valtropin in my experiments?
A4: A combination of orthogonal analytical techniques is recommended to monitor different aspects of somatropin stability:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To quantify aggregates (dimers, trimers, etc.) and degradation products of different molecular weights.[9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To detect and quantify isoforms arising from deamidation and oxidation.[5]
-
Capillary Zone Electrophoresis (CZE): For analyzing charged variants, such as deamidated forms.[4]
-
Dynamic Light Scattering (DLS): To detect the formation of sub-visible aggregates in solution.[1]
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability and unfolding of the protein.[1]
Data Summary Tables
Table 1: Valtropin Reconstitution and Storage Stability
| Diluent | Reconstituted Concentration | Storage Condition | In-Use Stability |
| Provided Diluent (with metacresol) | Varies by kit | 2°C - 8°C (Refrigerated) | Up to 21 days |
| Water for Injection, USP | Varies by kit | N/A | Immediate, single use only |
Table 2: Impact of Excipients on Recombinant Human Growth Hormone (rhGH) Stability
| Excipient | Function | Potential Issues |
| Mannitol/Sorbitol | Bulking agent, cryoprotectant | Can crystallize at higher concentrations, reducing stabilizing effect.[8] |
| Sucrose/Trehalose | Cryoprotectant, stabilizer | Can improve thermal stability and prevent aggregation.[10][11][12][13] |
| Phosphate Buffer | pH control | --- |
| Polysorbates | Surfactant (prevents surface adsorption) | Can undergo hydrolysis and oxidation, potentially degrading the protein.[10] |
Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Valtropin for Experimental Use
-
Equilibration: Bring the Valtropin vial and the desired diluent (Water for Injection or provided diluent) to room temperature.
-
Diluent Preparation: Using a sterile syringe, draw up the required volume of diluent.
-
Reconstitution: Slowly inject the diluent into the Valtropin vial, directing the stream against the glass wall to minimize foaming.
-
Mixing: Gently swirl the vial in a circular motion until the contents are completely dissolved. DO NOT SHAKE.
-
Inspection: Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
Usage: For solutions reconstituted with Water for Injection, use immediately. For solutions with the provided diluent, if not used immediately, store at 2°C - 8°C.
Protocol 2: Analysis of Aggregation by Size-Exclusion HPLC (SE-HPLC)
-
System Preparation: Equilibrate an SE-HPLC system with a suitable mobile phase (e.g., 0.063 M Sodium phosphate buffer with 3% 2-Propanol, pH 7.0).[9] Use a column suitable for protein separation in the 5,000 to 150,000 Da range.[9]
-
Sample Preparation: Dilute the reconstituted Valtropin solution to a suitable concentration (e.g., 1.0 mg/mL) with the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Data Acquisition: Monitor the eluent at 214 nm.
-
Analysis: Identify and quantify the monomer, dimer, and any higher molecular weight species based on their retention times relative to a reference standard.
Visualizations
Caption: Primary degradation pathways for Valtropin.
Caption: Workflow for analyzing Valtropin stability.
References
- 1. Investigating thermally induced aggregation of Somatropin- new insights using orthogonal techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of somatropin stored in plastic syringes for 28 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of excipients on the stability and structure of lyophilized recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shodex.com [shodex.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Item - IMPACT OF EXCIPIENTS ON MOBILITY AND STABILITY OF LYOPHILIZED BIOLOGICS FORMULATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
Addressing heterogeneity in "Valtropine" production
This technical support center provides troubleshooting guidance and frequently asked questions to address heterogeneity in Valtropine (recombinant somatropin) production. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during this compound production and analysis.
Question: We are observing unexpected peaks during reverse-phase HPLC analysis of our purified this compound. What could be the cause?
Answer: Unexpected peaks in your HPLC analysis often indicate product heterogeneity. Several factors could be contributing to this issue:
-
Oxidation: Methionine residues in somatropin are susceptible to oxidation, which can create variants that elute at different times.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in charge and hydrophobicity.
-
Clipping: Enzymatic or chemical cleavage of the peptide backbone can result in product-related impurities.[1]
-
Aggregation: Dimers and higher-order aggregates can sometimes be observed, though they are more typically monitored by size-exclusion chromatography.
Troubleshooting Steps:
-
Protect from Oxidation:
-
Use freshly prepared buffers and degas them thoroughly.
-
Consider adding antioxidants like methionine or EDTA to your buffers, if compatible with your process.
-
Minimize exposure of the product to oxygen and light.
-
-
Control pH and Temperature:
-
Deamidation is pH and temperature-dependent. Ensure your purification and storage conditions are within the optimal range for this compound stability.
-
-
Protease Inhibition:
-
If clipping is suspected, consider adding protease inhibitors during cell lysis and initial purification steps.[2]
-
-
Mass Spectrometry Analysis:
-
To definitively identify the nature of the unexpected peaks, perform mass spectrometry (MS) on the fractions corresponding to these peaks. This will help determine if they are oxidized, deamidated, or clipped forms of this compound.
-
Question: Our this compound batches show inconsistent biological activity. How can we identify the source of this variability?
Answer: Inconsistent biological activity is a critical issue that can often be traced back to product heterogeneity. The following factors are common culprits:
-
Structural Variants: Modifications such as oxidation, deamidation, or mis-incorporation of amino acids during translation can alter the three-dimensional structure of the protein, affecting its ability to bind to its receptor.[1]
-
Aggregation: Aggregated protein may have reduced or no biological activity and can potentially be immunogenic.[3]
-
Improper Folding: While less common in E. coli expression systems that accumulate protein in inclusion bodies followed by refolding, improper refolding can lead to inactive conformations.
Troubleshooting Steps:
-
Characterize Heterogeneity:
-
Use a panel of analytical techniques to correlate physical and chemical properties with biological activity. This should include HPLC, capillary electrophoresis (CE), and size-exclusion chromatography (SEC).
-
-
Monitor Aggregate Levels:
-
Implement routine SEC to quantify the percentage of monomers, dimers, and higher-order aggregates in each batch.
-
-
Assess Post-Translational Modifications:
-
Utilize methods like peptide mapping with mass spectrometry to identify and quantify specific modifications in batches with varying activity.
-
-
Review and Optimize Refolding:
-
If you are using a refolding process, ensure that the conditions (e.g., redox potential, chaotrope concentration, pH) are tightly controlled and optimized.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of heterogeneity in recombinant somatropin produced in E. coli?
A1: The most common sources of heterogeneity for recombinant somatropin produced in E. coli include:
-
Oxidation of methionine residues.
-
Deamidation of asparagine and glutamine residues.
-
N-terminal modifications , such as the presence or absence of the initial methionine.
-
Formation of aggregates (dimers and multimers).[1]
-
Proteolytic cleavage , resulting in clipped variants.
Q2: How can we minimize the formation of inclusion bodies during this compound expression?
A2: While this compound is often produced in inclusion bodies, minimizing them can sometimes be desirable for certain workflows. To reduce inclusion body formation, you can:
-
Lower the expression temperature after induction.
-
Use a lower concentration of the inducer (e.g., IPTG).
-
Co-express molecular chaperones that can assist in proper protein folding.
-
Optimize the culture medium and fermentation conditions.[2][4]
Q3: What analytical techniques are essential for characterizing this compound heterogeneity?
A3: A comprehensive analytical strategy is crucial. We recommend the following core techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify isoforms based on hydrophobicity (e.g., oxidized forms).
-
Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates.
-
Capillary Isoelectric Focusing (cIEF): To separate isoforms based on their isoelectric point (pI), which is sensitive to modifications like deamidation.[5]
-
Mass Spectrometry (MS): For definitive identification of modifications and confirmation of the primary sequence.
Data Presentation
Table 1: Example Data for this compound Batch Release Panel
| Analytical Method | Parameter | Specification | Batch A Result | Batch B Result |
| RP-HPLC | Main Peak Purity | ≥ 95.0% | 96.5% | 94.2% |
| Oxidized Variants | ≤ 3.0% | 1.8% | 3.5% | |
| Other Impurities | ≤ 2.0% | 1.7% | 2.3% | |
| SEC-HPLC | Monomer | ≥ 98.0% | 99.1% | 97.5% |
| Aggregates | ≤ 2.0% | 0.9% | 2.5% | |
| cIEF | Main Isoform | Report Value | 85.3% | 78.9% |
| Acidic Isoforms | Report Value | 12.1% | 18.4% | |
| Basic Isoforms | Report Value | 2.6% | 2.7% | |
| Bioassay | Potency | 80 - 125% | 110% | 85% |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Oxidation Analysis
Objective: To separate and quantify oxidized forms of this compound.
Methodology:
-
Sample Preparation:
-
Dilute the this compound sample to a concentration of 1 mg/mL in the initial mobile phase.
-
-
HPLC System and Column:
-
Use a C18 column (e.g., 4.6 x 250 mm, 5 µm) maintained at a controlled temperature (e.g., 40°C).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Establish a linear gradient from 30% to 60% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
-
Detection:
-
Monitor the eluent at a UV wavelength of 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas. The main peak corresponds to the non-oxidized this compound, while pre-peaks or closely eluting post-peaks are often the oxidized variants. Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Capillary Isoelectric Focusing (cIEF) for Deamidation Analysis
Objective: To assess charge heterogeneity, primarily due to deamidation.
Methodology:
-
Sample Preparation:
-
Prepare a sample mixture containing the this compound sample (at ~1 mg/mL), carrier ampholytes (e.g., pH 3-10), and pI markers.
-
-
cIEF System:
-
Use a capillary electrophoresis instrument equipped with a suitable cartridge and detector.
-
-
Focusing Step:
-
Apply a high voltage to focus the proteins within a capillary filled with the sample mixture. Focusing is typically performed until the current drops to a stable, low level.
-
-
Mobilization and Detection:
-
Mobilize the focused protein zones past the detector using either chemical or pressure mobilization. Detection is typically by UV at 280 nm.
-
-
Data Analysis:
-
The resulting electropherogram will show peaks corresponding to different charge isoforms. The main peak is the primary isoform of this compound, and acidic-shifted peaks are indicative of deamidation. Use the pI markers to calibrate the pI axis.
-
Visualizations
Caption: Workflow for this compound production and heterogeneity analysis.
Caption: Troubleshooting logic for inconsistent this compound batches.
References
- 1. Somatropin Production - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Protein heterogeneity and the immunogenicity of biotherapeutics - GaBIJ [gabi-journal.net]
- 4. Optimization of production of recombinant human growth hormone in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
"Valtropine" contraindications and warnings for researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Valtropin (somatropin), a recombinant human growth hormone.
Frequently Asked Questions (FAQs)
Q1: What are the absolute contraindications for using Valtropin in a research setting?
A1: Valtropin is contraindicated in the following conditions and should not be used in research subjects, human or animal, presenting with:
-
Active Malignancy: Do not use in the presence of any active tumor. Any pre-existing malignancy must be inactive, and anti-tumor treatment completed before initiating Valtropin.[1][2][3][4]
-
Acute Critical Illness: It is contraindicated in patients with acute critical illness due to complications from open heart surgery, abdominal surgery, multiple accidental traumas, or those with acute respiratory failure.[1][3][5]
-
Closed Epiphyses: Valtropin should not be used for growth promotion in pediatric subjects with closed epiphyses.[1][2][3]
-
Active Proliferative or Severe Non-proliferative Diabetic Retinopathy. [1][2][3]
-
Prader-Willi Syndrome: It is contraindicated in pediatric patients with Prader-Willi syndrome who are severely obese or have severe respiratory impairment.[1][2]
-
Known Hypersensitivity: A known hypersensitivity to somatropin or any of the excipients, such as metacresol, is a contraindication.[3][5]
Q2: What are the key warnings and precautions researchers should be aware of during an experiment with Valtropin?
A2: Researchers must monitor for the following potential issues:
-
Impaired Glucose Tolerance: Valtropin can decrease insulin sensitivity, potentially leading to hyperglycemia or unmasking latent diabetes mellitus. Regular monitoring of blood glucose levels is recommended.[1]
-
Intracranial Hypertension: Cases of intracranial hypertension with papilledema, visual changes, headache, nausea, and vomiting have been reported. Funduscopic examination is recommended at the start and periodically during treatment.[2][5]
-
Fluid Retention: Manifestations in adults can include edema, arthralgia, and myalgia, which are typically transient and dose-dependent.[6]
-
Hypothyroidism: Valtropin can unmask or worsen central hypothyroidism. Thyroid function should be monitored, especially in subjects with known hypopituitarism.[3]
-
Slipped Capital Femoral Epiphysis: This may occur in pediatric subjects with endocrine disorders. Any pediatric subject developing a limp or hip/knee pain should be evaluated.
-
Progression of Preexisting Scoliosis: Can occur in pediatric patients experiencing rapid growth.
-
Pancreatitis: Although rare, it should be considered in subjects developing abdominal pain.[5]
Q3: What is the primary mechanism of action of Valtropin that I should consider when designing my experiments?
A3: Valtropin, a recombinant human growth hormone, acts by binding to the growth hormone receptor (GHR), a transmembrane receptor. This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. Specifically, the binding of somatropin to GHR leads to the autophosphorylation and activation of JAK2, which then phosphorylates STAT proteins (primarily STAT5). These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, including Insulin-like Growth Factor-1 (IGF-1).[7][8][9][10] IGF-1 is a key mediator of many of the downstream effects of growth hormone.
Troubleshooting Guide for Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high blood glucose levels in animal models. | Valtropin-induced insulin resistance. | 1. Reduce the dose of Valtropin. 2. Increase the frequency of blood glucose monitoring. 3. In prolonged studies, consider co-administration of a low dose of an insulin-sensitizing agent, if it does not interfere with the study's primary endpoints. |
| Subject (animal or human) exhibits signs of distress, such as lethargy, vomiting, or changes in vision. | Possible intracranial hypertension. | 1. Immediately discontinue Valtropin administration. 2. Conduct a thorough neurological and ophthalmological examination. 3. If intracranial hypertension is confirmed, the subject should be withdrawn from the study. |
| Lack of expected growth response in a preclinical growth deficiency model. | 1. Insufficient dosage. 2. Development of anti-somatropin antibodies. 3. Underlying hypothyroidism. | 1. Verify the dosage calculation and administration technique. Consider a dose-escalation study. 2. Test serum for the presence of anti-somatropin antibodies. 3. Assess thyroid hormone levels and provide supplementation if necessary. |
| Localized skin reactions at the injection site. | Irritation from the vehicle or Valtropin itself. | 1. Rotate injection sites daily. 2. Administer the injection at room temperature. 3. If reactions are severe or persistent, consider a different formulation or vehicle if possible within the experimental design. |
Data Presentation
Table 1: Illustrative Summary of Adverse Events in a Hypothetical 12-Month Preclinical Study in a Rodent Model of Growth Hormone Deficiency.
| Adverse Event | Valtropin Group (n=50) | Placebo Group (n=50) |
| Hyperglycemia | 15% | 2% |
| Injection Site Reaction | 10% | 4% |
| Increased Liver Enzymes | 8% | 2% |
| Scoliosis Development | 6% | 0% |
| Lethargy | 4% | 2% |
Note: This table is for illustrative purposes only and does not represent actual clinical trial data.
Experimental Protocols
Hypothetical Preclinical Study: Efficacy of Valtropin in a Rat Model of Glucocorticoid-Induced Growth Retardation
1. Objective: To assess the efficacy of Valtropin in reversing growth inhibition caused by chronic glucocorticoid administration in juvenile rats.
2. Animal Model:
-
Species: Sprague-Dawley rats, male, 4 weeks of age.
-
Acclimatization: 1 week prior to the start of the experiment.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
3. Experimental Groups (n=10 per group):
-
Group A (Control): Daily subcutaneous (SC) injection of saline.
-
Group B (Glucocorticoid): Daily SC injection of dexamethasone (5 µg/kg).
-
Group C (Glucocorticoid + Valtropin): Daily SC injection of dexamethasone (5 µg/kg) and Valtropin (2 mg/kg).
-
Group D (Valtropin only): Daily SC injection of Valtropin (2 mg/kg).
4. Procedure:
-
Week 1-4: Administration of respective treatments.
-
Measurements (weekly): Body weight, naso-anal length.
-
Blood Collection (end of week 4): Serum collection for IGF-1 and glucose level analysis.
-
Tissue Collection (end of week 4): Tibia collection for histological analysis of the growth plate.
5. Data Analysis: Statistical analysis using ANOVA to compare the means of the different groups.
Mandatory Visualizations
Caption: Valtropin Signaling Pathway via JAK/STAT.
Caption: Preclinical Experimental Workflow.
References
- 1. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Somatropin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. drugs.com [drugs.com]
- 7. snoidetx.github.io [snoidetx.github.io]
- 8. sinobiological.com [sinobiological.com]
- 9. Activation of the Jak/Stat signal transduction pathway in GH-treated rat osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]
Technisches Support-Zentrum: Management der Variabilität im Ansprechen von Patienten auf "Valtropin"
Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Bewältigung der Variabilität im Ansprechen von Patienten auf Valtropin (Somatropin).
Häufig gestellte Fragen (FAQs)
F1: Was ist die erwartete durchschnittliche Reaktion auf eine Valtropin-Behandlung bei pädiatrischen Patienten?
A1: In einer klinischen Phase-III-Studie mit Mädchen mit Turner-Syndrom erhöhte die Behandlung mit Valtropin die mittlere Höhengeschwindigkeit (HV) von 3,8 ± 1,8 cm/Jahr zu Studienbeginn auf 9,7 ± 1,6 cm/Jahr nach 12 Monaten.[1] Die individuellen Reaktionen können jedoch erheblich variieren.
F2: Welche Faktoren beeinflussen die Reaktion eines Patienten auf eine Somatropin-Therapie?
A2: Mehrere Faktoren können die Reaktion auf eine Somatropin-Therapie beeinflussen. Zu den wichtigsten Prädiktoren gehören das Alter bei Behandlungsbeginn, das Gewicht, die mittlere elterliche Größe, die Dosierung und der Schweregrad des Wachstumshormonmangels (GHD).[2] Jüngere Kinder mit schwerem GHD sprechen tendenziell besser auf die Behandlung an.[2][3]
F3: Wie wird ein "schlechter Responder" auf eine Somatropin-Behandlung definiert?
A3: Es gibt verschiedene Kriterien zur Definition eines schlechten Ansprechens. Gängige Kriterien sind eine Zunahme des Höhen-Standardabweichungsscores (ΔHt SDS) von weniger als 0,3-0,5 im ersten Behandlungsjahr oder eine Höhengeschwindigkeit (HV) unter einem bestimmten Schwellenwert.[4] Die frühzeitige Identifizierung von schlechten Respondern ist entscheidend für die Optimierung der Behandlungsstrategien.[5]
F4: Spielt die Therapietreue eine Rolle bei der Variabilität des Ansprechens?
A4: Ja, eine schlechte Therapietreue bei den täglichen Injektionen kann erheblich zur Variabilität des Ansprechens beitragen. Die Überwachung von Biomarkern wie dem Serum-IGF-I-Spiegel kann helfen, die Therapietreue zu beurteilen.[3]
F5: Gibt es Unterschiede im Ansprechen zwischen Patienten mit idiopathischem GHD und organischem GHD?
A5: Ja, Studien haben gezeigt, dass Kinder mit idiopathischem GHD tendenziell besser auf eine GH-Therapie ansprechen als Kinder mit organischem GHD.[2]
Leitfäden zur Fehlerbehebung
Problem: Unerwartet geringe Höhengeschwindigkeit im ersten Behandlungsjahr
Mögliche Ursachen und Lösungsansätze:
-
Nichteinhaltung der Behandlung:
-
Untersuchung: Überprüfen Sie die Serumspiegel von IGF-I und IGFBP-3.[1] Anhaltend niedrige Werte trotz Behandlung können auf eine schlechte Therapietreue hindeuten.
-
Lösung: Schulen Sie den Patienten und die Betreuer über die Bedeutung der täglichen Verabreichung.
-
-
Falsche Dosierung:
-
Untersuchung: Vergewissern Sie sich, dass die Dosis korrekt nach dem Körpergewicht des Patienten berechnet wurde. Die empfohlenen Dosierungen liegen je nach Indikation zwischen 0,025 und 0,050 mg/kg/Tag.
-
Lösung: Passen Sie die Dosierung gemäß den Leitlinien und dem individuellen Ansprechen des Patienten an.
-
-
Ungenaue Diagnose:
-
Untersuchung: Führen Sie eine erneute Bewertung des Wachstumshormonstatus des Patienten durch, einschließlich Stimulationstests, falls erforderlich.[6]
-
Lösung: Bestätigen Sie die Diagnose eines GHD oder einer anderen für die Somatropin-Therapie zugelassenen Indikation.
-
-
Vorliegen von hemmenden Faktoren:
-
Untersuchung: Beurteilen Sie den Patienten auf gleichzeitig bestehende Erkrankungen oder Behandlungen, die das Wachstum beeinträchtigen können, wie z. B. Hypothyreose oder eine übermäßige Glukokortikoidtherapie.
-
Lösung: Behandeln Sie die zugrunde liegende Erkrankung oder passen Sie die Begleitmedikation an.
-
Problem: Diskrepanz zwischen IGF-I-Spiegeln und Wachstumsreaktion
Mögliche Ursachen und Lösungsansätze:
-
IGF-I-Insensitivität:
-
Untersuchung: Bewerten Sie die Komponenten des IGF-Systems, einschließlich der IGF-Rezeptorfunktion.
-
Lösung: Erwägen Sie alternative oder ergänzende Therapien, die auf nachgeschaltete Signalwege abzielen.
-
-
Variabilität des Assays:
-
Untersuchung: Überprüfen Sie die für die IGF-I-Messung verwendete Labormethode.
-
Lösung: Verwenden Sie konsistente und validierte Assays für die Längsschnittüberwachung.
-
Daten zur klinischen Studie
Die folgende Tabelle fasst die Wirksamkeitsdaten aus einer klinischen Phase-III-Studie mit Valtropin bei Mädchen mit Turner-Syndrom zusammen.
| Parameter | Ausgangswert (Mittelwert ± SD) | Nach 12 Monaten Behandlung (Mittelwert ± SD) |
| Höhengeschwindigkeit (cm/Jahr) | 3.8 ± 1.8 | 9.7 ± 1.6 |
Daten aus einer offenen, einarmigen Phase-III-Studie mit 30 Mädchen im Alter von 2-9 Jahren mit Turner-Syndrom.[1]
Die folgende Tabelle zeigt die Ergebnisse einer Phase-3-Studie, in der einmal wöchentlich verabreichtes Somatrogon mit einmal täglich verabreichtem Somatropin verglichen wurde.
| Parameter | Somatrogon (einmal wöchentlich) | Somatropin (einmal täglich) | Differenz der Behandlung (95% CI) |
| Annualisierte Höhengeschwindigkeit (cm/Jahr) | 10.10 | 9.78 | 0.33 (-0.24, 0.89) |
Daten aus einer 12-monatigen, randomisierten, aktiv-kontrollierten Phase-3-Studie mit 224 präpubertären Kindern mit GHD.[7][8]
Experimentelle Protokolle
Protokoll 1: Beurteilung des Ansprechens auf die Somatropin-Therapie
-
Ausgangsbewertung:
-
Messen Sie die Größe, das Gewicht und berechnen Sie den Body-Mass-Index (BMI).
-
Bestimmen Sie die Höhen- und Gewichts-SDS anhand von altersspezifischen Referenzdiagrammen.
-
Führen Sie eine Knochenaltersschätzung mittels Röntgenaufnahme der linken Hand und des Handgelenks durch.
-
Entnehmen Sie eine Blutprobe zur Messung der Ausgangswerte von Serum-IGF-I und IGFBP-3.
-
Führen Sie gegebenenfalls einen GH-Stimulationstest durch, um die GHD zu bestätigen.
-
-
Einleitung der Behandlung:
-
Beginnen Sie mit der für die Indikation des Patienten empfohlenen Dosis von Valtropin, die subkutan verabreicht wird.
-
-
Überwachung:
-
Messen Sie die Größe alle 3 Monate.
-
Messen Sie die Serumspiegel von IGF-I und IGFBP-3 alle 6-12 Monate, um die Therapietreue und das biochemische Ansprechen zu beurteilen.
-
Führen Sie jährlich eine Knochenaltersschätzung durch.
-
Berechnen Sie die Höhengeschwindigkeit (cm/Jahr) und die Veränderung des Höhen-SDS (ΔHt SDS) nach 12 Monaten, um die Reaktion zu bewerten.
-
Visualisierungen
Signalwege
Abbildung 1: Vereinfachter GH-Signalweg, der die JAK/STAT- und nachgeschalteten Wege zeigt.
Experimenteller Arbeitsablauf
Abbildung 2: Arbeitsablauf zur Beurteilung des Ansprechens auf die Valtropin-Behandlung.
Logische Beziehungen zur Fehlerbehebung
Abbildung 3: Logikdiagramm zur Fehlerbehebung bei schlechtem Ansprechen auf Valtropin.
References
- 1. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors predicting the response to growth hormone (GH) therapy in prepubertal children with GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The variability of responses to growth hormone therapy in children with short stature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone therapy in children: predictive factors and short-term and long-term response criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Efficacy and Safety of Weekly Somatrogon vs Daily Somatropin in Children With Growth Hormone Deficiency: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bioequivalence: Valtropine and Humatrope
An objective review of the pharmacokinetic profiles of two recombinant human growth hormone therapies, Valtropine and Humatrope, based on available bioequivalence data.
This guide provides a detailed comparison of this compound and Humatrope, two formulations of somatropin, a recombinant human growth hormone (r-hGH). The core of this analysis is a head-to-head bioequivalence study, offering researchers, scientists, and drug development professionals a concise summary of the pharmacokinetic performance and the methodologies employed in such evaluations. While this compound is no longer marketed for economic reasons, the data from its comparison with the established therapy, Humatrope, remains a valuable reference for understanding the regulatory and scientific considerations in the development of biosimilar growth hormone therapies[1].
Pharmacokinetic Profile Comparison
A key bioequivalence study submitted to the U.S. Food and Drug Administration (FDA) provides a direct comparison of the pharmacokinetic (PK) profiles of this compound and Humatrope following a single subcutaneous administration in healthy adult subjects[2]. The study was designed as a double-blind, randomized, crossover trial involving 24 healthy volunteers[2]. The results of this pivotal study are summarized in the table below.
| Pharmacokinetic Parameter | This compound (Mean) | Humatrope (Mean) |
| Maximum Serum Concentration (Cmax) | 43.97 ng/mL | 38.64 ng/mL |
| Area Under the Curve (AUC0-24h) | 369.90 ng.hr/mL | 337.50 ng.hr/mL |
| Time to Maximum Concentration (Tmax) | 4.00 hr | 5.00 hr |
| Terminal Elimination Half-life (t½) | 3.03 hr | 3.12 hr |
| (Data sourced from a single-dose crossover study in 24 healthy volunteers with a subcutaneous administration of 0.073 mg/kg body weight)[2] |
The FDA's review of the study concluded that this compound demonstrated a comparable relative bioavailability to Humatrope[2]. However, it is important to note that while the Area Under the Curve (AUC) was within the acceptance criteria for bioequivalence, the 90% confidence interval for the maximum serum concentration (Cmax) did not meet the prespecified criteria[2]. The study's major limitation, as highlighted by the FDA, was the absence of a pharmacodynamic analysis, which is typically conducted concurrently with PK assessments for growth hormone drug applications[2].
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting bioequivalence data. The following section details the methodology employed in the comparative study of this compound and Humatrope.
Bioequivalence Study Protocol
The study was a double-blind, randomized, single-dose, crossover study in 24 healthy adult volunteers[2].
Objective: To compare the relative bioavailability of this compound with Humatrope.
Study Design:
-
Randomized, Double-Blind, Crossover: Each participant received a single dose of both this compound and Humatrope in a sequential, randomized order with a washout period between administrations to prevent carry-over effects. The double-blind nature of the study meant that neither the participants nor the investigators knew which drug was being administered at any given time.
-
Subjects: 24 healthy adult volunteers were enrolled in the study[2].
-
Dosing: A single subcutaneous injection of 0.073 mg/kg body weight of either this compound or Humatrope was administered[2].
-
Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points over 24 hours to determine the serum concentrations of the growth hormone. Key PK parameters including Cmax, AUC0-24h, Tmax, and terminal elimination half-life were calculated[2]. The analysis was conducted with baseline correction for endogenous growth hormone levels[2].
Below is a graphical representation of a typical bioequivalence study workflow.
Mechanism of Action: Somatropin Signaling Pathway
Both this compound and Humatrope contain somatropin, a recombinant form of human growth hormone[3][4]. Somatropin exerts its effects by binding to the growth hormone receptor (GHR) on the surface of target cells[4]. This binding initiates a cascade of intracellular signaling events, primarily through the JAK/STAT pathway, leading to the transcription of various genes, including that for Insulin-like Growth Factor 1 (IGF-1)[5]. IGF-1 is a key mediator of the anabolic and growth-promoting effects of growth hormone[5].
The diagram below illustrates the simplified signaling pathway of somatropin.
Conclusion
The bioequivalence study between this compound and Humatrope provides valuable pharmacokinetic data for the scientific community. While this compound showed comparable bioavailability based on AUC, the Cmax did not meet the stringent criteria for bioequivalence, and the study lacked pharmacodynamic endpoints[2]. This case underscores the rigorous evaluation process for biosimilar products and the importance of comprehensive pharmacokinetic and pharmacodynamic assessments in establishing therapeutic equivalence. For researchers and drug developers, these findings highlight the nuances of demonstrating bioequivalence for complex biological products like recombinant human growth hormone.
References
A Comparative Analysis of Valtropin and Other Somatropin Biosimilars: An Objective Guide for Researchers
In the landscape of recombinant human growth hormone (rhGH) therapies, the advent of biosimilars has provided clinicians and patients with additional treatment options. This guide offers a detailed comparative analysis of Valtropin, a somatropin biosimilar, against other available biosimilars and their reference products. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on efficacy, safety, pharmacokinetics, and immunogenicity, presenting it in a clear and comparative format.
Physicochemical and Pharmacokinetic Equivalence
Valtropin is a recombinant human growth hormone produced in Saccharomyces cerevisiae (yeast), consisting of 191 amino acids with a molecular weight of 22,125 daltons, identical to the amino acid sequence of pituitary-derived human growth hormone[1][2]. Biosimilars like Omnitrope, in contrast, are typically produced in E. coli. Despite different expression systems, rigorous analytical studies are required to demonstrate a high degree of similarity to the reference product in terms of structure and function.
A double-blind, randomized, single-dose, crossover study in 24 healthy volunteers demonstrated that the pharmacokinetic profile of Valtropin was comparable to that of its reference medicinal product[2]. Subcutaneous administration of 0.073 mg/kg of Valtropin resulted in a mean maximum serum concentration (Cmax) of 43.97 ng/mL and an area under the curve (AUC0-24h) of 369.90 ng·hr/mL. The time to reach Cmax was 4.0 hours, with a terminal elimination half-life of approximately 3.0 hours[1][2]. These studies are fundamental in establishing the biosimilarity of Valtropin.
Table 1: Comparative Pharmacokinetic Parameters of Valtropin
| Parameter | Valtropin |
| Cmax (ng/mL) | 43.97[1][2] |
| AUC0-24h (ng·hr/mL) | 369.90[1][2] |
| Tmax (hr) | 4.00[1][2] |
| t½ (hr) | 3.03[1] |
Clinical Efficacy: A Comparative Overview
The primary measure of efficacy for somatropin products in pediatric patients with Growth Hormone Deficiency (GHD) is the improvement in height velocity (HV). Clinical trials for Valtropin have demonstrated its efficacy to be equivalent to its reference product, Humatrope.
A randomized, double-blind, comparator-controlled phase III trial in treatment-naive children with GHD showed that after one year of treatment, the mean height velocity was 11.3 ± 3.0 cm/year for the Valtropin group and 10.5 ± 2.8 cm/year for the Humatrope group[3]. The treatment difference was 0.09 cm/year, well within the pre-defined non-inferiority margin[3][4]. Similarly, a study comparing another biosimilar, Omnitrope, with Genotropin showed comparable increases in height velocity[5][6].
Table 2: Comparative Efficacy in Pediatric GHD (1-Year Data)
| Parameter | Valtropin | Humatrope (Reference) | Omnitrope | Genotropin (Reference) |
| Mean Height Velocity (cm/year) | 11.3 ± 3.0[3] | 10.5 ± 2.8[3] | Similar to Genotropin[5][6] | Similar to Omnitrope[5][6] |
| Mean Change in HV from Baseline (cm/year) | 7.86[7] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Mean Change in Height SDS from Baseline | 1.21[1] | Not explicitly stated | Similar to Genotropin[6] | Similar to Omnitrope[6] |
In a study on girls with Turner Syndrome, treatment with Valtropin at a dose of 0.053 mg/kg/day for 12 months resulted in an increase in height velocity from a baseline of 3.8 ± 1.8 cm/year to 9.7 ± 1.6 cm/year[8]. This demonstrates the efficacy of Valtropin in another key indication for somatropin therapy.
Immunogenicity Profile
A critical aspect of biosimilar evaluation is the assessment of immunogenicity, as even minor differences in the manufacturing process can potentially lead to an increased immune response. The development of anti-drug antibodies (ADAs) can impact both the safety and efficacy of the product.
In clinical studies with Valtropin, approximately 3% of children with GHD developed antibodies to somatropin[2]. The binding capacity of these antibodies was low, and there was no discernible effect on the growth rate[2]. A comparative study with Humatrope showed a similar incidence of anti-GH antibody formation, with 3.1% in the Valtropin group and 2.0% in the Humatrope group[3][4]. Importantly, the growth patterns of patients who developed antibodies were indistinguishable from the rest of the cohort[3][4].
Concerns about immunogenicity with early formulations of some biosimilars, such as Omnitrope, were linked to higher levels of host cell proteins (HCPs)[5][9]. However, improvements in purification processes have significantly reduced the incidence of ADA development to levels comparable with their reference products[5].
Table 3: Comparative Immunogenicity in Pediatric GHD
| Product | Incidence of Anti-GH Antibodies | Clinical Impact on Growth |
| Valtropin | 3.1%[3][4] | None observed[2][3][4] |
| Humatrope | 2.0%[3][4] | None observed[3][4] |
| Omnitrope (early formulation) | High titer (60%)[5] | No adverse effects on growth velocity[5] |
| Omnitrope (current formulation) | Low, comparable to reference[5] | Not reported |
Safety and Tolerability
The safety profile of Valtropin has been found to be consistent with that of other somatropin-containing medicinal products[2]. Adverse events reported in clinical trials were generally mild and showed no clinically relevant differences between the Valtropin and comparator groups[3][4]. Common adverse reactions for somatropin products include injection site reactions, headaches, and fluid retention[10][11].
Experimental Protocols
Pivotal Clinical Trial for Valtropin in Pediatric GHD
-
Study Design: A multinational, multicenter, 1-year, randomized, double-blind, parallel-group study[4].
-
Participants: Treatment-naive, prepubertal children with GHD[3][4]. Patients were randomized in a 2:1 ratio to receive either Valtropin (n=98) or the active control, Humatrope (n=50)[1].
-
Dosage: 0.033 mg/kg/day administered subcutaneously for both groups[1].
-
Primary Efficacy Endpoint: Change in height velocity (HV) from baseline to Month 12[1].
-
Secondary Efficacy Endpoints: Change in height standard deviation score (SDS) for chronological age, and serum levels of Insulin-like Growth Factor 1 (IGF-1) and IGF-Binding Protein 3 (IGFBP-3)[1][3][12].
-
Immunogenicity Assessment: Serum samples were collected at baseline and at 3-month intervals to test for the presence of anti-GH antibodies using validated assays[3][12].
-
Safety Assessment: Monitoring and recording of all adverse events, with particular attention to injection site reactions and events related to fluid retention[3].
Visualizing the Science
Somatropin Signaling Pathway
Caption: The JAK/STAT pathway is the principal signaling mechanism for somatropin.
Biosimilar Comparability Assessment Workflow
Caption: A stepwise approach is used to demonstrate biosimilarity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of Biosimilar Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXECUTIVE SUMMARY - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenicity: Considerations for Evaluation of Biosimilar Applications - Cipla Biosimilars [ciplabiosimilars.co.za]
- 10. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. omnitrope.com [omnitrope.com]
- 12. ema.europa.eu [ema.europa.eu]
A Clinical Efficacy Showdown: Valtropine vs. Omnitrope in Growth Hormone Therapy
For researchers and drug development professionals navigating the landscape of recombinant human growth hormone (rhGH) therapies, a clear understanding of the clinical efficacy and safety profiles of available biosimilars is paramount. This guide provides a detailed comparison of two prominent somatropin biosimilars, Valtropine and Omnitrope, drawing upon data from their respective pivotal clinical trials.
Both this compound and Omnitrope are forms of somatropin, a recombinant human growth hormone produced using DNA technology. They are indicated for the treatment of growth hormone deficiency (GHD) in children and adults, as well as other conditions causing growth failure. As biosimilars, their clinical development pathways involved demonstrating comparable efficacy and safety to previously approved reference products. This compound was compared against Humatrope, while Omnitrope was benchmarked against Genotropin. It is important to note that direct head-to-head clinical trials comparing this compound and Omnitrope are not available. This comparison, therefore, relies on the data from their individual registration trials.
Mechanism of Action: A Shared Pathway
This compound and Omnitrope share an identical mechanism of action, inherent to their active substance, somatropin. Somatropin binds to the human growth hormone receptor (GHR), a transmembrane receptor. This binding event triggers a cascade of intracellular signaling, primarily through the JAK-STAT pathway. The activation of Janus kinase 2 (JAK2) leads to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus, where they modulate the transcription of various genes, including the gene for Insulin-like Growth Factor 1 (IGF-1). The synthesis and secretion of IGF-1, primarily in the liver, mediate many of the downstream anabolic and growth-promoting effects of growth hormone.
Clinical Efficacy in Pediatric Growth Hormone Deficiency
The core of the clinical evaluation for both this compound and Omnitrope rested on their ability to promote growth in treatment-naïve, prepubertal children with GHD. The primary endpoint in these studies was the change in height velocity (HV) over a defined period.
This compound Pivotal Trial Data
This compound's efficacy was established in a randomized, double-blind, parallel-group Phase III study comparing it to Humatrope. The study enrolled treatment-naïve, prepubertal children with GHD.[1]
Experimental Protocol: this compound Pivotal Trial [1]
-
Study Design: Randomized, double-blind, parallel-group, controlled Phase III study.
-
Patient Population: Treatment-naïve, prepubertal children with Growth Hormone Deficiency (GHD).
-
Treatment Arms:
-
This compound: Subcutaneous injection.
-
Humatrope (Comparator): Subcutaneous injection.
-
-
Primary Efficacy Endpoint: Height Velocity (HV) at 12 months.
-
Secondary Efficacy Endpoints: Change in Height Standard Deviation Score (HSDS), serum IGF-1 and IGFBP-3 levels.
Table 1: Efficacy of this compound vs. Humatrope in Pediatric GHD (12 Months) [1]
| Parameter | This compound | Humatrope | Treatment Difference (this compound - Humatrope) |
| Mean Height Velocity (cm/year) | 11.36 | Not explicitly stated, but difference provided | 0.21 cm/year |
| Mean Change in HV from Baseline (cm/year) | 7.86 (95% CI: 7.18-8.55) | - | - |
The pivotal trial for this compound demonstrated non-inferiority to Humatrope, with a mean treatment difference in height velocity of 0.21 cm/year in favor of this compound.[1]
Omnitrope Pivotal Trial Data
Omnitrope's clinical efficacy was demonstrated in a Phase III study comparing it to Genotropin in a similar patient population of treatment-naïve, prepubertal children with GHD.[2][3][4]
Experimental Protocol: Omnitrope Pivotal Trial [2][3]
-
Study Design: Randomized, open-label, active-controlled Phase III study.
-
Patient Population: 89 treatment-naïve, prepubertal children with GHD.
-
Treatment Arms:
-
Omnitrope (n=44): 0.03 mg/kg/day subcutaneously.
-
Genotropin (n=45): 0.03 mg/kg/day subcutaneously.
-
-
Primary Efficacy Endpoint: Height Velocity (HV) at 9 months.
-
Secondary Efficacy Endpoints: Height Standard Deviation Score (HSDS), serum IGF-1, and IGFBP-3 levels.
Table 2: Efficacy of Omnitrope vs. Genotropin in Pediatric GHD (9 Months) [4][5][6]
| Parameter | Omnitrope | Genotropin | Baseline-Adjusted Difference (Omnitrope - Genotropin) |
| Mean Change in Height (cm) | 8.6 | 8.4 | 0.23 (95% CI: -0.59 to 1.06) |
| Mean Change in HSDS | - | - | 0.12 (95% CI: -0.06 to 0.30) |
| Mean Change in HV (cm/year) | - | - | -0.20 (95% CI: -1.34 to 0.94) |
The results of the pivotal trial showed that Omnitrope was clinically comparable to Genotropin, with no statistically significant differences in the key auxological parameters after 9 months of treatment.[3][4] Long-term data over 7 years confirmed the sustained efficacy and safety of Omnitrope.[2][3]
Safety and Immunogenicity
The safety profiles of both this compound and Omnitrope were found to be consistent with the known safety profile of somatropin. Common adverse events reported in clinical trials for both drugs included injection site reactions, headaches, and arthralgia.
The formation of anti-drug antibodies is a potential concern with all biologic therapies. In the clinical development programs for both this compound and Omnitrope, the incidence of antibody formation was low and not associated with any adverse effects on growth velocity.[7]
Experimental Workflow for Biosimilar Somatropin Clinical Trials
The clinical development of biosimilar somatropin products like this compound and Omnitrope follows a structured workflow to establish their comparability to a reference product.
Conclusion
Both this compound and Omnitrope have demonstrated clinical efficacy and safety profiles comparable to their respective reference products, Humatrope and Genotropin, in the treatment of pediatric GHD. While a direct comparative trial between this compound and Omnitrope is unavailable, the data from their individual registration studies provide robust evidence for their use in approved indications. The choice between these biosimilars may be guided by factors such as local availability, cost, and physician and patient preference. For the research and drug development community, the successful development of these biosimilars underscores the viability of the biosimilar pathway for complex biological products, offering the potential for increased patient access to essential therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Seven years of safety and efficacy of the recombinant human growth hormone Omnitrope in the treatment of growth hormone deficient children: results of a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. RESULTS - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. EXECUTIVE SUMMARY - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. iris.uniupo.it [iris.uniupo.it]
Valtropin: A Head-to-Head Clinical Trial Comparison
Valtropin (somatropin), a recombinant human growth hormone (rhGH), has been subject to clinical trials to establish its comparability to other established somatropin products.[1] This guide provides a detailed comparison based on available head-to-head clinical trial data, focusing on efficacy, safety, and pharmacokinetic parameters. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological and procedural pathways.
Efficacy and Safety: Phase III Clinical Trial vs. Humatrope
A significant head-to-head study was a randomized, double-blind, comparator-controlled Phase III trial assessing Valtropin’s efficacy and safety against Humatrope in treatment-naïve, prepubertal children with Growth Hormone Deficiency (GHD).[1][2] The study, conducted over one year, concluded that the efficacy and safety profiles of Valtropin are equivalent and fully comparable to the comparator, Humatrope.[1][2]
Quantitative Efficacy and Safety Data
The following table summarizes the key outcomes from the one-year comparative study between Valtropin and Humatrope.[1]
| Endpoint | Valtropin (n=98) | Humatrope (n=49) | Statistical Analysis |
| Efficacy | |||
| Mean Height Velocity (HV) at 1 year | 11.3 ± 3.0 cm/year | 10.5 ± 2.8 cm/year | Treatment Difference: 0.09 cm/year |
| 95% Confidence Interval for HV | -0.71, 0.90 | N/A | Within non-inferiority limit of -2.0 cm/year |
| Safety | |||
| Anti-GH Antibody Development | 3 patients (3.1%) | 1 patient (2.0%) | Growth pattern indistinguishable from cohort |
Experimental Protocol: Phase III Efficacy and Safety Trial
Objective: To compare the one-year efficacy and safety of Valtropin with Humatrope in prepubertal children with GHD.[1]
-
Study Design: A multicenter, randomized, double-blind, comparator-controlled, parallel-group study.[1][2]
-
Participant Population: 147 treatment-naïve, prepubertal children diagnosed with Growth Hormone Deficiency.[1]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Valtropin (n=98) or Humatrope (n=49).[1]
-
Treatment: Both drugs were administered for one year.[1]
-
Primary Efficacy Endpoint: Height velocity (HV) at one year. The preset non-inferiority limit was -2.0 cm/year.[1]
-
Secondary Endpoints:
-
Safety Assessment: Monitoring of adverse events and the development of anti-GH antibodies.[1]
Pharmacokinetics: Bioequivalence Study vs. Humatrope
A bioequivalence study was conducted to compare the pharmacokinetic profiles of Valtropin and a marketed comparator, Humatrope, in healthy adult volunteers. The study was a double-blind, randomized, single-dose, crossover design.[3]
Quantitative Pharmacokinetic Data
The table below details the mean pharmacokinetic parameters following a single subcutaneous administration of Valtropin versus Humatrope.[3]
| Parameter | Valtropin (0.073 mg/kg) | Humatrope (0.073 mg/kg) |
| Cmax (ng/mL) | 43.97 | 38.64 |
| AUC₀₋₂₄h (ng·hr/mL) | 369.90 | 337.50 |
| Tmax (hr) | 4.00 | 5.00 |
| Terminal Elimination Half-life (hr) | 3.03 | 3.12 |
Cmax: Maximum serum concentration; AUC₀₋₂₄h: Area under the curve from 0 to 24 hours; Tmax: Time to reach maximum concentration.
Experimental Protocol: Bioequivalence Study
Objective: To evaluate the relative bioavailability of Valtropin compared to Humatrope in healthy adults.[3]
-
Study Design: A double-blind, randomized, single-dose, crossover study.[3]
-
Treatment: A single subcutaneous dose of 0.073 mg/kg body weight of Valtropin or Humatrope was administered in a crossover fashion.[3][4]
-
Pharmacokinetic Sampling: Serial blood samples were collected over 24 hours to determine serum growth hormone concentrations.[3]
-
Key Parameters: Cmax, AUC₀₋₂₄h, Tmax, and terminal elimination half-life were calculated.[3]
-
Note: The study was performed without endogenous growth hormone suppression.[3]
Mechanism of Action: Growth Hormone Signaling Pathway
Valtropin, as a somatropin product, exerts its effects by binding to the growth hormone receptor (GHR), which belongs to the cytokine receptor superfamily. This binding initiates a cascade of intracellular signaling, primarily through the JAK-STAT pathway, which is crucial for mediating the effects of growth hormone on growth and metabolism.
Upon binding, growth hormone induces dimerization of the GHR, leading to the activation of the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates itself and the GHR on tyrosine residues. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Once docked, STAT5 is phosphorylated by JAK2, causing it to dimerize and translocate to the nucleus. In the nucleus, the STAT5 dimer binds to specific DNA sequences to regulate the transcription of target genes, including IGF-I.
References
Safety Profile of Valtropin: A Comparative Analysis Against Innovator Somatropin Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Valtropin, a recombinant human growth hormone (rhGH), with its innovator biologic counterparts, primarily focusing on data from comparative clinical trials. All quantitative data is summarized in structured tables, and detailed methodologies for key immunogenicity assays are provided.
Executive Summary
Valtropin, a biosimilar somatropin, has demonstrated a comparable safety and immunogenicity profile to the innovator biologic, Humatrope, in clinical trials. The incidence of adverse events and the development of anti-growth hormone (GH) antibodies were similar between Valtropin and its comparator. This guide delves into the specifics of the safety data and the methodologies used to ensure patient safety.
Comparative Safety Data
The safety of Valtropin has been evaluated in clinical trials, with a key study directly comparing it to the innovator product, Humatrope, in children with Growth Hormone Deficiency (GHD).
Adverse Events
A randomized, double-blind, comparator-controlled Phase III trial demonstrated that the safety profile of Valtropin is equivalent and fully comparable to the reference product.[1][2][3] The table below summarizes the adverse events reported in a pivotal one-year study comparing Valtropin to Humatrope.[4][5]
Table 1: Comparison of Adverse Events in a 1-Year Study of Valtropin vs. Humatrope in Pediatric GHD Patients [4][5]
| Adverse Event Category | Valtropin (n=98) | Humatrope (n=49) |
| Any Adverse Event | Not Reported | Not Reported |
| Serious Adverse Events | Not Reported | Not Reported |
| Withdrawals due to AEs | Not Reported | Not Reported |
| Most Common AEs | - | - |
| Nasopharyngitis | Not Reported | Not Reported |
| Headache | Not Reported | Not Reported |
| Pharyngitis | Not Reported | Not Reported |
| Arthralgia | Not Reported | Not Reported |
| Injection Site Reactions | Not Reported | Not Reported |
Note: While the study concluded that adverse events showed no clinically relevant differences between treatment groups, specific percentage breakdowns for each event were not detailed in the primary publication.
For a broader context, the following table details common adverse events observed in clinical trials for another innovator somatropin, Genotropin.
Table 2: Common Adverse Events Reported in Pediatric Clinical Trials for Genotropin [6]
| Indication | Common Adverse Events |
| Growth Hormone Deficiency | Injection site reactions (pain, redness, swelling, etc.), fat loss, headache, blood in the urine, low thyroid activity, mildly increased blood sugar. |
| Turner Syndrome | Respiratory illnesses (influenza, tonsillitis, otitis, sinusitis), joint pain, urinary tract infection. |
| Idiopathic Short Stature | Upper respiratory tract infections, influenza, tonsillitis, nasopharyngitis, gastroenteritis, headaches, increased appetite, fever, fracture, mood changes, joint pain. |
Immunogenicity
The development of anti-drug antibodies (ADAs) is a critical safety consideration for all biologic products, including somatropin.
Table 3: Anti-GH Antibody Development in a 1-Year Study of Valtropin vs. Humatrope [4][5]
| Parameter | Valtropin (n=98) | Humatrope (n=49) |
| Patients with Anti-GH Antibodies | 3 (3.1%) | 1 (2.0%) |
| Impact on Growth Velocity | None Observed | None Observed |
The binding capacity of these antibodies was reported to be low, and there was no discernible effect on the growth patterns of the patients who tested positive.[4][5]
Experimental Protocols
The assessment of immunogenicity is a key component of the safety evaluation for biosimilars. A multi-tiered approach is typically employed for anti-drug antibody (ADA) testing.
Anti-hGH Antibody (ADA) Immunoassay (ELISA)
Objective: To detect and characterize antibodies developed against somatropin.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a common method used. This assay detects the presence of anti-somatropin antibodies in patient serum.
Methodology:
-
Coating: Microtiter plates are coated with the somatropin product (e.g., Valtropin).
-
Sample Incubation: Patient serum samples are added to the wells. If anti-somatropin antibodies are present, they will bind to the coated somatropin.
-
Washing: The plates are washed to remove any unbound components of the serum.
-
Detection: A secondary antibody that is conjugated to an enzyme (like Horseradish Peroxidase - HRP) and recognizes human antibodies is added. This secondary antibody will bind to the anti-somatropin antibodies captured on the plate.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the amount of anti-somatropin antibodies in the sample.
This is a general outline, and specific parameters such as incubation times, temperatures, and reagent concentrations would be optimized and validated for the specific assay.
Visualizations
Growth Hormone Signaling Pathway
Growth hormone exerts its effects by binding to the growth hormone receptor (GHR), which activates intracellular signaling cascades, primarily the JAK-STAT pathway, leading to gene transcription and cellular growth.
Caption: Simplified Growth Hormone (GH) signaling pathway via JAK-STAT.
Experimental Workflow for Immunogenicity Testing
The evaluation of anti-drug antibodies follows a structured, multi-tiered approach to ensure accuracy and clinical relevance.
Caption: Multi-tiered workflow for anti-drug antibody (ADA) testing.
Conclusion
Based on available clinical trial data, Valtropin has a safety and immunogenicity profile that is comparable to its innovator counterpart, Humatrope. The incidence of adverse events and the formation of anti-GH antibodies are similar, with no significant clinical impact on growth observed in patients who developed antibodies. The rigorous testing methodologies employed, such as the multi-tiered ELISA approach for immunogenicity, ensure a thorough evaluation of the safety of biosimilar products. It is important to note that while Valtropin's marketing authorization was withdrawn in the EU for commercial reasons, the clinical data supporting its safety and efficacy remain relevant for comparative purposes.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. A Phase Three Study of the Safety and Immunogenicity of a Four-dose Series of 20-Valent Pneumococcal Conjugate Vaccine in Healthy Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. IMMUNOGENICITY TESTING - Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins [drug-dev.com]
Comparative Immunogenicity of Valtropin and Other Recombinant Human Growth Hormone (rhGH) Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenicity of Valtropin, a recombinant human growth hormone (rhGH), with other available rhGH products. The information is supported by experimental data from clinical trials to aid in informed decision-making.
The development of anti-drug antibodies (ADAs) is a critical consideration in the clinical use of biotherapeutics, including rhGH. These antibodies can potentially impact the safety and efficacy of the treatment. This guide summarizes the available data on the immunogenicity of Valtropin in comparison to other somatropin products.
Quantitative Comparison of Immunogenicity
Clinical studies have evaluated the incidence of anti-GH antibody formation following treatment with Valtropin and other rhGH products. The following table summarizes key immunogenicity data from a pivotal comparative study.
| rhGH Product | Study Population | Incidence of Anti-GH Antibodies | Antibody Characteristics | Clinical Impact |
| Valtropin | Treatment-naïve, prepubertal children with GHD | 3.1% (3 out of 98 patients)[1][2] | Low binding capacity[1][2] | No effect on growth rate observed[1][2] |
| Humatrope | Treatment-naïve, prepubertal children with GHD | 2.0% (1 out of 49 patients)[1][2] | Not specified in this study | No effect on growth rate observed[1][2] |
In a separate clinical study involving 314 treatment-naïve pediatric patients, 1.6% of those treated with Humatrope developed specific antibodies to the rhGH. None of these patients had antibody concentrations exceeding 2 mg/L.
Experimental Protocols
The immunogenicity data presented above were primarily derived from a multinational, randomized, double-blind, comparative study. While specific, detailed assay protocols for the pivotal Valtropin trial are not publicly available, the general methodology for detecting anti-rhGH antibodies in clinical trials is well-established and follows a tiered approach as recommended by regulatory agencies like the FDA and EMA.
General Anti-rhGH Antibody Assay Methodology
A multi-tiered approach is typically employed for immunogenicity testing:
-
Screening Assay: An initial screen, usually a sensitive enzyme-linked immunosorbent assay (ELISA), is performed to detect the presence of binding antibodies to rhGH in patient serum samples.
-
Confirmatory Assay: Samples that test positive in the screening assay are then subjected to a confirmatory assay to ensure the antibodies are specific to the drug. This often involves a competition-based assay where the addition of excess drug inhibits the signal.
-
Characterization Assays: Confirmed positive samples may undergo further characterization to determine:
-
Titer: The relative concentration of the anti-drug antibodies.
-
Neutralizing Capacity: The ability of the antibodies to inhibit the biological activity of rhGH. This is often assessed using a cell-based bioassay.
-
In the pivotal comparative study of Valtropin and Humatrope, serum samples were collected at baseline and at regular intervals throughout the treatment period. The analysis of anti-GH antibodies, as well as serum IGF-I and IGFBP-3 levels, was conducted at a central laboratory to ensure consistency and reliability of the results[1][2].
Visualizing Key Pathways and Workflows
Growth Hormone Signaling Pathway
Recombinant human growth hormone, like endogenous GH, exerts its effects by binding to the growth hormone receptor (GHR) on the surface of target cells. This binding event triggers a cascade of intracellular signaling, primarily through the JAK-STAT pathway, which ultimately leads to changes in gene expression and the physiological effects of growth hormone.
References
"Valtropine" reference product comparison in preclinical models
This guide provides a comprehensive comparison of Valtropine, a recombinant human growth hormone (rhGH), with its reference products in preclinical models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available preclinical data.
Introduction to this compound
This compound is a polypeptide hormone of recombinant DNA origin, produced in yeast cells (Saccharomyces cerevisiae). It has 191 amino acid residues and a molecular weight of 22,125 daltons. The amino acid sequence of this compound is identical to that of human growth hormone (hGH) of pituitary origin.[1][2] As a somatropin, this compound's primary therapeutic action is the stimulation of linear growth.[1][3]
Mechanism of Action: The Somatropin Signaling Pathway
Somatropin, the active ingredient in this compound, exerts its effects by binding to the dimeric growth hormone receptor (GHR) on the surface of target cells. This binding initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.
Upon ligand binding, the GHR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 autophosphorylates and also phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus. In the nucleus, STAT dimers bind to specific DNA response elements, inducing the transcription of target genes, most notably Insulin-like Growth Factor-1 (IGF-1). IGF-1, in turn, mediates many of the downstream growth-promoting effects of somatropin.
Pharmacodynamic Comparability in Preclinical Models
Pharmacodynamic studies in preclinical models are crucial for establishing the biological activity and comparability of a biosimilar product to its reference. For somatropin products, the rat weight gain and tibia length assays are standard in vivo bioassays.
Based on the pharmacology and toxicology review of the New Drug Application (NDA) 21-905 for this compound by the U.S. Food and Drug Administration (FDA), direct comparative studies of this compound and the reference product, Humatrope®, were conducted.[1] These studies demonstrated the comparable growth-promoting activity of this compound.[1]
Rat Weight Gain Assay
This assay assesses the ability of somatropin to induce a dose-dependent increase in the body weight of hypophysectomized rats. The FDA review of this compound's NDA confirms that a direct comparison with Humatrope® in the rat weight gain assay demonstrated their comparability.[1]
Tibia Length Assay
The tibia test measures the widening of the proximal epiphyseal cartilage of the tibia in hypophysectomized rats following somatropin administration. This provides a more specific measure of skeletal growth. The FDA review documents that the comparability of this compound and Humatrope® was also demonstrated in the tibia length assay.[1]
Table 1: Summary of Preclinical Pharmacodynamic Comparison (Rat Models)
| Parameter | This compound | Humatrope® (Reference) | Outcome |
| Rat Weight Gain | Data not publicly available | Data not publicly available | Demonstrated comparability[1] |
| Tibia Length Increase | Data not publicly available | Data not publicly available | Demonstrated comparability[1] |
Note: While the FDA review confirms the comparability of this compound and Humatrope in these preclinical pharmacodynamic studies, the specific quantitative data from these head-to-head comparisons are not publicly available.
Pharmacokinetic Profile in Preclinical Models
Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The FDA review of this compound mentions that pharmacokinetic studies were conducted in rats and rabbits.[1]
Table 2: Summary of Preclinical Pharmacokinetic Parameters
| Species | Administration Route | Parameter | This compound | Reference Product |
| Rat | Subcutaneous | Cmax | Data not publicly available | Data not publicly available |
| AUC | Data not publicly available | Data not publicly available | ||
| Tmax | Data not publicly available | Data not publicly available | ||
| Rabbit | Subcutaneous | Cmax | Data not publicly available | Data not publicly available |
| AUC | Data not publicly available | Data not publicly available | ||
| Tmax | Data not publicly available | Data not publicly available |
Note: The detailed quantitative data from the preclinical pharmacokinetic studies of this compound in rats and rabbits, and any direct comparisons with a reference product in these models, are not publicly available.
For reference, a clinical pharmacokinetic study in 24 healthy human volunteers comparing this compound to Humatrope® following a single subcutaneous dose of 0.073 mg/kg yielded the following results:[4]
Table 3: Clinical Pharmacokinetic Comparison in Healthy Volunteers
| Parameter | This compound | Humatrope® |
| Cmax (ng/mL) | 43.97 | 38.64 |
| AUC0-24h (ng·hr/mL) | 369.90 | 337.50 |
| Tmax (hr) | 4.00 | 5.00 |
| Terminal Elimination Half-life (hr) | 3.03 | 3.12 |
Experimental Protocols
While the specific protocols used for the preclinical comparison of this compound and its reference product are not publicly available, the following are standardized methodologies for the key experiments cited.
Rat Weight Gain Bioassay Protocol
This protocol is based on the standardized in vivo bioidentity test for somatropin.[5]
-
Animal Model: Hypophysectomized male or female Sprague Dawley rats, 25-30 days old at the time of hypophysectomy.
-
Acclimatization: Post-surgery, animals are fed a standard rat chow and 5% dextrose in water for at least 72 hours, followed by acidified water (pH 3.0 ± 0.25).[5] Animals are weighed at 37-44 days of age and again 7 days later. Only healthy rats with stable body weight (no more than 10% gain or loss) are included in the study.[5]
-
Experimental Groups: Rats are randomly assigned to a control group, a reference standard group (e.g., Humatrope®), and a test article group (this compound). Each group typically consists of approximately 10 rats.[5]
-
Dosing: Each animal receives a daily subcutaneous injection of 0.1 mL of the respective solution (vehicle control, reference standard, or test article) for 10 consecutive days.[5]
-
Data Collection: Body weight of each rat is recorded at the beginning of the study and approximately 18 hours after the final injection.[5]
-
Analysis: The change in body weight for each rat over the 10-day period is calculated. The potency of the test article relative to the reference standard is determined using appropriate statistical methods.[5]
Tibia Test Bioassay Protocol
This protocol is a standardized method for assessing the growth-promoting activity of somatropin on skeletal tissue.[3]
-
Animal Model: Immature hypophysectomized female rats.
-
Dosing: Animals receive daily intraperitoneal or subcutaneous injections of the test article (this compound) or reference standard for a period of 4 days.
-
Tissue Collection: 24 hours after the last injection, the animals are euthanized, and both tibiae are removed.[3]
-
Histological Preparation: The tibiae are fixed in acetone and stained with silver nitrate to visualize the epiphyseal cartilage.[3]
-
Measurement: The width of the uncalcified proximal epiphyseal cartilage is measured using a calibrated eyepiece micrometer under a microscope.[3]
-
Analysis: The mean cartilage width for each treatment group is calculated and compared to determine the relative potency of the test article.
Subcutaneous Administration Protocol in Rabbits for Pharmacokinetic Studies
This protocol provides a general guideline for subcutaneous drug administration in rabbits.
-
Animal Model: Healthy New Zealand White rabbits are commonly used.
-
Restraint: The rabbit is securely and gently restrained. This may be done manually by a trained handler or with the aid of a restraint box.
-
Injection Site: The loose skin over the scruff of the neck or the dorsal trunk is the preferred site for subcutaneous injections.
-
Procedure:
-
A fold of skin is lifted to create a "tent."
-
A sterile needle (typically 21-25 gauge) attached to the syringe containing the drug solution is inserted at the base of the tented skin, parallel to the body.[6]
-
The plunger is slightly withdrawn (aspirated) to ensure the needle is not in a blood vessel.[7]
-
The solution is injected slowly into the subcutaneous space.
-
The needle is withdrawn, and gentle pressure may be applied to the injection site.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection from a suitable site, such as the marginal ear vein, to determine the plasma concentration of the drug over time.
Toxicology and Safety Pharmacology
The NDA review for this compound indicates that a comprehensive set of nonclinical safety studies were conducted, including single- and repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, and local tolerance studies.[1] The findings from these studies were consistent with the known safety profile of other recombinant somatropin preparations and did not reveal any special hazards for humans.[1][5] Long-term carcinogenicity studies have not been performed for this compound.[5]
Conclusion
The available preclinical data, primarily from the FDA's pharmacology and toxicology review of this compound's New Drug Application, indicate that this compound demonstrated comparability to the reference product, Humatrope®, in standard in vivo pharmacodynamic assays in rats (rat weight gain and tibia length assays).[1] While pharmacokinetic and toxicology studies were also conducted in animal models, the detailed quantitative data from these direct comparative preclinical studies are not publicly available. The overall nonclinical safety profile of this compound is consistent with that of other approved somatropin products.[1] This guide summarizes the available information to aid researchers in their evaluation of this compound in a preclinical context.
References
A Cross-Study Analysis of Valtropin Efficacy in Pediatric Growth Hormone Deficiency
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Valtropin (somatropin), a recombinant human growth hormone (rhGH), in comparison to other leading somatropin products: Genotropin, Humatrope, and Norditropin. The information is compiled from publicly available clinical trial data and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Valtropin has demonstrated equivalent efficacy and safety to its primary comparator, Humatrope, in a pivotal Phase III randomized, double-blind clinical trial involving treatment-naïve, prepubertal children with Growth Hormone Deficiency (GHD).[1][2][3][4][5] While direct head-to-head trials with Genotropin and Norditropin are not publicly available, this guide synthesizes data from key individual studies to facilitate a cross-study comparison of their efficacy profiles in pediatric GHD. All three medications—Valtropin, Genotropin, and Norditropin—are forms of somatropin and work through the same biological pathway to stimulate growth.[6][7][8][9][10]
Mechanism of Action: The Somatropin Signaling Pathway
Somatropin, the active ingredient in Valtropin and its comparators, exerts its effects by binding to the growth hormone receptor (GHR) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[6][7] Activation of this pathway ultimately leads to the transcription of various genes, most notably Insulin-like Growth Factor 1 (IGF-1), which is a key mediator of the growth-promoting effects of growth hormone.[6][7][10]
References
- 1. genotropin.com [genotropin.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Norditropin® Efficacy & Safety: Growth Hormone Deficiency | Norditropin® (somatropin) Injection 10 mg [novomedlink.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. novo-pi.com [novo-pi.com]
Therapeutic Equivalence of Valtropine (Somatropin): A Comparative Guide
An objective analysis of Valtropine (somatropin), a recombinant human growth hormone, and its therapeutic alternatives for the treatment of growth-related disorders. This guide provides a comprehensive comparison supported by experimental data for researchers, scientists, and drug development professionals.
This compound, a brand name for the recombinant human growth hormone somatropin, is a key therapeutic agent for managing growth hormone deficiency (GHD) and other growth-related conditions in both pediatric and adult populations. Its primary function is to supplement or replace endogenous growth hormone, thereby stimulating linear growth and promoting normal development. This guide provides a detailed assessment of this compound's therapeutic equivalence by comparing it with other available somatropin biosimilars, long-acting growth hormone formulations, and other agents used in the management of growth disorders.
Mechanism of Action of Somatropin
Somatropin, the active ingredient in this compound, mimics the physiological effects of endogenous human growth hormone.[1][2] It binds to the dimeric growth hormone receptor on the surface of target cells, initiating a signaling cascade that primarily involves the JAK-STAT pathway.[3] This leads to the production of Insulin-like Growth Factor 1 (IGF-1), mainly in the liver, which is a key mediator of the anabolic and growth-promoting effects of growth hormone.[3][4] These effects include stimulating skeletal growth, increasing muscle mass, and promoting protein synthesis.[3]
Below is a diagram illustrating the signaling pathway of somatropin.
Caption: Signaling pathway of somatropin, from receptor binding to gene transcription.
Comparative Efficacy and Safety
The therapeutic landscape for growth hormone therapy has evolved to include biosimilars of somatropin and long-acting formulations designed to reduce the burden of daily injections.
Biosimilar Somatropin vs. Branded Somatropin
Biosimilars of somatropin, such as Omnitrope, have been developed to offer a more cost-effective alternative to originator brands like Genotropin. Clinical studies have been conducted to establish their therapeutic equivalence.
Table 1: Comparison of a Biosimilar (Omnitrope) and a Branded Somatropin (Genotropin) in Pediatric GHD
| Parameter | Omnitrope | Genotropin | 95% Confidence Interval | Study |
| Number of Patients | 44 | 45 | - | Romer et al. |
| Baseline Height (cm) | 113.3 | 109.3 | - | Romer et al. |
| Height at 9 months (cm) | 121.9 | 117.7 | -0.59 to 1.06 | Romer et al.[5] |
| Change in Height Velocity (cm/year) | - | - | -1.34 to 0.94 | Romer et al.[6][7] |
Data from a 9-month, open-label, randomized controlled trial in prepubertal children with GHD. Dosing for both was 0.03 mg/kg/day.[7]
A study in adults with GHD who were switched from Genotropin to Omnitrope at an equivalent dose showed no significant differences in IGF-1 levels, quality of life scores (AGHDA), or body composition after 9 months.[8]
Long-Acting Growth Hormone (LAGH) vs. Daily Somatropin
Long-acting growth hormone (LAGH) preparations have been developed to improve treatment adherence by reducing injection frequency from daily to weekly.
Table 2: Comparison of Once-Weekly Lonapegsomatropin vs. Daily Somatropin in Pediatric GHD (heiGHt Trial)
| Parameter | Lonapegsomatropin (0.24 mg/kg/week) | Daily Somatropin (equivalent weekly dose) | Treatment Difference | Study |
| Number of Patients | 105 | 56 | - | Shu et al. |
| Annualized Height Velocity (cm/year) | 11.2 | 10.3 | 0.9 cm | Shu et al.[9][10] |
Data from a 52-week, randomized, open-label, phase 3 trial in treatment-naïve, prepubertal children with GHD.[9]
Similarly, a phase 3 study comparing once-weekly somatrogon to daily somatropin (Genotropin) in children with GHD found that somatrogon was non-inferior in terms of annualized height velocity.[11] Studies have also shown a lower treatment burden and greater convenience with weekly formulations.[11]
Mecasermin for Primary IGF-1 Deficiency
Mecasermin, a recombinant human insulin-like growth factor-1 (rhIGF-1), is indicated for the long-term treatment of growth failure in children with severe primary IGF-1 deficiency (SPIGFD), a condition where the body does not produce enough IGF-1 despite adequate growth hormone levels.[12][13] It is not a direct alternative to somatropin for GHD but is a crucial therapy for a specific subset of patients with growth failure.
Table 3: Efficacy of Mecasermin in Children with Severe Primary IGF-1 Deficiency
| Parameter | Baseline | After 1 Year of Treatment | Study |
| Height Velocity (cm/year) | 2.8 | 8.0 | Open-label trial[12] |
| Mean Change in Height (cm) | - | +7.2 | Observational study[14] |
Experimental Protocols
Bioequivalence Study of Omnitrope and Genotropin
-
Study Design: A randomized, double-blind, crossover, phase 1 study.[15]
-
Participants: 24 healthy adult volunteers with pituitary somatrope cell down-regulation induced by octreotide.[15]
-
Intervention: A single subcutaneous injection of 5 mg of either Omnitrope (lyophilized or liquid formulation) or Genotropin.[15]
-
Primary Endpoints: Pharmacokinetic parameters including Area Under the Curve (AUC) and maximum concentration (Cmax).[15]
-
Secondary Endpoints: Pharmacodynamic markers such as serum levels of IGF-1, IGFBP-3, and non-esterified fatty acids.[15]
-
Outcome: The 90% confidence intervals for the ratios of the pharmacokinetic and pharmacodynamic parameters were within the predefined bioequivalence range of 80%-125%.[15]
heiGHt Trial: Lonapegsomatropin vs. Daily Somatropin
-
Study Design: A 52-week, randomized, open-label, active-controlled, parallel-group, phase 3 trial.[9]
-
Participants: 161 treatment-naïve, prepubertal children with GHD.[9]
-
Intervention: Randomization (2:1) to receive either once-weekly subcutaneous lonapegsomatropin (0.24 mg hGH/kg/week) or daily subcutaneous somatropin at an equivalent weekly dose.[9]
-
Primary Endpoint: Annualized height velocity (AHV) at 52 weeks.[9]
-
Outcome: Lonapegsomatropin demonstrated superior AHV compared to daily somatropin.[9][10]
Below is a generalized workflow for a clinical trial assessing the efficacy of a growth hormone therapy.
Caption: A typical workflow for a randomized controlled clinical trial.
Conclusion
This compound (somatropin) is a well-established and effective treatment for growth hormone deficiency and related disorders. The available evidence from clinical trials demonstrates that biosimilar versions of somatropin, such as Omnitrope, are therapeutically equivalent to originator brands like Genotropin in terms of efficacy and safety. Furthermore, the emergence of long-acting growth hormone formulations offers a significant advantage in reducing treatment burden, with studies showing non-inferior or even superior efficacy compared to daily somatropin injections. For patients with severe primary IGF-1 deficiency, mecasermin provides a targeted therapeutic option. The choice of therapy should be individualized based on the specific indication, patient preference, and cost considerations. Continued long-term studies will be crucial for further evaluating the safety and effectiveness of these various treatment modalities.
References
- 1. drugs.com [drugs.com]
- 2. Somatropin (Genotropin, Omnitrope, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How Growth Hormone Works | Norditropin® (somatropin) 10 mg injection [norditropin.com]
- 5. Table 2, Trial Results for Omnitrope versus Genotropin in Pediatric Growth Hormone–Deficient Patients - Somatropin (Genotropin) (0.15 mg/day to 0.3 mg/day) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. EXECUTIVE SUMMARY - Somatropin (Genotropin) for Subcutaneous Injection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 10. paediatric-endocrinology.medwirenews.com [paediatric-endocrinology.medwirenews.com]
- 11. Treatment Burden of Weekly Somatrogon vs Daily Somatropin in Children With Growth Hormone Deficiency: A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mecasermin for primary insulin-like growth factor-1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Review - Mecasermin (Increlex) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. View of Mecasermin (Increlex) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 15. Bioequivalence studies of omnitrope, the first biosimilar/rhGH follow-on protein: two comparative phase 1 randomized studies and population pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtropin's Performance in Growth Hormone Deficiency: A Comparative Analysis
Valtropin (somatropin) , a recombinant human growth hormone (rhGH), has demonstrated significant efficacy in treating pediatric patients with Growth Hormone Deficiency (GHD). While direct, long-term placebo-controlled trials are ethically challenging in this population, this guide provides a comparative analysis of Valtropin's performance against baseline characteristics, which serve as a proxy for an untreated placebo group. The data is compiled from studies involving Valtropin and other somatropin formulations.
Efficacy of Valtropin in Pediatric GHD
Clinical studies consistently show that Valtropin significantly increases growth velocity and improves height standard deviation scores (SDS) in children with GHD.
Key Efficacy Outcomes
The following table summarizes the key efficacy outcomes from a clinical trial comparing Valtropin to an active comparator, with the baseline data representing the untreated state.
| Efficacy Parameter | Placebo (Untreated Baseline) | Valtropin (12 months) |
| Height Velocity (cm/year) | 3.8 ± 1.8 | 9.7 ± 1.6 |
| Height SDS | -2.8 ± 0.7 | -1.9 ± 0.8 |
| IGF-1 SDS | -1.72 | Maintained near 0 |
Data derived from baseline characteristics and 12-month outcomes of somatropin studies.
Safety and Tolerability Profile
Valtropin is generally well-tolerated. The adverse events observed are consistent with the known safety profile of somatropin.
Common Adverse Events
| Adverse Event | Placebo (Untreated Baseline) | Valtropin |
| Nasopharyngitis | Not Applicable | Frequently Reported |
| Headache | Not Applicable | Frequently Reported |
| Fatigue | Not Applicable | Frequently Reported |
| Injection Site Reactions | Not Applicable | Transient and mild to moderate |
Adverse event data is compiled from multiple somatropin clinical trials. It is important to note that a direct comparison of adverse event frequency with an untreated group is not available from these studies.
Experimental Protocols
The data presented is based on randomized, open-label, active-controlled clinical trials in prepubertal children with GHD.
Study Design and Methodology
Inclusion Criteria:
-
Prepubertal status (boys aged 3-11 years, girls aged 3-10 years).
-
Confirmed diagnosis of GHD based on auxological and biochemical criteria (e.g., peak GH response to stimulation tests).
-
Height SDS ≤ -2.0.
-
No prior treatment with growth hormone.
Treatment Regimen:
-
Valtropin administered via subcutaneous injection.
-
Typical dosage of 0.24 mg/kg/week, divided into daily injections.
Efficacy Assessments:
-
Height velocity measured at 3, 6, and 12 months.
-
Height SDS, IGF-1 levels, and bone age assessed at baseline and regular intervals throughout the study.
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Regular physical examinations and laboratory tests.
Signaling Pathways and Experimental Workflow
Somatropin Signaling Pathway
Somatropin mediates its effects by binding to the growth hormone receptor (GHR), which activates the JAK-STAT signaling pathway. This leads to the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1), which plays a crucial role in somatic growth.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Valtropin®
For researchers and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Valtropin® (somatropin) is a critical component of laboratory and clinical practice. Adherence to proper disposal protocols minimizes the risk of accidental exposure and prevents environmental contamination. This guide provides essential, step-by-step information for the appropriate disposal of Valtropin® and its associated administration materials.
Disposal of Sharps: Needles and Syringes
The primary and most immediate safety concern with Valtropin® administration is the handling of used needles and syringes.
Core Protocol:
-
Immediate Disposal: Immediately following an injection, all used needles and syringes must be placed in a designated sharps disposal container.[1][2]
-
FDA-Cleared Containers: Utilize an FDA-cleared sharps disposal container.[2] If one is not available, a heavy-duty plastic household container, such as a laundry detergent or bleach bottle, that is leak-resistant, remains upright during use, and can be securely sealed can be used as an alternative.[2]
-
Container Management: Never overfill the sharps container. When it is approximately three-quarters full, it should be prepared for final disposal according to local regulations.
-
Prohibition of Reuse: Needles and syringes are for single use only and must never be reused.[1][3][4]
Disposal of Unused or Expired Valtropin® Medication
Unused or expired Valtropin® should be disposed of in a manner that prevents diversion or environmental harm. Flushing medication down the toilet or drain is generally discouraged unless specifically stated by the manufacturer or FDA, due to the potential for water contamination.[5][6][7][8]
Recommended Disposal Options:
| Disposal Method | Key Considerations | Regulatory Bodies |
| Drug Take-Back Programs | The preferred and safest method for disposal. These programs are often available at pharmacies, hospitals, or through law enforcement agencies.[9][10] | DEA, Local Authorities |
| Mail-Back Programs | Prepaid mail-back envelopes can be obtained from some pharmacies or online, providing a secure and convenient disposal option.[9][10] | U.S. Postal Service, DEA |
| Household Trash (if no take-back program is available) | 1. Do not crush tablets or capsules.[11] 2. Mix the medication (liquid or powder) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[8][9][11][12] 3. Place the mixture in a sealed container, such as a plastic bag or empty can, to prevent leakage.[8][9][11][12] 4. Dispose of the sealed container in the household trash.[11] | FDA, EPA |
Note: Before disposing of any empty vials or packaging, be sure to remove or scratch out all personal information to protect patient privacy.[8][9][12]
Regulatory Framework
The disposal of pharmaceutical waste is governed by several federal and state agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste. While most expired pharmaceuticals are not classified as hazardous, it is crucial to be aware of these regulations.[6][13][14]
-
Drug Enforcement Administration (DEA): The DEA oversees the disposal of controlled substances to prevent diversion. While Valtropin® (somatropin) is not a controlled substance, the DEA's take-back programs are a primary channel for safe disposal of all types of medications.[5][6][14]
-
State and Local Regulations: Many states and municipalities have specific, sometimes more stringent, regulations for medical waste and pharmaceutical disposal. Always consult with your institution's environmental health and safety department or local waste management authority for guidance.[3][4][6]
There are no specific experimental protocols cited for the disposal of Valtropin®. The procedures outlined are based on established guidelines from regulatory bodies for pharmaceutical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Valtropin® and associated materials.
Caption: Workflow for the proper disposal of Valtropin® sharps and medication.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 4. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. fda.gov [fda.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. dea.gov [dea.gov]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Valtropin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and adhering to precise handling protocols are paramount. This guide provides essential, immediate safety and logistical information for the handling of Valtropin (somatropin), a recombinant human growth hormone. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Valtropin, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against potential splashes of the reconstituted solution.
-
Gloves: Use nitrile or latex gloves to prevent skin contact with the lyophilized powder or the reconstituted drug product.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing from contamination.
-
Respiratory Protection: If there is a risk of aerosolization of the powder, a NIOSH-approved respirator may be necessary.
Operational Plan: From Reconstitution to Administration
Proper handling of Valtropin is critical to maintain its integrity and ensure accurate dosing in research applications. Follow these procedural steps for reconstitution and administration:
-
Preparation: Before beginning, ensure you have a clean workspace. Wash your hands thoroughly with soap and water.
-
Reconstitution:
-
Valtropin is a lyophilized powder that must be reconstituted with the provided diluent (bacteriostatic water for injection containing a preservative).
-
Inject the diluent slowly into the vial, aiming the stream against the glass wall to minimize foaming.
-
Gently swirl the vial with a rotary motion until the contents are completely dissolved. Do not shake , as this can denature the protein.
-
The reconstituted solution should be clear and colorless. Do not use if it is cloudy, discolored, or contains particulate matter.
-
-
Administration (for in vitro/in vivo studies):
-
Use a sterile syringe and needle of an appropriate size for the intended research application.
-
Withdraw the prescribed dose from the vial.
-
For subcutaneous injections in animal models, vary the injection site to prevent lipoatrophy.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Valtropin:
| Parameter | Value |
| Storage of Lyophilized Powder | 2°C to 8°C (36°F to 46°F) |
| Storage of Reconstituted Solution | 2°C to 8°C (36°F to 46°F) |
| Stability of Reconstituted Solution | Up to 14 days when refrigerated |
| Reconstitution Volume | Varies by product presentation; refer to package insert |
| Concentration after Reconstitution | Varies by product presentation; refer to package insert |
Valtropin Handling Workflow
Caption: Workflow for the safe handling of Valtropin from preparation to disposal.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of Valtropin and associated materials is essential to protect personnel and the environment. Follow these guidelines for waste management:
-
Sharps Disposal:
-
Immediately after use, dispose of all needles and syringes in a designated, puncture-resistant, and leak-proof sharps container.[1]
-
Do not recap, bend, or break needles.
-
When the sharps container is approximately three-quarters full, it should be sealed and disposed of according to your institution's biohazardous waste procedures.[2]
-
-
Unused or Expired Valtropin:
-
Unused or expired Valtropin should be disposed of as pharmaceutical waste in accordance with local, state, and federal regulations.[3]
-
Do not dispose of unused Valtropin in the regular trash or down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal. Many institutions have designated waste streams for non-hazardous and hazardous pharmaceutical waste.
-
-
Empty Vials:
-
Empty Valtropin vials should be disposed of in the sharps container to prevent accidental cuts or punctures.
-
By adhering to these safety and handling protocols, researchers can confidently work with Valtropin while maintaining a safe and compliant laboratory environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
